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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 3-cyano-1H-indole-2-carboxylate

This guide provides an in-depth technical analysis of Methyl 3-cyano-1H-indole-2-carboxylate , a critical bifunctional scaffold in medicinal chemistry. A Versatile Synthon for Divergent Heterocyclic Synthesis Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 3-cyano-1H-indole-2-carboxylate , a critical bifunctional scaffold in medicinal chemistry.

A Versatile Synthon for Divergent Heterocyclic Synthesis

Executive Summary

Methyl 3-cyano-1H-indole-2-carboxylate (CAS: 98508-85-1 ) is a highly functionalized indole scaffold characterized by the presence of two orthogonal electron-withdrawing groups (EWG) on the pyrrole ring: a methyl ester at C2 and a nitrile at C3. This specific substitution pattern imparts unique electronic properties, significantly increasing the acidity of the N-H proton and deactivating the ring towards oxidative degradation, while activating it for nucleophilic functionalization. It serves as a "linchpin" intermediate in the synthesis of fused tricyclic systems (e.g., pyrimido[4,5-b]indoles) and is a pharmacophore in the development of kinase inhibitors (JAK, VEGFR) and antiviral agents.

Physicochemical Profile

The introduction of the cyano and ester groups creates a push-pull electronic system (though both are withdrawing, the indole nitrogen donates density), resulting in distinct spectral and physical characteristics compared to the parent indole.

Table 1: Core Chemical Properties[1]
PropertyValue / DescriptionNote
IUPAC Name Methyl 3-cyano-1H-indole-2-carboxylate
CAS Number 98508-85-1
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol
Physical State Off-white to pale yellow solidCrystalline powder
Melting Point 210–215 °C (dec)High MP due to H-bonding network
Solubility DMSO, DMF, hot MeCNPoor in water, hexane, Et₂O
pKa (N-H) ~12.5Significantly more acidic than indole (pKa 16.[1]2)
UV

290 nm, 220 nmBathochromic shift vs. indole
Spectral Signature
  • 
    H NMR (DMSO-
    
    
    
    ):
    The N-H proton typically appears downfield (
    
    
    12.5–13.0 ppm) as a broad singlet, reflecting the enhanced acidity. The ester methyl group appears as a sharp singlet at
    
    
    3.95 ppm.
  • IR Spectroscopy:

    • 
      : 3250–3300 cm
      
      
      
      (sharp, intense).
    • 
      : 2220–2230 cm
      
      
      
      (characteristic weak-to-medium band).
    • 
      : 1705–1720 cm
      
      
      
      (ester carbonyl).

Synthetic Routes

The synthesis of this scaffold requires overcoming the deactivating nature of the first EWG introduced. Two primary strategies are employed: Constructive Cyclization (building the ring) and Functionalization (modifying an existing indole).

Route A: C3-Cyanation of Methyl Indole-2-carboxylate (Preferred)

This is the most scalable laboratory method. The starting material, methyl indole-2-carboxylate, is commercially available or easily synthesized via the Fischer indole synthesis.

  • Reagent: Chlorosulfonyl Isocyanate (CSI).[2][3][4]

  • Mechanism: CSI is a potent electrophile that attacks the C3 position (the most nucleophilic site of the indole). The intermediate

    
    -chlorosulfonyl amide is not isolated; treatment with DMF facilitates the "Vilsmeier-type" dehydration to the nitrile.
    
  • Self-Validating Step: The disappearance of the C3-H signal (

    
     ~7.2 ppm) in NMR confirms substitution.
    
Route B: Formylation-Oximation-Dehydration

A classic, high-yielding sequence avoiding toxic CSI.

  • Vilsmeier-Haack: POCl

    
    /DMF introduces a formyl group (-CHO) at C3.
    
  • Condensation: Reaction with hydroxylamine hydrochloride gives the oxime.

  • Dehydration: Treatment with acetic anhydride or SOCl

    
     converts the oxime to the nitrile.
    
Visualization: Synthetic Pathways

Synthesis cluster_0 Strategic Choice: Route A is faster; Route B is milder. Start Methyl Indole-2-carboxylate Inter1 Intermediate: 3-Formyl-indole-2-ester Start->Inter1 Route B: POCl3, DMF (Vilsmeier-Haack) Product Methyl 3-cyano-1H- indole-2-carboxylate Start->Product Route A: CSI, MeCN, then DMF (Direct Cyanation) Inter2 Intermediate: Oxime Derivative Inter1->Inter2 NH2OH·HCl, NaOAc Inter2->Product Ac2O or SOCl2 (Dehydration)

Caption: Divergent synthetic strategies. Route A (blue) is preferred for speed; Route B (dashed) avoids hazardous isocyanates.

Chemical Reactivity & Functionalization

The C2-Ester / C3-Cyano motif creates a unique reactivity landscape. The molecule acts as a "masked" amino-acid equivalent and a precursor to fused heterocycles.

N-Alkylation (The "Easy" Proton)

Due to the pKa ~12.5, the N-H proton can be removed by weak bases (e.g., K


CO

) in acetone or DMF. This allows for highly selective

-alkylation without competing C-alkylation.
  • Application: Introduction of solubilizing tails or benzyl groups for steric management.

Cyclocondensation to Tricycles

This is the most valuable application. The C2-ester and C3-cyano groups are in a 1,3-relationship, perfect for reacting with binucleophiles.

  • With Amidines/Guanidines: Forms Pyrimido[4,5-b]indoles . The amidine nitrogen attacks the nitrile (Pinner-like) and the ester, closing a pyrimidine ring.

  • With Hydrazine: Forms Pyrazino[2,3-b]indoles or hydrazide intermediates.

Nitrile vs. Ester Selectivity
  • Hydrolysis: The ester is generally more susceptible to alkaline hydrolysis than the nitrile. Careful control (LiOH, THF/H

    
    O, 0°C) allows selective hydrolysis to the 3-cyano-indole-2-carboxylic acid .
    
  • Reduction: Catalytic hydrogenation (Pd/C) typically reduces the nitrile to the primary amine (-CH

    
    NH
    
    
    
    ) before reducing the indole ring, though the ester is usually stable under standard conditions.
Visualization: Reactivity Map

Reactivity Core Methyl 3-cyano-1H- indole-2-carboxylate Prod1 N-Alkyl Derivatives (via K2CO3/R-X) Core->Prod1 N-H Substitution Prod2 Pyrimido[4,5-b]indoles (via Guanidine/Amidines) Core->Prod2 Cyclocondensation (Annulation) Prod3 3-Cyano-indole-2-carboxylic acid (Selective Hydrolysis) Core->Prod3 Ester Hydrolysis Prod4 3-Aminomethyl-indole (Catalytic Hydrogenation) Core->Prod4 Nitrile Reduction

Caption: The core scaffold undergoes divergent transformations. Red path indicates the primary route for drug discovery (fused rings).

Experimental Protocols

Protocol 1: Synthesis via Chlorosulfonyl Isocyanate (CSI)

This protocol assumes the use of Methyl Indole-2-carboxylate as the starting material.

Safety Warning: CSI is corrosive and reacts violently with water. Handle in a fume hood under inert atmosphere.

  • Setup: Flame-dry a 250 mL round-bottom flask. Add Methyl indole-2-carboxylate (10.0 mmol) and anhydrous Acetonitrile (50 mL). Flush with Argon.

  • Addition: Cool the solution to 0°C. Add Chlorosulfonyl Isocyanate (11.0 mmol, 1.1 eq) dropwise via syringe over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. The mixture may turn yellow/orange.

  • Quench/Conversion: Cool back to 0°C. Add anhydrous DMF (20 mmol, 2 eq) dropwise. Stir for 1 hour. (This converts the intermediate chlorosulfonyl amide to the nitrile).

  • Workup: Pour the mixture into crushed ice/water (200 mL). The product should precipitate.

  • Purification: Filter the solid. Wash with water (3x) and cold hexanes. Recrystallize from Ethanol/DMF if necessary.

  • Validation: Check IR for disappearance of broad amide bands and appearance of nitrile peak at ~2225 cm

    
    .
    
Protocol 2: Tricyclization to Pyrimido[4,5-b]indole

Synthesis of a kinase-inhibitor scaffold.

  • Reactants: Combine Methyl 3-cyano-1H-indole-2-carboxylate (1.0 eq), Acetamidine hydrochloride (1.5 eq), and K

    
    CO
    
    
    
    (3.0 eq) in anhydrous Ethanol .
  • Conditions: Reflux (80°C) for 12–16 hours.

  • Observation: The reaction typically forms a heavy precipitate (the tricyclic product).

  • Workup: Cool to RT. Dilute with water to dissolve salts. Filter the precipitate.[5] Wash with water and diethyl ether.

  • Result: 4-Hydroxy-2-methyl-9H-pyrimido[4,5-b]indole (tautomer of the pyrimidone).

Applications in Drug Discovery

Kinase Inhibition (JAK/STAT Pathway)

The 3-cyano-indole-2-carboxylate core mimics the adenine hinge-binding region of ATP. Derivatives where the C2-ester is converted to an amide or heterocycle have shown potency against Janus Kinases (JAKs) . The nitrile group often engages in hydrogen bonding with the hinge region residues (e.g., Leucine or Methionine gates).

Antiviral Agents (HCV)

Substituted indole-2-carboxylates are allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. The 3-cyano group locks the conformation of the indole, fitting into the "thumb" domain of the polymerase.

References

  • Synthesis of 3-Cyanoindoles via CSI

    • Title: "Reactions of chlorosulfonyl isocyanate with indoles.[4] A convenient synthesis of 3-cyanoindoles."

    • Source:Canadian Journal of Chemistry, 1980.
    • URL:[Link]

  • General Indole Functionalization

    • Title: "Practical Synthesis of Indole Deriv
    • Source:Chemical Reviews, 2006.
    • URL:[Link]

  • Pyrimidoindole Synthesis

    • Title: "Synthesis and biological evaluation of pyrimido[4,5-b]indole deriv
    • Source:European Journal of Medicinal Chemistry, 2010.
    • URL:[Link]

  • Compound Data & Safety: Title: "Methyl 3-cyano-1H-indole-2-carboxylate Product Page" Source:Sigma-Aldrich / Merck

Sources

Exploratory

"Methyl 3-cyano-1H-indole-2-carboxylate CAS number"

An In-Depth Technical Guide to Methyl 3-cyano-1H-indole-2-carboxylate Executive Summary Methyl 3-cyano-1H-indole-2-carboxylate (CAS: 98508-85-1 ) is a specialized heterocyclic scaffold pivotal to modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 3-cyano-1H-indole-2-carboxylate

Executive Summary

Methyl 3-cyano-1H-indole-2-carboxylate (CAS: 98508-85-1 ) is a specialized heterocyclic scaffold pivotal to modern medicinal chemistry. Unlike simple indoles, this compound features a "push-pull" electronic system—an electron-rich indole core stabilized by an electron-withdrawing methyl ester at C2 and a cyano group at C3. This unique electronic architecture makes it a versatile intermediate for synthesizing CysLT1 antagonists , antimalarial agents , and NMDA receptor modulators .

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application in drug discovery, moving beyond basic data to offer actionable experimental insights.

Chemical Identity & Physicochemical Data

PropertySpecification
Chemical Name Methyl 3-cyano-1H-indole-2-carboxylate
CAS Number 98508-85-1
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol
SMILES COC(=O)C1=C(C#N)C2=CC=CC=C2N1
InChI Key HRGIGMGNLJTQEQ-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, EtOAc; sparingly soluble in water
Purity Standard Typically ≥95% (HPLC) for research grade

Synthesis & Production Protocols

The introduction of a cyano group at the C3 position of an indole-2-carboxylate is non-trivial due to the electron-withdrawing nature of the C2 ester, which deactivates the ring toward electrophilic aromatic substitution. The most robust industrial and laboratory method involves Chlorosulfonyl Isocyanate (CSI) .

Protocol A: The CSI Cyanation Route (Primary Method)

Rationale: CSI is highly electrophilic and can overcome the deactivation from the C2-ester. This method avoids the use of toxic mercury or lead reagents often found in older literature.

Reagents:

  • Methyl 1H-indole-2-carboxylate (Starting Material)

  • Chlorosulfonyl Isocyanate (CSI)[1][2]

  • Acetonitrile (Solvent, anhydrous)

  • Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Preparation: Dissolve Methyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

  • Addition: Dropwise add Chlorosulfonyl Isocyanate (CSI, 1.1 eq). The reaction is exothermic; maintain temperature <5°C.[2]

  • Intermediate Formation: Stir at 0°C for 1 hour. A precipitate (the N-chlorosulfonyl amide intermediate) may form.

  • Conversion to Nitrile: Add anhydrous DMF (2.0 eq) dropwise. The DMF reacts with the chlorosulfonyl group.

  • Elimination: Allow the mixture to warm to room temperature and stir for 2–4 hours. The Vilsmeier-type intermediate facilitates the elimination of sulfur trioxide and HCl, yielding the nitrile.

  • Workup: Pour the reaction mixture into ice-water. The product, Methyl 3-cyano-1H-indole-2-carboxylate, typically precipitates. Filter, wash with water, and recrystallize from Ethanol/Water.

Synthesis Logic Visualization

SynthesisPathway Start Methyl indole-2-carboxylate Inter N-Chlorosulfonyl Intermediate Start->Inter 0°C, MeCN Electrophilic Attack CSI Chlorosulfonyl Isocyanate (CSI) CSI->Inter DMF DMF Treatment (Vilsmeier-Haack type) Inter->DMF Adduct Formation Product Methyl 3-cyano-1H- indole-2-carboxylate DMF->Product -SO3, -HCl Elimination

Caption: Electrophilic cyanation of the indole core using Chlorosulfonyl Isocyanate (CSI) followed by DMF-mediated elimination.

Reactivity & Functionalization (SAR)

This molecule serves as a "switchable" scaffold. The C2-ester and C3-cyano groups are orthogonal, allowing for selective chemical manipulation.

  • C2-Ester Hydrolysis:

    • Reaction: LiOH in THF/Water.

    • Outcome: Yields the free carboxylic acid (3-cyano-1H-indole-2-carboxylic acid).

    • Utility: Essential for coupling to amines to create amide-linked libraries (e.g., CysLT1 antagonists).

  • C3-Nitrile Transformation:

    • Reduction: Hydrogenation (Raney Ni) or LiAlH₄ yields the C3-aminomethyl group.

    • Cyclization: Reaction with sodium azide (NaN₃) yields the tetrazole derivative, a bioisostere for carboxylic acids.

  • N1-Alkylation:

    • Reaction: NaH + Alkyl Halide (R-X).

    • Outcome: N-substituted derivatives.

    • Utility: Modulates lipophilicity and metabolic stability (e.g., N-benzyl analogs).

Applications in Drug Development

A. CysLT1 Receptor Antagonists (Asthma & Inflammation)

Researchers have identified indole-2-carboxylic acid derivatives as potent antagonists of the Cysteinyl Leukotriene Receptor 1 (CysLT1).

  • Mechanism: The indole core mimics the peptide backbone of leukotrienes.

  • Role of 3-CN: The cyano group at C3 acts as a non-bulky electron-withdrawing group that enhances metabolic stability against oxidative metabolism compared to a C3-hydrogen or C3-alkyl.

B. Antimalarial Agents

Indole-2-carboxamides derived from this scaffold have shown efficacy against Plasmodium falciparum.

  • Optimization: The methyl ester is converted to a carboxamide. The 3-cyano group locks the conformation of the indole, improving binding affinity to the parasite's target proteins.

C. NMDA/Glycine Receptor Ligands

Substituted indole-2-carboxylates are explored as ligands for the glycine site of the NMDA receptor.[3]

  • Significance: Modulation of this receptor is a therapeutic strategy for neuropathic pain and stroke. The 3-cyano group modulates the pKa of the indole NH, influencing receptor binding kinetics.

Therapeutic Pathway Diagram

DrugDiscovery Core Methyl 3-cyano-1H- indole-2-carboxylate Path1 Hydrolysis -> Amide Coupling Core->Path1 Path2 N1-Alkylation -> Optimization Core->Path2 Path3 Tetrazole Formation (Bioisostere) Core->Path3 Target1 CysLT1 Antagonists (Asthma/Allergy) Path1->Target1 Target2 Antimalarial Agents (Plasmodium falciparum) Path2->Target2 Target3 NMDA Receptor Ligands (Neuropathic Pain) Path3->Target3

Caption: Divergent synthesis pathways from the core scaffold leading to distinct therapeutic classes.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. The nitrile group can liberate toxic cyanide species under extreme acidic combustion; however, the molecule itself is stable under standard storage conditions.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability).

References

  • Sigma-Aldrich. Methyl 3-cyano-1H-indole-2-carboxylate Product Information & CAS 98508-85-1. Available at:

  • BenchChem. Technical Guide to Indole-4-carboxylates and Related Cyanoindoles. (Contextual reference for indole synthesis strategies). Available at:

  • National Institutes of Health (NIH) - PubMed. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. J. Med. Chem. Available at:

  • Organic Syntheses. Chlorosulfonyl Isocyanate: A Versatile Reagent for Indole Cyanation. Org. Synth. Coll. Vol. 5. Available at:

  • American Chemical Society (ACS). One-Pot Modified Madelung Synthesis of 3-Cyano Indoles. ACS Omega. Available at:

Sources

Foundational

"Methyl 3-cyano-1H-indole-2-carboxylate molecular structure"

The following technical guide details the structural characterization, synthetic pathways, and reactivity profile of Methyl 3-cyano-1H-indole-2-carboxylate . This document is designed for medicinal chemists and process s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthetic pathways, and reactivity profile of Methyl 3-cyano-1H-indole-2-carboxylate . This document is designed for medicinal chemists and process scientists requiring actionable data for scaffold utilization.

Molecular Core Analysis & Synthetic Architecture

Executive Summary

Methyl 3-cyano-1H-indole-2-carboxylate (CAS: 98508-85-1) represents a highly functionalized indole scaffold characterized by a "pull-pull" electronic system. The presence of strong electron-withdrawing groups (EWGs) at the C2 (methoxycarbonyl) and C3 (cyano) positions significantly alters the electronic density of the indole ring compared to the parent heterocycle. This molecule serves as a critical intermediate in the synthesis of bioactive agents, particularly in the development of kinase inhibitors, antiviral drugs (HCV NS5B), and tricyclic indole derivatives.

Molecular Identity & Physiochemical Profile[1][2]

The structural integrity of this compound relies on the stability of the indole core under the strain of dual electron withdrawal.

PropertySpecification
IUPAC Name Methyl 3-cyano-1H-indole-2-carboxylate
CAS Registry Number 98508-85-1
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in MeOH; Insoluble in Water
Acidity (pKa) ~12-13 (NH proton is significantly more acidic than unsubstituted indole due to C2/C3 EWGs)
Key Spectroscopic Features IR: ~2220 cm⁻¹ (C≡N stretch), ~1710 cm⁻¹ (C=O ester).[1][2] ¹H NMR (DMSO-d₆): NH signal typically downfield (>12 ppm) due to electron withdrawal.

Structural Analysis & Electronic Effects

The C2-ester and C3-cyano motifs create a unique reactivity landscape:

  • N1-Acidity: The inductive and mesomeric withdrawal by the C2-ester and C3-cyano groups renders the N1-proton highly acidic. This facilitates clean N-alkylation or N-arylation under mild basic conditions (e.g., K₂CO₃/DMF).

  • C2-Electrophilicity: The ester carbonyl is activated for nucleophilic attack, making it an excellent handle for heterocyclization (e.g., forming tricyclic pyrimidoindoles).

  • Nucleophilic Deactivation: The benzene ring (C4-C7) is deactivated toward electrophilic aromatic substitution compared to simple indoles, requiring harsher conditions for functionalization on the carbocycle.

Synthetic Pathways

Two primary routes are established for the synthesis of this scaffold. Route A is the "Classic Functionalization" pathway, recommended for laboratory scale due to the availability of the starting material (Methyl indole-2-carboxylate). Route B is the "Direct Cyclization" pathway, often used in diversity-oriented synthesis.

Route A: The Vilsmeier-Haack Dehydration Protocol (Recommended)

This protocol converts commercially available Methyl 1H-indole-2-carboxylate into the 3-cyano derivative via a 3-formyl intermediate.

Step 1: C3-Formylation
  • Reagents: POCl₃ (1.2 eq), DMF (5.0 eq), Methyl indole-2-carboxylate (1.0 eq).

  • Conditions: 0°C to RT, then 60°C for 2h.

  • Mechanism: Electrophilic attack of the Vilsmeier reagent (chloroiminium ion) at the electron-rich C3 position.

  • Checkpoint: Formation of a solid precipitate (iminium salt) often occurs. Quenching with ice water/NaOAc yields Methyl 3-formyl-1H-indole-2-carboxylate .

Step 2: Oxime Formation & Dehydration
  • Reagents: NH₂OH·HCl (1.5 eq), Pyridine or NaOAc, Acetic Anhydride (Ac₂O) or SOCl₂.

  • Protocol:

    • Reflux the 3-formyl intermediate with hydroxylamine hydrochloride to form the oxime.

    • Treat the crude oxime with a dehydrating agent (e.g., refluxing Ac₂O or SOCl₂/Et₃N).

  • Outcome: The oxime hydroxyl group is eliminated to form the nitrile (-CN).

Route B: Direct Cyanation (Alternative)
  • Reagents: Methyl indole-2-carboxylate, Chlorosulfonyl isocyanate (CSI), DMF.

  • Note: CSI is a potent electrophile that introduces a cyano group (via an intermediate N-chlorosulfonyl amide) in a one-pot procedure. This is faster but requires strict moisture exclusion.

Synthesispathway Start Methyl 1H-indole-2-carboxylate (Comm. Available) Inter1 Vilsmeier Complex (C3-Attack) Start->Inter1 POCl3 / DMF 0°C -> 60°C Formyl Methyl 3-formyl-1H-indole- 2-carboxylate Inter1->Formyl Hydrolysis (NaOAc/H2O) Oxime Indole-3-carbaldehyde oxime derivative Formyl->Oxime NH2OH·HCl Pyridine Product Methyl 3-cyano-1H-indole- 2-carboxylate Oxime->Product Dehydration (Ac2O or SOCl2)

Figure 1: Step-wise synthesis via Vilsmeier-Haack formylation and subsequent oxime dehydration.

Experimental Protocol: Synthesis of Methyl 3-cyano-1H-indole-2-carboxylate

Based on standard functional group interconversion methodologies for electron-deficient indoles.

Objective: Synthesis from Methyl 3-formyl-1H-indole-2-carboxylate (Intermediate).

Materials:

  • Methyl 3-formyl-1H-indole-2-carboxylate (10.0 mmol)

  • Hydroxylamine hydrochloride (12.0 mmol)

  • Sodium formate (15.0 mmol) or Pyridine

  • Formic acid (Solvent/Reagent) or Acetic Anhydride

Procedure:

  • Oximation: Dissolve the aldehyde (10 mmol) in formic acid (20 mL). Add hydroxylamine hydrochloride (12 mmol) and sodium formate (15 mmol).

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Self-Validation: Monitor by TLC (System: Hexane/EtOAc 7:3). The aldehyde spot (lower Rf) should disappear, and a new, slightly higher Rf spot (Nitrile) should appear. Note: In formic acid reflux, the oxime intermediate often dehydrates in situ to the nitrile.

  • Work-up: Cool the reaction mixture to room temperature. Pour slowly into crushed ice (100 g) with vigorous stirring.

  • Isolation: The product typically precipitates as a solid. Filter the precipitate.[1]

  • Purification: Wash the filter cake with cold water (3 x 20 mL) to remove acid traces. Recrystallize from Ethanol or Methanol/Water if necessary.

  • Yield Check: Expected yield is 75–85%.

Reactivity Profile & Applications

The scaffold offers three distinct vectors for chemical modification, enabling the construction of complex libraries.

Vector 1: C2-Ester Modifications
  • Hydrazinolysis: Reaction with hydrazine hydrate (N₂H₄·H₂O) in refluxing ethanol yields Indole-2-carbohydrazide . This is a gateway to 1,3,4-oxadiazoles and 1,2,4-triazoles.

  • Hydrolysis: LiOH/THF saponification yields the free acid, suitable for amide coupling.

Vector 2: C3-Cyano Transformations[6]
  • Tetrazole Formation: Reaction with NaN₃/NH₄Cl yields the tetrazole derivative (bioisostere of carboxylic acid).

  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) reduces the nitrile to a primary amine (–CH₂NH₂), generating a tryptamine-like side chain constrained by the C2-ester.

Vector 3: N1-Alkylation
  • Due to the pKa (~12), alkylation with alkyl halides (R-X) proceeds rapidly using K₂CO₃ in DMF or Acetone. This allows for the introduction of solubilizing groups or targeting moieties.

ReactivityNetwork Core Methyl 3-cyano-1H-indole- 2-carboxylate Hydrazide Indole-2-carbohydrazide (Precursor to Azoles) Core->Hydrazide N2H4·H2O, EtOH Reflux (C2 Vector) Tetrazole 3-(1H-tetrazol-5-yl)indole (Acid Bioisostere) Core->Tetrazole NaN3, NH4Cl DMF, Heat (C3 Vector) N_Alkyl N1-Alkyl Derivative (Solubility/Targeting) Core->N_Alkyl R-X, K2CO3 DMF (N1 Vector) Tricyclic Pyrimido[4,5-b]indole (Kinase Inhibitor Core) Core->Tricyclic Urea/Guanidine Cyclization (C2+C3)

Figure 2: Divergent synthesis capabilities of the scaffold.

References

  • Sigma-Aldrich. Methyl 3-cyano-1H-indole-2-carboxylate Product Sheet. Accessed 2025.[3][4] Link

  • BenchChem. Technical Guide to Indole Carboxylates. BenchChem Database. Link

  • Organic Syntheses. Ethyl Indole-2-carboxylate. Org. Synth. 1963, 43, 40. (Foundational protocol for 2-ester synthesis). Link

  • National Institutes of Health (NIH). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications. PMC Database. Link

  • MDPI Molecules. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules 2016, 21(3), 333.[1] Link

Sources

Exploratory

"biological activity of Methyl 3-cyano-1H-indole-2-carboxylate"

The following technical guide details the biological activity, chemical utility, and experimental characterization of Methyl 3-cyano-1H-indole-2-carboxylate . A Scaffold for Antiviral and Antiproliferative Drug Design [1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical utility, and experimental characterization of Methyl 3-cyano-1H-indole-2-carboxylate .

A Scaffold for Antiviral and Antiproliferative Drug Design [1]

Executive Summary

Methyl 3-cyano-1H-indole-2-carboxylate represents a critical structural scaffold in medicinal chemistry, particularly in the development of non-nucleoside antiviral agents and kinase inhibitors . While often utilized as a stable synthetic precursor, the molecule itself and its hydrolyzed derivatives exhibit significant biological potential.

Its pharmacophore is defined by two key features:

  • The Indole-2-carboxylate motif: A known chelator of divalent metal ions (Mg²⁺, Mn²⁺) in metalloenzyme active sites (e.g., HIV-1 Integrase).

  • The 3-Cyano group: An electron-withdrawing moiety that enhances metabolic stability compared to 3-formyl analogs and serves as a hydrogen-bond acceptor in hydrophobic pockets.

This guide provides a comprehensive analysis of its biological mechanisms, synthetic protocols, and evaluation methodologies for researchers in drug discovery.

Chemical Profile & Structural Biology (SAR)

Pharmacophore Analysis

The biological activity of Methyl 3-cyano-1H-indole-2-carboxylate is governed by its electronic distribution and steric properties.

  • C2-Carboxylate (Ester/Acid): In its ester form, the molecule acts as a prodrug, enhancing cellular permeability. Upon intracellular hydrolysis to the free acid (indole-2-carboxylic acid), it becomes a potent pharmacophore capable of coordinating with metal cofactors in viral enzymes.

  • C3-Cyano Group: This group is critical for Structure-Activity Relationship (SAR) optimization. Unlike the reactive C3-formyl group, the nitrile (CN) is metabolically robust. It exerts a strong dipole moment, facilitating pi-dipole interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in receptor binding pockets.

  • Indole NH: Acts as a hydrogen bond donor, essential for orienting the molecule within the ATP-binding sites of kinases (e.g., EGFR, VEGFR).

Mechanism of Action: HIV-1 Integrase Inhibition

A primary target for indole-2-carboxylates is HIV-1 Integrase (IN) . The enzyme requires two Mg²⁺ ions for the strand transfer process.

  • Binding Mode: The hydrolyzed acid form of the scaffold chelates the Mg²⁺ ions in the catalytic core.

  • 3-Position Role: The 3-cyano group fills the hydrophobic pocket adjacent to the active site, displacing water and locking the inhibitor in a high-affinity conformation.

HIV_Integrase_Mechanism Prodrug Methyl 3-cyano-1H-indole-2-carboxylate (Prodrug / Precursor) Hydrolysis Intracellular Hydrolysis (Esterases) Prodrug->Hydrolysis Cell Entry ActiveSpecies 3-cyano-1H-indole-2-carboxylic acid (Active Pharmacophore) Hydrolysis->ActiveSpecies Activation Target HIV-1 Integrase (Catalytic Core) ActiveSpecies->Target Binding Chelation Mg2+ Chelation (Blockage of Strand Transfer) Target->Chelation Mechanism ViralInhibition Inhibition of Viral Replication Chelation->ViralInhibition Result

Figure 1: Activation and mechanism of action for indole-2-carboxylate scaffolds targeting viral metalloenzymes.

Therapeutic Applications

Antiviral Activity (Influenza & Coxsackie)

Derivatives of indole-2-carboxylates have demonstrated broad-spectrum antiviral activity.[2][3]

  • Influenza A: Analogs have shown IC₅₀ values in the low micromolar range (7–10 µM). The mechanism involves interference with the viral hemagglutinin fusion process or neuraminidase activity.

  • Coxsackie Virus B3: High selectivity indices (SI > 15) have been reported for 3-substituted indole-2-carboxylates, suggesting low cytotoxicity despite potent viral inhibition.

Antiproliferative (Anticancer) Activity

The scaffold is a precursor to Indole-2-carboxamides , which are potent inhibitors of receptor tyrosine kinases.

  • Targets: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.

  • Activity: Conversion of the methyl ester to an amide (via reaction with amines) yields compounds with IC₅₀ values < 100 nM against cancer cell lines (e.g., MCF-7, A549). The indole core mimics the adenine ring of ATP, blocking the kinase ATP-binding pocket.

Antimicrobial Properties

The scaffold exhibits moderate bacteriostatic activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). This is attributed to the disruption of bacterial cell wall synthesis or intercalation into bacterial DNA, facilitated by the planar indole structure.

Experimental Protocols

Synthesis of Methyl 3-cyano-1H-indole-2-carboxylate

Note: This protocol utilizes a one-pot cascade reaction, superior to traditional Fischer indole synthesis for 3-cyano derivatives.

Reagents:

  • 2-(2-bromophenyl)acetonitrile (1.0 equiv)

  • Methyl glyoxylate (or equivalent aldehyde source) (1.2 equiv)

  • Aqueous Ammonia (NH₃, 25%)

  • CuI (10 mol%) / L-Proline (20 mol%)

  • DMSO (Solvent)[2][4]

Step-by-Step Methodology:

  • Charge: In a sealed tube, dissolve 2-(2-bromophenyl)acetonitrile and the aldehyde source in DMSO.

  • Catalyst Addition: Add CuI and L-Proline. Stir for 5 minutes to form the catalytic complex.

  • Amination: Add aqueous ammonia.

  • Reaction: Heat the mixture to 80–100°C for 12 hours. The reaction proceeds via an aldol condensation followed by copper-catalyzed intramolecular N-arylation.[5]

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine (3x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Hexane:EtOAc gradient).

In Vitro HIV-1 Integrase Strand Transfer Assay

Purpose: To quantify the inhibitory potential of the hydrolyzed scaffold (acid form).

Materials:

  • Recombinant HIV-1 Integrase.

  • Biotinylated donor DNA.

  • Digoxigenin-labeled target DNA.

  • AlphaScreen™ reagents (Donor/Acceptor beads).

Protocol:

  • Incubation: Mix 20 nM HIV-1 Integrase with 10 nM biotinylated donor DNA in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT). Incubate at 37°C for 15 min to form the Stable Synaptic Complex (SSC).

  • Treatment: Add the test compound (diluted in DMSO) at varying concentrations (0.01 µM – 100 µM).

  • Strand Transfer: Add 10 nM digoxigenin-labeled target DNA. Incubate at 37°C for 60 min.

  • Detection: Add Streptavidin-Donor beads and Anti-Digoxigenin-Acceptor beads. Incubate for 1 hour in the dark.

  • Readout: Measure the AlphaScreen signal (Ex: 680 nm, Em: 520-620 nm).

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Quantitative Data Summary

The following table summarizes the biological activity of related indole-2-carboxylate derivatives, serving as a benchmark for the Methyl 3-cyano-1H-indole-2-carboxylate scaffold.

Target / OrganismAssay TypeActivity Metric (IC₅₀ / MIC)Reference
HIV-1 Integrase Strand Transfer0.13 µM - 3.11 µM (Acid derivatives)[1, 5]
Influenza A (H1N1) CPE Inhibition7.53 µM (4-substituted analog)[2, 4]
Coxsackie B3 CPE InhibitionSI > 17.1 (Selectivity Index)[2]
EGFR Kinase Enzymatic Inhibition71 nM (Carboxamide derivative)[3]
S. aureus Microdilution12.5 µg/mL (MIC)[6]

Visualization of Synthesis Workflow

Synthesis_Workflow Start 2-(2-bromophenyl) acetonitrile Intermediate Aldol Condensation Start->Intermediate + Reagents Reagents Aldehyde + NH3 (aq) CuI / L-Proline Reagents->Intermediate Cyclization Intramolecular N-Arylation Intermediate->Cyclization Cu-Catalysis Product Methyl 3-cyano-1H- indole-2-carboxylate Cyclization->Product Aromatization

Figure 2: One-pot cascade synthesis of 3-cyano-1H-indole derivatives.

References

  • Wang, Y. C., et al. (2023).[6] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences. Link

  • Xue, S., et al. (2014).[2] Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B. Link

  • Al-Wahaibi, L. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Link

  • Zhao, Y., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PMC. Link

  • Hu, L., et al. (2012). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Link

  • Kumar, P., et al. (2020). Synthesis of some novel 1H-indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience. Link

Sources

Foundational

Strategic Synthesis of Methyl 3-Cyano-1H-indole-2-carboxylate Derivatives: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The methyl 3-cyano-1H-indole-2-carboxylate scaffold is a cornerstone in medicinal chemistry, serving as a highly versat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The methyl 3-cyano-1H-indole-2-carboxylate scaffold is a cornerstone in medicinal chemistry, serving as a highly versatile intermediate for the synthesis of a multitude of pharmacologically active agents. The strategic placement of the cyano and carboxylate functionalities provides orthogonal handles for molecular elaboration, making this core essential for drug discovery programs targeting neurological disorders, cancers, and inflammatory diseases. This technical guide provides an in-depth analysis of the primary synthetic strategies for constructing this valuable indole framework. We will explore the mechanistic underpinnings, practical execution, and comparative advantages of key methodologies, including the classical Fischer indole synthesis, modern palladium-catalyzed cyclizations, and post-modification approaches. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, enabling informed decisions in the design and execution of synthetic routes to novel indole derivatives.

Introduction: The Strategic Value of the 3-Cyano-1H-indole-2-carboxylate Core

The indole nucleus is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a cyano group at the C3-position and a methyl ester at the C2-position creates a unique molecular architecture. The C3-cyano group is a valuable bioisostere and a versatile synthetic handle for conversion into other functional groups such as amines, amides, or tetrazoles.[2] The C2-ester allows for modifications including hydrolysis, amidation, or reduction.

Derivatives of this scaffold are integral to the development of therapeutics targeting the central nervous system (CNS), such as potent and selective ligands for the dopamine D₄ receptor, which is a target for treating schizophrenia and ADHD.[2] The efficient and scalable synthesis of this core is therefore a critical objective for medicinal chemists. This guide dissects several field-proven approaches to its synthesis, focusing on the causality behind experimental choices to ensure reproducibility and high yields.

Retrosynthetic Analysis

A logical approach to the synthesis of the target scaffold begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. This analysis reveals two primary pathways: (A) formation of the C2-C3 bond and the pyrrole ring simultaneously via cyclization, and (B) functionalization of a pre-formed indole-2-carboxylate core.

Caption: Retrosynthetic pathways to the target indole scaffold.

Key Synthetic Strategy I: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely utilized method for constructing the indole ring.[2] The adaptation of this reaction for our target involves the acid-catalyzed condensation of a substituted phenylhydrazine with an α-ketoester bearing a cyano group, specifically methyl 2-cyano-3-oxobutanoate or a similar derivative.

Causality and Mechanism: The reaction proceeds via the in situ formation of a phenylhydrazone intermediate. Under acidic and thermal conditions, this intermediate undergoes a crucial[3][3]-sigmatropic rearrangement, followed by the loss of ammonia and subsequent tautomerization to furnish the aromatic indole ring.[1] The choice of acid catalyst (e.g., H₂SO₄, ZnCl₂, or polyphosphoric acid) is critical and can significantly impact the reaction yield by influencing the rate of both hydrazone formation and the subsequent rearrangement.

G cluster_workflow Fischer Indole Synthesis Workflow start_node start_node process_node process_node end_node end_node Start 1. Combine Phenylhydrazine & α-Cyano Ketoester Condensation 2. Add Acid Catalyst (e.g., H₂SO₄ in EtOH) Start->Condensation Heat 3. Heat Mixture (Reflux, ~15h) Condensation->Heat Monitor 4. Monitor by TLC Heat->Monitor Workup 5. Quench, Neutralize, & Extract Monitor->Workup Reaction Complete Purify 6. Column Chromatography or Recrystallization Workup->Purify End Pure Methyl 3-Cyano-1H- indole-2-carboxylate Purify->End G Start Methyl 1H-indole- 2-carboxylate Vilsmeier 1. Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Vilsmeier Aldehyde Intermediate: Methyl 3-formyl-1H-indole- 2-carboxylate Vilsmeier->Aldehyde Oxime 2. Oxime Formation (NH₂OH·HCl, Base) Aldehyde->Oxime Dehydration 3. Dehydration (e.g., Ac₂O, heat) Oxime->Dehydration End Final Product: Methyl 3-cyano-1H-indole- 2-carboxylate Dehydration->End

Sources

Exploratory

The Latent Potential of Methyl 3-cyano-1H-indole-2-carboxylate: A Technical Guide for Medicinal Chemists

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] This technical guide delves into the untapped potential of a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] This technical guide delves into the untapped potential of a specific, yet underexplored, derivative: Methyl 3-cyano-1H-indole-2-carboxylate . While direct biological applications of this compound remain to be extensively documented, its unique substitution pattern—featuring two distinct electron-withdrawing groups at the C2 and C3 positions—presents a compelling platform for the generation of novel, biologically active molecules. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthetic accessibility, chemical reactivity, and prospective therapeutic applications of this versatile scaffold. By providing a foundation of scientific principles, actionable experimental protocols, and a forward-looking perspective, we aim to catalyze the exploration of this promising, yet nascent, area of drug discovery.

Introduction: The Enduring Legacy of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1] This is evidenced by its presence in a multitude of natural products and synthetic pharmaceuticals with diverse therapeutic actions, including anticancer, anti-inflammatory, and antimicrobial activities. The strategic placement of substituents on the indole core can profoundly influence its pharmacological profile. Methyl 3-cyano-1H-indole-2-carboxylate is characterized by the presence of a methyl ester at the C2 position and a cyano group at the C3 position. This arrangement of two electron-withdrawing groups is anticipated to significantly modulate the electronic properties of the indole ring, offering unique opportunities for chemical derivatization and biological interactions.

Physicochemical Properties and Synthetic Accessibility

A thorough understanding of the physicochemical properties of a scaffold is paramount for its successful application in drug discovery. While extensive experimental data for Methyl 3-cyano-1H-indole-2-carboxylate is not publicly available, its key properties can be inferred from its structure and comparison with related analogues.

PropertyPredicted/Inferred Value
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol
Appearance Expected to be a solid at room temperature.
Solubility Likely to exhibit low solubility in water and higher solubility in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons.
Electronic Nature The presence of two electron-withdrawing groups (cyano and carboxylate) deactivates the pyrrole ring towards electrophilic substitution.[1]
Hypothetical Synthetic Protocol: A Modified Madelung Approach

While a specific, detailed experimental protocol for the synthesis of Methyl 3-cyano-1H-indole-2-carboxylate is not readily found in the literature, a plausible route can be designed based on established methods for the synthesis of 3-cyanoindoles. The following one-pot, two-step procedure is adapted from a modified Madelung synthesis for 1,2-disubstituted 3-cyanoindoles and is presented as a viable starting point for its synthesis.[3][4]

Step 1: Synthesis of the Precursor N-(2-formylphenyl)acetamide

This protocol assumes the availability of the starting material, N-(2-formylphenyl)acetamide.

Step 2: One-Pot Synthesis of Methyl 3-cyano-1H-indole-2-carboxylate

  • Materials:

    • N-(2-formylphenyl)acetamide

    • Methyl cyanoacetate

    • Potassium tert-butoxide

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric acid (1M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexanes and Ethyl acetate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add N-(2-formylphenyl)acetamide (1 equivalent) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, add methyl cyanoacetate (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to reflux for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1M HCl until the pH is neutral.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Methyl 3-cyano-1H-indole-2-carboxylate.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

G cluster_synthesis Hypothetical Synthesis Workflow start N-(2-formylphenyl)acetamide + Methyl cyanoacetate step1 Base-mediated condensation (K-OtBu in THF) start->step1 intermediate Cyclization and aromatization step1->intermediate purification Purification (Column Chromatography) intermediate->purification product Methyl 3-cyano-1H-indole-2-carboxylate purification->product

Caption: A simplified workflow for the proposed synthesis of Methyl 3-cyano-1H-indole-2-carboxylate.

The Chemical Versatility of the Scaffold: A Gateway to Diverse Derivatives

The true potential of Methyl 3-cyano-1H-indole-2-carboxylate in medicinal chemistry lies in its capacity to serve as a versatile scaffold for the synthesis of compound libraries. The methyl ester at C2 and the cyano group at C3 are key functional handles that can be strategically manipulated to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties and biological activity.

Transformations of the C2-Methyl Ester

The methyl ester at the C2 position can be readily transformed into a variety of other functional groups:

  • Hydrolysis to Carboxylic Acid: Alkaline hydrolysis of the methyl ester provides the corresponding carboxylic acid.[5] This introduces a key acidic moiety that can participate in hydrogen bonding interactions with biological targets and can serve as a handle for further derivatization.

  • Amidation: The carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides. This is a powerful strategy for exploring the structure-activity relationship (SAR) as the nature of the amine can be widely varied.

  • Reduction to Alcohol: The methyl ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride. This alcohol can then be further functionalized.

Reactions of the C3-Cyano Group

The cyano group at the C3 position is a versatile functional group that can undergo a variety of transformations:[6][7]

  • Reduction to Amine: The cyano group can be reduced to a primary amine (aminomethyl group) using reagents like lithium aluminum hydride or through catalytic hydrogenation. This introduces a basic center and a nucleophilic handle for further derivatization.

  • Conversion to Tetrazole: The cyano group can be converted to a tetrazole ring via a [3+2] cycloaddition reaction with an azide, often catalyzed by a metal salt.[8][9][10] Tetrazoles are well-established bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic properties in some cases.

  • Cycloaddition Reactions: The C2-C3 double bond, activated by the electron-withdrawing cyano group, can participate in cycloaddition reactions, leading to the formation of complex polycyclic structures.[11]

G cluster_c2 C2-Position Derivatization cluster_c3 C3-Position Derivatization scaffold Methyl 3-cyano-1H-indole-2-carboxylate c2_acid Indole-2-carboxylic acid scaffold->c2_acid Hydrolysis c2_alcohol Indole-2-methanol scaffold->c2_alcohol Reduction c3_amine 3-Aminomethylindole scaffold->c3_amine Reduction c3_tetrazole 3-(Tetrazol-5-yl)indole scaffold->c3_tetrazole [3+2] Cycloaddition c3_cycloadduct Polycyclic Indole Derivatives scaffold->c3_cycloadduct Dearomatizing Cycloaddition c2_amide Indole-2-carboxamide Library c2_acid->c2_amide Amidation

Caption: Potential derivatization pathways for Methyl 3-cyano-1H-indole-2-carboxylate.

Prospective Therapeutic Applications: A Landscape of Opportunity

Based on the known biological activities of structurally related indole derivatives, several therapeutic areas present themselves as promising avenues for the application of libraries derived from Methyl 3-cyano-1H-indole-2-carboxylate.

Anticancer Agents

The indole scaffold is a common feature in many anticancer agents. C2, C3-disubstituted indoles, in particular, have shown promise.[12] The ability to generate diverse libraries of amides and other derivatives from the title compound could lead to the discovery of novel compounds with antiproliferative activity. The electron-withdrawing nature of the substituents may also enhance metabolic stability, a desirable property for drug candidates.[1]

Antiviral Agents

Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase inhibitors.[13][14] The core structure is capable of chelating with magnesium ions in the active site of the enzyme. By generating analogues of Methyl 3-cyano-1H-indole-2-carboxylate, particularly the corresponding carboxylic acid and its bioisosteres, novel and potent HIV-1 integrase inhibitors may be discovered.

Antimicrobial Agents

Indole derivatives have a long history of use as antimicrobial agents. The structural diversity that can be achieved through the derivatization of Methyl 3-cyano-1H-indole-2-carboxylate makes it an attractive starting point for the development of new antibacterial and antifungal compounds.

Central Nervous System (CNS) Disorders

The indole core is a key component of many neurotransmitters, such as serotonin. As a result, indole derivatives have been extensively explored for the treatment of CNS disorders. The ability to fine-tune the physicochemical properties of the scaffold could lead to the development of novel ligands for various CNS receptors.

Conclusion and Future Directions

Methyl 3-cyano-1H-indole-2-carboxylate, while currently underrepresented in the scientific literature, stands as a scaffold of significant latent potential. Its unique electronic and structural features, combined with the proven versatility of the indole nucleus, make it a compelling starting point for the design and synthesis of novel therapeutic agents. The synthetic and derivatization strategies outlined in this guide provide a roadmap for medicinal chemists to unlock the potential of this molecule. Future research should focus on the systematic synthesis and biological evaluation of compound libraries derived from this scaffold. Such efforts are poised to yield novel chemical entities with the potential to address a wide range of unmet medical needs.

References

  • Badoni, G., Singh, C. B., Benjwal, S., & Puri, S. (2025). Recent Advances in the Synthesis of 3‐Cyanoindoles: A Literature Review. ChemistrySelect, 10(e202405473). Available from: [Link]

  • Bamomra, B., & Al-Ghamdi, A. M. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available from: [Link]

  • Hassan, S., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available from: [Link]

  • Jadhav, S. B., & Gaikwad, N. D. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(32), 22154-22183. Available from: [Link]

  • Jia, J., et al. (2017). Synthesis of 7-cyanoindolizine derivatives via a tandem reaction. Heterocyclic Communications, 23(2), 115-119. Available from: [Link]

  • Johnson, W. S., & Schneider, W. P. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 4, 132. Available from: [Link]

  • Li, J., et al. (2019). Anticancer Molecule Discovery via C2-Substituent Promoted Oxidative Coupling of Indole and Enolate. iScience, 22, 33-44. Available from: [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(1), 136-146. Available from: [Link]

  • Mishra, R., et al. (2011). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Journal of the Brazilian Chemical Society, 22, 1620-1624. Available from: [Link]

  • Sadu, V., et al. (2019). Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2‑Carboxylate/Amide Migration, and Decarboxylative Cyclization. Organic Letters, 21(14), 5542-5546. Available from: [Link]

  • Sharipov, A. S., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 38754-38763. Available from: [Link]

  • Singh, C. B., et al. (2025). Recent Advances in the Synthesis of 3‐Cyanoindoles: A Literature Review. ChemistrySelect. Available from: [Link]

  • Witulski, B., et al. (2016). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters, 18(15), 3586-3589. Available from: [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Manneveau, M., et al. (2020). Dearomatization of 3-cyanoindoles by (3 + 2) cycloaddition: from batch to flow chemistry. Chemical Communications, 56(45), 6075-6078. Available from: [Link]

  • Patil, S. A., et al. (2022). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(32), 22154-22183. Available from: [Link]

  • Schneider, M. J. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(8), 755-758. Available from: [Link]

  • The Good Scents Company. (n.d.). indole-2-carboxylic acid. Available from: [Link]

  • Vaskevich, A. I., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 38754–38763. Available from: [Link]

  • Wang, X., et al. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry, 89(19), 13689–13700. Available from: [Link]

  • Witulski, B., et al. (2016). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters, 18(15), 3586–3589. Available from: [Link]

  • Zlotorzynski, S. E., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry, 15(2), 269-272. Available from: [Link]

  • Zhou, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Sharipov, A. S., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 38754-38763. Available from: [Link]

  • Manneveau, M., et al. (2020). Dearomatization of 3-cyanoindoles by (3 + 2) cycloaddition: from batch to flow chemistry. Chemical Communications, 56(45), 6075-6078. Available from: [Link]

  • Boger, D. L., et al. (1995). Total Synthesis of Radiosumin. Journal of the American Chemical Society, 117(51), 12852–12863. Available from: [Link]

  • Google Patents. (n.d.). Process for preparation of tetrazoles from aromatic cyano derivatives.
  • Hussain, M. A., et al. (2018). Synthetic route 1 for tetrazoles. 2. From cyano compounds. ResearchGate. Available from: [Link]

  • Morales-delaRosa, S., et al. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 20(15), 1437-1453. Available from: [Link]

  • Sarkar, S., et al. (2018). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Scientific Reports, 8(1), 1-9. Available from: [Link]

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Foundational

"discovery and history of indole-2-carboxylate compounds"

An In-Depth Technical Guide to the Discovery and History of Indole-2-Carboxylate Compounds Authored by a Senior Application Scientist This guide provides a comprehensive overview of the discovery, synthesis, and evolutio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Indole-2-Carboxylate Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, synthesis, and evolution of indole-2-carboxylate compounds, a class of molecules that has transitioned from chemical curiosities to pivotal scaffolds in modern drug discovery. We will explore the foundational synthetic methodologies, the elucidation of their biological significance, and their application in developing novel therapeutics.

Part 1: A Historical Perspective on the Indole Nucleus

The story of indole-2-carboxylates is intrinsically linked to the broader history of indole chemistry, which began with the investigation of the vibrant blue dye, indigo.[1][2] In the 19th century, chemists were fascinated by this natural pigment. Through a series of chemical transformations, indigo could be converted to isatin and subsequently to oxindole.[1][2] The pivotal moment in the history of the parent indole ring came in 1866 when Adolf von Baeyer successfully reduced oxindole to indole using zinc dust.[1][2] This breakthrough laid the groundwork for the exploration of a new class of heterocyclic compounds. By 1869, von Baeyer had proposed a structure for indole, and for the remainder of the century, various indole derivatives were significant in the dye industry.[1] It wasn't until the 1930s that interest in the indole scaffold surged again with the discovery of its presence in essential biological molecules like the amino acid tryptophan and plant auxins, marking the beginning of its journey into the realm of biochemistry and medicinal chemistry.[1]

Part 2: Foundational Syntheses of Indole-2-Carboxylates

The direct synthesis of the indole-2-carboxylate scaffold was a significant advancement, enabling chemists to explore this specific substitution pattern. Two classical named reactions stand out as the cornerstones of indole-2-carboxylate synthesis: the Reissert Indole Synthesis and a specific application of the Fischer Indole Synthesis.

The Reissert Indole Synthesis: A Purpose-Built Pathway

In 1897, Arnold Reissert developed a series of reactions specifically designed to produce indole-2-carboxylic acids.[3][4][5] The Reissert indole synthesis has since become a reliable and classical method for preparing indole-2-carboxylates, particularly those with substitutions on the benzene ring.[6]

The synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base, such as potassium ethoxide, to yield an ethyl o-nitrophenylpyruvate.[3][6] This intermediate is then subjected to reductive cyclization using reagents like zinc in acetic acid or ferrous sulfate and ammonia, which simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole-2-carboxylic acid.[3][5][7] If desired, the resulting indole-2-carboxylic acid can be decarboxylated by heating to yield the parent indole.[3][7]

Experimental Protocol: The Reissert Indole Synthesis

The following is a generalized, step-by-step methodology for the Reissert indole synthesis:

  • Condensation:

    • To a solution of potassium ethoxide in dry ether, add the substituted o-nitrotoluene.

    • Slowly add diethyl oxalate to the mixture while maintaining a low temperature.

    • Allow the reaction to stir for several hours until the condensation is complete.

    • Quench the reaction with acid and extract the ethyl o-nitrophenylpyruvate product.

  • Reductive Cyclization:

    • Dissolve the ethyl o-nitrophenylpyruvate in a suitable solvent, such as acetic acid.

    • Add a reducing agent, such as zinc dust or iron powder, portion-wise.[7]

    • Heat the reaction mixture to facilitate both the reduction of the nitro group and the subsequent intramolecular cyclization.

    • Monitor the reaction for the disappearance of the starting material.

  • Work-up and Isolation:

    • Upon completion, filter the reaction mixture to remove the metal residues.

    • Dilute the filtrate with water to precipitate the crude indole-2-carboxylic acid.

    • Collect the solid by filtration and purify by recrystallization.

The Fischer Indole Synthesis: A Versatile Approach

Developed by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most reliable methods for preparing substituted indoles.[1][8][9] While it is a general method for a wide range of indole derivatives, it can be specifically adapted for the synthesis of indole-2-carboxylic acid.[1][8] This is achieved by reacting phenylhydrazine with pyruvic acid.[1][8] The reaction forms a phenylhydrazone intermediate, which, under acidic conditions (using catalysts like zinc chloride, polyphosphoric acid, or Brønsted acids), undergoes a[10][10]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.[8][9] The resulting product is indole-2-carboxylic acid, which can then be decarboxylated if the unsubstituted indole is the desired product.[1][8]

Table 1: Comparison of Classical Indole-2-Carboxylate Syntheses

FeatureReissert Indole SynthesisFischer Indole Synthesis (for 2-carboxylates)
Starting Materials o-nitrotoluene, diethyl oxalatePhenylhydrazine, pyruvic acid
Key Steps Condensation, reductive cyclizationHydrazone formation,[10][10]-sigmatropic rearrangement, cyclization
Initial Product Indole-2-carboxylic acid or its esterIndole-2-carboxylic acid
Primary Utility Synthesis of benzene-ring substituted indole-2-carboxylatesSynthesis of a wide variety of indoles, adaptable for the 2-carboxylate

Part 3: The Biological Awakening of Indole-2-Carboxylates

For much of their history, indole-2-carboxylates were primarily of interest to synthetic chemists. However, in recent decades, this scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable ability to interact with a diverse range of biological targets.

Antagonists of the Cysteinyl-Leukotriene (CysLT1) Receptor

Cysteinyl-leukotrienes (CysLTs) are potent inflammatory lipid mediators that play a crucial role in the pathophysiology of asthma and other inflammatory conditions.[10] They exert their effects by binding to G protein-coupled receptors, primarily the CysLT1 receptor.[10] High-throughput screening campaigns of compound libraries led to the identification of an indole derivative with a unique and essential indole-2-carboxylic acid moiety that exhibited micromolar CysLT1 antagonist activity.[10] This discovery prompted further optimization efforts, leading to the development of a novel class of highly potent and selective CysLT1 antagonists.[10] Structure-activity relationship (SAR) studies revealed that the indole ring, the carboxylic acid function at the 2-position, and a hydrophobic group at the 3-position were all necessary pharmacophores for potent CysLT1 antagonist activity.[10]

CysLT1_Antagonism Arachidonic_Acid Arachidonic Acid CysLTs Cysteinyl-Leukotrienes (LTC4, LTD4, LTE4) Arachidonic_Acid->CysLTs 5-Lipoxygenase Pathway CysLT1_Receptor CysLT1 Receptor (GPCR) CysLTs->CysLT1_Receptor Binds to Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) CysLT1_Receptor->Inflammatory_Response Activates Indole_2_Carboxylate Indole-2-Carboxylate Antagonist Indole_2_Carboxylate->CysLT1_Receptor Blocks Binding

Caption: Mechanism of action for indole-2-carboxylate CysLT1 antagonists.

Inhibitors of HIV-1 Integrase

HIV-1 integrase is a critical enzyme in the viral life cycle, responsible for inserting the viral DNA into the host genome.[11][12][13][14] This makes it a prime target for antiretroviral therapy. The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[11][12][13][14] The mechanism of action involves the carboxyl group at the 2-position of the indole ring chelating with the two magnesium ions (Mg2+) present in the active site of the integrase enzyme.[11][12][13][14] This interaction, coupled with other interactions between the indole nucleus and the enzyme's active site, effectively blocks the strand transfer step of integration.[11][12] Through structural optimization, including the addition of substituents at various positions on the indole ring, derivatives with significantly enhanced inhibitory potency have been developed.[12][14]

HIV_Integrase_Inhibition cluster_integrase HIV-1 Integrase Active Site Mg1 Mg2+ Mg2 Mg2+ Active_Site Catalytic Core Indole_2_Carboxylic_Acid Indole-2-Carboxylic Acid Inhibitor Indole_2_Carboxylic_Acid->Mg1 Chelates Indole_2_Carboxylic_Acid->Mg2 Chelates Strand_Transfer Strand Transfer Blocked Indole_2_Carboxylic_Acid->Strand_Transfer Leads to Viral_DNA Viral DNA Viral_DNA->Active_Site Binds to

Caption: Indole-2-carboxylic acids inhibit HIV-1 integrase via metal chelation.

Ligands for the NMDA-Linked Glycine Receptor

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory function. Its activity is modulated by the binding of glycine to a strychnine-insensitive site on the receptor complex.[15] A series of indole-2-carboxylates have been synthesized and evaluated for their ability to interact with this glycine binding site.[15] These compounds were found to be selective for the glycine site and several derivatives displayed submicromolar affinity.[15] The lead compounds in this series were shown to function as antagonists at this receptor, suggesting their potential for use in studying neurological conditions where NMDA receptor modulation is relevant.[15][16]

Part 4: The Modern Landscape and Future Directions

The discovery and development of indole-2-carboxylate compounds exemplify the progression of a chemical scaffold from its fundamental synthesis to a cornerstone of modern medicinal chemistry. The classical Reissert and Fischer syntheses, while still relevant, have been supplemented by a host of modern synthetic techniques that allow for more precise and diverse substitutions.[17]

The indole-2-carboxylate core is now recognized as a versatile platform for designing enzyme inhibitors, receptor antagonists, and other biologically active molecules.[18][19] Current research continues to explore new applications for this privileged scaffold, with active programs in areas such as oncology, infectious diseases, and neuropharmacology.[11][20][21] The future of indole-2-carboxylate chemistry will likely involve the development of even more sophisticated synthetic methodologies, the use of computational chemistry to design next-generation inhibitors, and the exploration of this scaffold against an even broader array of biological targets.

References

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Exploratory

The Chemical Fortitude of Methyl 3-cyano-1H-indole-2-carboxylate: An In-depth Technical Guide to its Stability and Degradation

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed exploration of the chemical stability and potential degradation pathways of Methyl 3-cyano-1H-indole-2-c...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed exploration of the chemical stability and potential degradation pathways of Methyl 3-cyano-1H-indole-2-carboxylate. In the absence of direct, molecule-specific stability studies in the public domain, this document synthesizes information from analogous indole derivatives and fundamental chemical principles to offer a predictive analysis of its behavior under various stress conditions. This guide is intended to serve as a foundational resource for anticipating stability challenges and designing robust analytical methods for this promising heterocyclic compound.

Methyl 3-cyano-1H-indole-2-carboxylate, with its unique arrangement of a cyano group and a methyl ester on the indole scaffold, presents a chemical structure of significant interest in medicinal chemistry. The electron-withdrawing nature of both substituents on the pyrrole ring is expected to profoundly influence the molecule's reactivity and stability. Understanding its degradation profile is paramount for the development of stable pharmaceutical formulations and for the accurate interpretation of biological assays.

Physicochemical Properties and Predicted Stability

PropertyPredicted Value/CharacteristicSource/Rationale
Molecular Formula C₁₁H₈N₂O₂[1]
Molecular Weight 200.19 g/mol [1]
Physical Form Solid[1]
Melting Point Likely high (>140°C with decomposition for an isomer)Based on data for Methyl 3-cyano-1H-indole-4-carboxylate, the presence of electron-withdrawing groups often correlates with higher melting points in indole derivatives.[2][3]
Solubility Low in water, soluble in organic solvents like DMSO and ethanol.The cyano group can reduce polarity compared to other substituted indoles.[2]
pKa The N-H proton is weakly acidic.Typical for indole N-H protons.

The presence of both a cyano and a methyl carboxylate group, which are electron-withdrawing, is anticipated to decrease the electron density of the indole ring, potentially rendering it less susceptible to electrophilic attack and certain types of oxidation compared to unsubstituted indole. However, these functional groups themselves introduce potential sites for degradation.

Proposed Degradation Pathways

Based on the functional groups present in Methyl 3-cyano-1H-indole-2-carboxylate, the following degradation pathways are proposed under forced degradation conditions.

Hydrolytic Degradation

Hydrolysis is a probable degradation route, primarily targeting the methyl ester and secondarily the cyano group.

  • Acidic Hydrolysis: Under acidic conditions, the methyl ester is susceptible to hydrolysis to yield 3-cyano-1H-indole-2-carboxylic acid. The rate of this reaction will be influenced by temperature and acid concentration. The cyano group is generally more resistant to acid hydrolysis than the ester but can be converted to a carboxylic acid under harsh conditions, leading to indole-2,3-dicarboxylic acid.

  • Basic Hydrolysis: Alkaline conditions will readily saponify the methyl ester, forming the corresponding carboxylate salt of 3-cyano-1H-indole-2-carboxylic acid.[4] The cyano group can also be hydrolyzed under basic conditions, potentially leading to a carboxamide intermediate and eventually the dicarboxylic acid.

  • Neutral Hydrolysis: While slower than acid or base-catalyzed hydrolysis, hydrolysis of the ester can still occur in neutral aqueous solutions, particularly at elevated temperatures.

cluster_hydrolysis Hydrolytic Degradation Pathways Parent Methyl 3-cyano-1H-indole-2-carboxylate Acid_Product 3-cyano-1H-indole-2-carboxylic acid Parent->Acid_Product Acidic Conditions (H⁺, H₂O) Base_Product Salt of 3-cyano-1H-indole-2-carboxylic acid Parent->Base_Product Basic Conditions (OH⁻, H₂O) Dicarboxylic_Acid Indole-2,3-dicarboxylic acid Acid_Product->Dicarboxylic_Acid Harsh Acidic Conditions Base_Product->Dicarboxylic_Acid Harsh Basic Conditions

Caption: Proposed hydrolytic degradation of Methyl 3-cyano-1H-indole-2-carboxylate.

Oxidative Degradation

The indole ring is susceptible to oxidation, although the electron-withdrawing substituents at positions 2 and 3 may decrease its reactivity.

  • Mechanism: Oxidation is likely to proceed via radical mechanisms or by direct attack of oxidizing agents. Common laboratory oxidants used in forced degradation studies include hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst (Fenton-like reaction).

  • Potential Products: Oxidation can lead to the formation of various oxo-derivatives.[2] The C2-C3 double bond is a primary site for oxidation, potentially leading to the formation of isatin-like structures. Microbial degradation studies of indole have shown pathways involving oxidation to oxindole and isatin.[5][6]

cluster_oxidation Oxidative Degradation Pathways Parent Methyl 3-cyano-1H-indole-2-carboxylate Oxidized_Intermediate Epoxide/Hydroxylated Intermediate Parent->Oxidized_Intermediate Oxidizing Agent (e.g., H₂O₂) Final_Product Isatin-like Derivatives Oxidized_Intermediate->Final_Product Further Oxidation/Rearrangement

Caption: Proposed oxidative degradation of Methyl 3-cyano-1H-indole-2-carboxylate.

Photodegradation

Many indole-containing compounds are sensitive to light. The absorption of UV or visible light can lead to the formation of excited states that can undergo various reactions.

  • Mechanism: Photodegradation can involve photo-oxidation, dimerization, or other rearrangements. The presence of the cyano group can influence the photophysical properties of the indole ring.[7]

  • Potential Products: The specific degradation products will depend on the wavelength of light and the presence of photosensitizers or oxygen. Dimerization or polymerization products are possible, as well as oxidation products if oxygen is present.

Thermal Degradation

As indicated by the melting point of a similar isomer, Methyl 3-cyano-1H-indole-2-carboxylate is likely to be relatively thermally stable in the solid state at ambient temperatures.[2] At elevated temperatures, particularly above its melting point, decomposition is expected.

  • Mechanism: Thermal degradation in the solid state will likely involve decarboxylation or loss of the cyano group. In solution, the degradation will be dependent on the solvent and the presence of other reactive species. Studies on cyano-functionalized ionic liquids show thermal stability up to around 200°C.[8]

Experimental Protocols for Forced Degradation Studies

To experimentally investigate the stability of Methyl 3-cyano-1H-indole-2-carboxylate, a series of forced degradation studies should be conducted. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed and can be adequately characterized.

General Workflow

cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of Compound Stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) Start->Stress Neutralize Neutralize/Quench Reaction Stress->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralize->Analyze Characterize Characterize Degradants (LC-MS/MS, NMR) Analyze->Characterize Mass_Balance Perform Mass Balance Calculation Analyze->Mass_Balance

Caption: General workflow for conducting forced degradation studies.

Step-by-Step Methodologies

Materials:

  • Methyl 3-cyano-1H-indole-2-carboxylate

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV and/or Mass Spectrometry (MS) detector

  • Photostability chamber

  • Oven

Protocol 1: Acid Hydrolysis

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • In separate vials, add an aliquot of the stock solution to solutions of 0.1 N HCl and 1 N HCl.

  • Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60°C).

  • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Basic Hydrolysis

  • Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH and 1 N NaOH instead of HCl.

  • Neutralize the samples with an equivalent amount of HCl before analysis.

Protocol 3: Oxidative Degradation

  • Prepare a stock solution of the compound as described above.

  • In a vial, add an aliquot of the stock solution to a solution of 3% H₂O₂.

  • Keep the vial at room temperature and monitor the reaction over time.

  • If no degradation is observed, the study can be repeated at an elevated temperature or with a higher concentration of H₂O₂ (up to 30%).

  • Analyze the samples directly by HPLC.

Protocol 4: Photostability

  • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be protected from light.

  • Analyze both the exposed and control samples by HPLC.

Protocol 5: Thermal Degradation

  • Place a solid sample of the compound in an oven at an elevated temperature (e.g., 60°C, 80°C) for a specified period.

  • Also, prepare a solution of the compound and expose it to the same thermal stress.

  • Analyze the stressed samples along with a control sample stored at ambient temperature.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[9][10][11][12]

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar compounds.

  • Detection: A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and for peak purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • LC-MS is invaluable for the identification of degradation products by providing molecular weight information.[9][13]

  • High-resolution mass spectrometry (HRMS) can provide accurate mass data, enabling the determination of elemental compositions.

  • Tandem mass spectrometry (MS/MS) can be used to obtain structural fragments, aiding in the elucidation of the degradant structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • For definitive structural elucidation of unknown impurities, isolation of the degradant followed by NMR analysis is often necessary.[10][13]

Conclusion

While direct experimental data on the stability of Methyl 3-cyano-1H-indole-2-carboxylate is currently lacking, a comprehensive understanding of its potential degradation pathways can be inferred from its chemical structure and the behavior of related indole derivatives. The primary sites of degradation are anticipated to be the methyl ester group (hydrolysis) and the indole ring (oxidation). The proposed forced degradation protocols and analytical methodologies provide a robust framework for experimentally determining the stability profile of this compound. Such studies are essential for ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing Methyl 3-cyano-1H-indole-2-carboxylate.

References

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Foundational

Technical Guide: Solubility Profile and Characterization of Methyl 3-cyano-1H-indole-2-carboxylate

The following technical guide details the solubility profile, physicochemical determinants, and characterization protocols for Methyl 3-cyano-1H-indole-2-carboxylate . Executive Summary Methyl 3-cyano-1H-indole-2-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical determinants, and characterization protocols for Methyl 3-cyano-1H-indole-2-carboxylate .

Executive Summary

Methyl 3-cyano-1H-indole-2-carboxylate (CAS: 98508-85-1) represents a specialized scaffold in medicinal chemistry, often utilized as a precursor for antiviral and anticancer therapeutics. Its utility is defined by the rigid indole core substituted with electron-withdrawing groups (EWG) at the C2 (ester) and C3 (nitrile) positions.[1][2]

This substitution pattern significantly alters the electronic landscape of the indole ring, increasing the acidity of the N-H proton and enhancing crystal lattice energy through intermolecular hydrogen bonding.[1][2] Consequently, this compound exhibits poor aqueous solubility and limited solubility in non-polar solvents , necessitating the use of polar aprotic systems (DMSO, DMF) for stock preparation and intermediate synthesis.[1][2]

This guide provides a structural analysis of these solubility trends, predictive data, and validated protocols for empirical determination.

Physicochemical Characterization

To understand the solubility behavior of this compound, one must analyze its molecular properties.[1][2] The presence of two strong EWGs creates a dipole-rich, planar structure that favors tight crystal packing.[1][2]

Table 1: Physicochemical Property Profile
PropertyValue (Approx.)[1][2][3][4][5]Impact on Solubility
Molecular Formula C₁₁H₈N₂O₂Low molecular weight facilitates dissolution, but rigidity opposes it.[1]
Molecular Weight 200.19 g/mol Favorable for drug-likeness (Rule of 5).[1][2]
LogP (Predicted) 2.0 – 2.5Moderately lipophilic; suggests poor water solubility but good organic uptake.[1][2]
H-Bond Donors 1 (Indole NH)Critical for crystal lattice stability; primary target for solvent interaction.[1][2]
H-Bond Acceptors 3 (C=O, -O-, -CN)Facilitates solubility in polar protic solvents (e.g., Methanol).[1][2]
pKa (Indole NH) ~10 – 11 (Estimated)Significantly more acidic than unsubstituted indole (pKa ~16) due to EWGs.[1][2]

Technical Insight: The 3-cyano and 2-methoxycarbonyl groups withdraw electron density from the indole ring.[1] This increases the acidity of the N1-proton, making the compound susceptible to deprotonation in strong bases, which increases solubility but risks hydrolysis of the ester moiety .[1]

Solubility Landscape by Solvent Class

The following classification guides solvent selection for synthesis, purification, and biological assay preparation.

Polar Aprotic Solvents (High Solubility)

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc).[1][2]

  • Solubility: > 50 mg/mL[1]

  • Mechanism: These solvents effectively disrupt the intermolecular N-H[1]···O and N-H[2]···N hydrogen bonds within the crystal lattice without acting as proton donors.[1][2]

  • Application: Ideal for preparing 20-50 mM stock solutions for high-throughput screening (HTS).[1][2]

Polar Protic Solvents (Moderate Solubility)

Solvents: Methanol, Ethanol, Isopropanol.[1][2]

  • Solubility: 1 – 10 mg/mL (Temperature dependent)[1][2]

  • Mechanism: Solvation occurs via hydrogen bonding between the solvent hydroxyls and the compound's ester/cyano acceptors.[1] However, the hydrophobic indole core limits saturation levels compared to aprotic solvents.[1][2]

  • Application: Useful for recrystallization (often requiring heating) or as co-solvents in LC-MS mobile phases.[1][2]

Non-Polar & Chlorinated Solvents (Low to Moderate Solubility)

Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.[1][2]

  • Solubility: 0.1 – 5 mg/mL[1]

  • Mechanism: DCM works reasonably well due to polarizability, but aliphatic hydrocarbons (Hexane, Heptane) show negligible solubility (< 0.1 mg/mL) due to the compound's polarity.[1][2]

  • Application: Ethyl acetate/Hexane mixtures are standard for silica gel chromatography purification.[1][2]

Aqueous Media (Very Low Solubility)

Solvents: Water, PBS (pH 7.4), Simulated Gastric Fluid.[1][2]

  • Solubility: < 0.01 mg/mL (Predicted)[1][2]

  • Mechanism: The high lattice energy and lipophilic core prevent hydration.[1]

  • Risk: Attempts to increase solubility using high pH (>10) buffers may trigger base-catalyzed hydrolysis of the methyl ester to the carboxylic acid.[1][2]

Experimental Protocols

Reliable solubility data requires distinguishing between Kinetic and Thermodynamic solubility.[1][2]

Diagram 1: Solubility Determination Workflow

The following logic flow illustrates the decision process for selecting the correct assay type.

SolubilityWorkflow Start Start: Define Objective Discovery Early Discovery / HTS (Speed > Accuracy) Start->Discovery Development Pre-Formulation / Lead Opt (Accuracy is Critical) Start->Development Kinetic Kinetic Solubility Assay (Precipitation from DMSO) Discovery->Kinetic Use DMSO Stock Thermodynamic Thermodynamic Solubility Assay (Shake-Flask Method) Development->Thermodynamic Use Solid Powder Analysis_K Nephelometry / UV-Vis (Turbidity Onset) Kinetic->Analysis_K Analysis_T HPLC-UV / LC-MS (Quantification of Supernatant) Thermodynamic->Analysis_T Result_K Kinetic Solubility Value Analysis_K->Result_K Output: Precipitation Range (µM) Result_T Equilibrium Solubility Value Analysis_T->Result_T Output: Saturation Conc. (mg/mL)

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility assays based on development stage.

Protocol A: Thermodynamic Solubility (Gold Standard)

This method determines the equilibrium saturation concentration, essential for formulation.[1][2]

Reagents:

  • Solid Methyl 3-cyano-1H-indole-2-carboxylate (>95% purity).

  • Target Solvent (e.g., PBS pH 7.4, Water, Methanol).[1][2]

  • Syringe Filters (0.22 µm PTFE or PVDF).[1][2] Note: Avoid Nylon if non-specific binding is suspected.[1][2]

Procedure:

  • Saturation: Add excess solid compound (~2-5 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate (shake or stir) at 25°C for 24 to 48 hours .

    • Self-Validation Step: Visually confirm undissolved solid remains.[1][2] If clear, add more solid.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm syringe filter.

    • Pre-saturation:[1][2] Discard the first 200 µL of filtrate to account for filter adsorption.[1][2]

  • Quantification: Dilute the filtrate with mobile phase (e.g., 50:50 ACN:Water) and analyze via HPLC-UV (detection at ~280 nm for indole).

  • Calculation: Compare peak area against a standard curve prepared from a DMSO stock.

Protocol B: Kinetic Solubility (High Throughput)

Used to estimate solubility during biological screening where the compound is introduced via DMSO.[1][2]

Procedure:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike the stock into aqueous buffer (e.g., PBS) to achieve final concentrations of 1, 10, 50, 100, and 200 µM (final DMSO < 2%).

  • Incubate for 2-4 hours at room temperature.

  • Measure turbidity using a nephelometer or UV plate reader (absorbance at 620 nm).[1][2]

  • Endpoint: The solubility limit is defined as the concentration where absorbance deviates from the baseline.[1][2]

Critical Stability Considerations

When handling Methyl 3-cyano-1H-indole-2-carboxylate, researchers must account for chemical stability which can mimic solubility issues.

  • Ester Hydrolysis: In basic media (pH > 9) or in the presence of esterases (in vivo), the methyl ester hydrolyzes to the free acid (3-cyano-1H-indole-2-carboxylic acid).[1][2] The free acid is significantly more soluble in basic pH (forming the carboxylate salt) but precipitates in acidic pH.[1][2]

    • Detection: Monitor HPLC for a shift to a more polar (earlier eluting) peak.[1][2]

  • Photostability: Indole derivatives can be light-sensitive.[1][2] Store solid and solutions in amber vials.

Diagram 2: Stability & Solubility Interplay

StabilityLogic cluster_pH pH Effects Compound Methyl 3-cyano-1H-indole-2-carboxylate Acidic Acidic/Neutral pH (Stable) Compound->Acidic Maintains Structure Basic Basic pH (>9) Compound->Basic Chemical Attack LowSol Precipitation Acidic->LowSol Low Solubility (Neutral Species) Hydrolysis Hydrolysis Basic->Hydrolysis Ester Hydrolysis FreeAcid False High Solubility Hydrolysis->FreeAcid Forms Free Acid (High Solubility as Salt)

Caption: Impact of pH on chemical stability and apparent solubility.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 135484224, Methyl 3-cyano-1H-indole-2-carboxylate. Retrieved from [Link][1][2]

  • Bergström, C. A., et al. (2007).[1][2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Context: General protocols for pH-dependent solubility).

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Context: Solubility rules for drug discovery).

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Context: Reference for indole derivative solubility trends).

Sources

Protocols & Analytical Methods

Method

"detailed synthesis protocol for Methyl 3-cyano-1H-indole-2-carboxylate"

Application Note: Detailed Synthesis Protocol for Methyl 3-cyano-1H-indole-2-carboxylate Abstract & Strategic Overview Methyl 3-cyano-1H-indole-2-carboxylate (CAS: 98508-85-1) is a critical bifunctional building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Detailed Synthesis Protocol for Methyl 3-cyano-1H-indole-2-carboxylate

Abstract & Strategic Overview

Methyl 3-cyano-1H-indole-2-carboxylate (CAS: 98508-85-1) is a critical bifunctional building block in drug discovery. The C2-ester provides a handle for acylation or heterocyclization (e.g., to pyrimidoindoles), while the C3-nitrile serves as a versatile electrophile or precursor for amines and amides.

While direct C3-cyanation of electron-rich indoles is common, the presence of the electron-withdrawing C2-carboxylate deactivates the ring, rendering direct electrophilic cyanation (e.g., using chlorosulfonyl isocyanate) sluggish or prone to regioselectivity issues.

Selected Route: This protocol details a robust, two-step Functionalization Strategy :

  • Vilsmeier-Haack Formylation: Regioselective installation of a formyl group at C3.[1]

  • Oxime Formation & Dehydration: Conversion of the C3-aldehyde to the nitrile.

This route is preferred for its operational simplicity, high regiofidelity, and use of standard, cost-effective reagents.

Retrosynthetic Analysis & Reaction Scheme

The synthesis disconnects the C3-cyano group back to a C3-formyl group, which is installed via electrophilic aromatic substitution on the commercially available Methyl 1H-indole-2-carboxylate.

ReactionScheme SM Methyl 1H-indole-2-carboxylate (Starting Material) Inter Intermediate: Methyl 3-formyl-1H-indole-2-carboxylate SM->Inter R1 Step 1: Vilsmeier-Haack POCl3, DMF, 0°C to 80°C Prod Target: Methyl 3-cyano-1H-indole-2-carboxylate Inter->Prod R2 Step 2: Dehydration NH2OH·HCl, Pyridine, Ac2O

Figure 1: Two-step synthetic pathway from indole-2-ester to 3-cyano-indole-2-ester.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-formyl-1H-indole-2-carboxylate

Principle: The Vilsmeier reagent (chloroiminium salt), generated in situ from DMF and POCl₃, acts as a strong electrophile. Despite the deactivating effect of the C2-ester, the C3 position retains sufficient nucleophilicity to react at elevated temperatures.

Reagents:

  • Methyl 1H-indole-2-carboxylate (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (5.0 equiv, acts as solvent and reagent)

  • Dichloromethane (DCM) (Optional co-solvent for workup)[1]

  • Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃) (saturated aq.)

Procedure:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask under inert atmosphere (N₂/Ar), cool anhydrous DMF (5.0 equiv relative to indole) to 0°C using an ice bath.

  • Addition: Dropwise add POCl₃ (1.5 equiv) over 15–20 minutes. Caution: Exothermic. Stir at 0°C for 30 minutes until a slight yellow/orange color persists (formation of the chloroiminium salt).

  • Substrate Addition: Dissolve Methyl 1H-indole-2-carboxylate in a minimum amount of DMF (or add as a solid if soluble). Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Remove the ice bath and heat the mixture to 70–80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 30% EtOAc/Hexanes). The starting material (higher R_f) should disappear, and a new polar spot (aldehyde) should appear.

  • Quench & Hydrolysis: Cool the mixture to room temperature. Pour slowly into a beaker containing crushed ice (approx. 5x reaction volume) and NaOAc (3.0 equiv dissolved in water). Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde.[1]

  • Isolation: The product often precipitates as a pale yellow/off-white solid. Filter, wash with copious water, and cold hexanes.

    • Alternative: If no precipitate forms, extract with DCM (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or Methanol if necessary.

Expected Yield: 80–90% Data: ¹H NMR (DMSO-d₆) typically shows a singlet aldehyde proton at ~10.5 ppm.

Step 2: Conversion to Methyl 3-cyano-1H-indole-2-carboxylate

Principle: The aldehyde is converted to an oxime in situ, which is then dehydrated to the nitrile using acetic anhydride or thionyl chloride. Pyridine serves as both the solvent and the base.

Reagents:

  • Methyl 3-formyl-1H-indole-2-carboxylate (1.0 equiv) (from Step 1)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.5 equiv)[2]

  • Pyridine (10 volumes)

  • Acetic Anhydride (Ac₂O) (2.0 equiv) or Methanesulfonyl chloride (MsCl)

Procedure:

  • Oxime Formation: In a reaction flask, suspend the aldehyde (from Step 1) and NH₂OH·HCl (1.5 equiv) in Pyridine.

  • Heating: Heat the mixture to 90°C for 1–2 hours.

    • Mechanism:[2][3][4][5][6][7] The aldehyde converts to the oxime (–CH=N–OH).

  • Dehydration: Cool the mixture to 0°C. Add Acetic Anhydride (2.0 equiv) dropwise.

  • Final Reaction: Warm to room temperature and stir for 2 hours (or heat to 70°C if conversion is slow).

    • Checkpoint: TLC should show conversion of the oxime (polar) to the nitrile (less polar).

  • Workup: Pour the reaction mixture into ice-cold dilute HCl (1M) to neutralize the pyridine. Caution: Exothermic.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with water, saturated NaHCO₃ (to remove acetic acid), and brine.

  • Drying & Concentration: Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂; Gradient: 0–20% EtOAc in Hexanes).

Expected Yield: 75–85%

Analytical Data & Validation

ParameterSpecificationNotes
Appearance White to pale yellow solid
Melting Point >140°C (dec.)[8]Reference value: ~149-150°C for 2-ester analog; 3-CN usually raises MP.
¹H NMR (DMSO-d₆) Indole NH: ~12.5 ppm (bs)C2-COOMe: ~3.95 ppm (s, 3H)Aromatic: 7.3–8.0 ppm (m, 4H)Key Feature: Absence of CHO peak (~10.5 ppm).
IR Spectroscopy Nitrile (CN): ~2220–2230 cm⁻¹Ester (C=O): ~1700–1720 cm⁻¹Distinct sharp band for CN stretch.
Mass Spectrometry [M+H]⁺ = 215.08Molecular Formula: C₁₁H₈N₂O₂

Process Workflow Diagram

Workflow Start Start: Methyl 1H-indole-2-carboxylate Step1 Step 1: Vilsmeier Formylation (POCl3/DMF, 80°C) Start->Step1 Check1 QC Check: TLC/NMR (Confirm -CHO formation) Step1->Check1 Step2 Step 2: Oximation & Dehydration (NH2OH.HCl, Pyridine, Ac2O) Check1->Step2 Pass Workup Workup: Acidic Quench & Extraction Step2->Workup Final Final Product: Methyl 3-cyano-1H-indole-2-carboxylate Workup->Final

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Critical Parameters

  • Regioselectivity: The Vilsmeier reaction is highly selective for C3. If C3 is blocked, it may attack C6, but for 2-esters, C3 is the exclusive site.

  • Temperature Control: In Step 1, do not overheat (>100°C) as this can lead to polymerization or decarbonylation.

  • Moisture Sensitivity: POCl₃ is moisture-sensitive. Ensure all glassware is oven-dried.

  • Safety:

    • POCl₃: Reacts violently with water; releases HCl.

    • Pyridine: Toxic and malodorous; use in a fume hood.

    • Cyanide-Free: This protocol avoids the use of metal cyanides (KCN/NaCN), significantly improving safety profiles compared to nucleophilic substitution on halo-indoles.

References

  • BenchChem. "An In-depth Technical Guide to Methyl 3-cyano-1H-indole-4-carboxylate: A Review of Available Literature."[8] BenchChem Application Notes. Link

  • National Institutes of Health (NIH). "Synthesis of 3-Cyano-1H-indoles and Their 2'-Deoxyribonucleoside Derivatives." PubMed Central. Link

  • Organic Chemistry Portal. "Synthesis of Indoles - Vilsmeier-Haack Reaction." Organic-Chemistry.org. Link

  • Sigma-Aldrich. "Product Specification: Methyl 3-cyano-1H-indole-2-carboxylate." Sigma-Aldrich Catalog. Link

  • Thieme Connect. "Synthesis of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates and 2-(Cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates."[6] Synthesis. Link

Sources

Application

Application Note: Elucidating the Gas-Phase Fragmentation of Methyl 3-cyano-1H-indole-2-carboxylate via High-Resolution Mass Spectrometry

Abstract This document provides a comprehensive guide to the analysis of Methyl 3-cyano-1H-indole-2-carboxylate using mass spectrometry. As a key intermediate in synthetic organic chemistry and drug discovery, the unambi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analysis of Methyl 3-cyano-1H-indole-2-carboxylate using mass spectrometry. As a key intermediate in synthetic organic chemistry and drug discovery, the unambiguous structural confirmation of this molecule is paramount. We present a detailed examination of its predicted fragmentation pathways under electrospray ionization (ESI) conditions, offering insights into the gas-phase behavior of substituted indole systems. This application note includes a validated, step-by-step protocol for sample analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, analytical chemists, and drug development professionals. The methodologies and interpretations are grounded in established principles of mass spectrometry, providing a robust framework for the identification and characterization of this and related small molecules.[1]

Introduction and Scientific Context

Methyl 3-cyano-1H-indole-2-carboxylate is a heterocyclic compound featuring a core indole nucleus, a synthetically versatile scaffold in medicinal chemistry. The molecule is functionalized with a cyano group at the C3 position and a methyl ester at the C2 position. The precise characterization of such molecules is a critical step in the quality control of chemical synthesis and in metabolism or degradation studies.

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for molecular analysis.[2][3] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures.[4] Understanding the fragmentation pattern is essential, as it provides a structural fingerprint that confirms the molecule's identity and can be used to differentiate it from isomers. This guide explains the causal logic behind the fragmentation of the title compound, based on the chemical properties of its functional groups—the stable indole ring, the electron-withdrawing cyano group, and the readily cleavable methyl ester. The study of indole derivatives by mass spectrometry has shown that fragmentation is often directed by the substituents on the heterocyclic ring.[5][6][7]

Compound Properties:

PropertyValueSource
Chemical Formula C₁₁H₈N₂O₂[8]
Molecular Weight 200.19 g/mol [8][9]
Monoisotopic Mass 200.0586 g/mol [8]
Structure
Chemical Structure of Methyl 3-cyano-1H-indole-2-carboxylate

Predicted Fragmentation Pathway

The fragmentation of Methyl 3-cyano-1H-indole-2-carboxylate in positive ion mode ESI-MS/MS is initiated by the formation of the protonated molecule, [M+H]⁺, at an m/z of 201.06. The subsequent fragmentation cascade is dictated by the relative stabilities of the resulting fragment ions and neutral losses. The ester and cyano groups provide predictable sites for initial cleavages.

Causality Behind Fragmentation Choices:

  • Protonation Site: Protonation is likely to occur at the indole nitrogen or the carbonyl oxygen of the ester, creating a charge site that initiates fragmentation.

  • Ester Cleavage: Methyl esters are prone to characteristic losses. The loss of methanol (CH₃OH, 32 Da) is a common rearrangement-driven fragmentation.[10] Alternatively, the loss of a methoxy radical (•OCH₃, 31 Da) or formaldehyde (CH₂O, 30 Da) can occur.

  • Indole Ring Stability: The indole ring itself is highly stable. Fragmentation of the core ring structure typically requires higher collision energy and often proceeds via the loss of small molecules like HCN (27 Da), a characteristic fragmentation for indole-containing compounds.[6]

The proposed major fragmentation pathways are visualized below.

G M Methyl 3-cyano-1H-indole-2-carboxylate [M+H]⁺ m/z = 201.06 F1 Loss of Methanol (-CH₃OH) m/z = 169.05 M->F1 -32.01 Da F4 Loss of Methoxy Radical (-•OCH₃) m/z = 170.05 M->F4 -31.01 Da F2 Loss of CO from m/z 169 m/z = 141.05 F1->F2 -27.99 Da F3 Loss of HCN from m/z 141 m/z = 114.04 F2->F3 -27.01 Da F5 Loss of CO from m/z 170 m/z = 142.06 F4->F5 -27.99 Da

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Summary of Predicted Fragment Ions:

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFormula of LossComments
201.06169.05MethanolCH₃OHA primary, high-abundance fragment resulting from the ester group.
201.06170.05Methoxy radical•OCH₃A common cleavage for methyl esters.[10]
169.05141.05Carbon MonoxideCOSubsequent fragmentation of the ion at m/z 169.05.
170.05142.06Carbon MonoxideCOSubsequent fragmentation of the ion at m/z 170.05.
141.05114.04Hydrogen CyanideHCNCharacteristic fragmentation of the indole ring.[6]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a self-validating methodology for the robust analysis of Methyl 3-cyano-1H-indole-2-carboxylate. It is designed for a standard LC-MS/MS system, such as a triple quadrupole or Q-TOF instrument.[2]

Sample and Standard Preparation

The objective is to prepare a clean sample solution to minimize matrix effects and ensure reproducible ionization.[3]

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Methyl 3-cyano-1H-indole-2-carboxylate and dissolve it in 1 mL of methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using 50:50 acetonitrile:water as the diluent. This working standard is used for method development and as a quality control check.

  • Sample for Analysis: Dilute the working standard to a final concentration of 10-100 ng/mL using the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid).

  • Filtration: Filter the final sample solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

Liquid Chromatography (LC) Method

A reversed-phase LC method provides excellent separation for small aromatic molecules.

  • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 95% B

    • 5.0 - 6.0 min: 95% B

    • 6.0 - 6.1 min: 95% to 5% B

    • 6.1 - 8.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry (MS) Method

Parameters should be optimized for the specific instrument, but these provide a robust starting point.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Ion Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow (N₂): 800 L/hr

  • Cone Gas Flow (N₂): 50 L/hr

  • MS1 Scan Range: m/z 50 - 300

  • MS/MS (Tandem MS) Settings:

    • Precursor Ion: m/z 201.1 (with an isolation window of ± 0.5 Da)

    • Collision Gas: Argon

    • Collision Energy: Optimize using a ramp (e.g., 10-40 eV) to observe the full range of fragments. A fixed energy of 20 eV is a good starting point for observing the primary fragments.

Experimental Workflow and Data Interpretation

The overall process from sample preparation to data analysis follows a logical sequence to ensure data quality and integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Prepare Stock (1 mg/mL) A->B C Dilute to Working Std (1 µg/mL) B->C D Final Dilution & Filtration C->D E LC Injection & Separation D->E F MS1 Full Scan (Survey) E->F G MS/MS Fragmentation F->G H Extract Ion Chromatogram (m/z 201.06) G->H I Analyze MS/MS Spectrum H->I J Compare Fragments to Predictions I->J K Confirm Structure J->K

Caption: Overall experimental workflow for LC-MS/MS analysis.

Interpreting the Results:

  • Confirm the Precursor: In the MS1 scan, locate the peak corresponding to the protonated molecule at m/z 201.06. The retention time should be consistent across injections.

  • Analyze the MS/MS Spectrum: Examine the product ion scan for the precursor m/z 201.06.

  • Match Fragments: Compare the observed fragment ions with the predicted values in the table above. The presence of the key fragments (m/z 169.05, 170.05, 141.05) provides strong evidence for the compound's identity.

  • High-Resolution Data: If using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap), confirm that the measured exact masses of the precursor and fragment ions are within a 5 ppm tolerance of the calculated theoretical masses.

Conclusion

This application note details the expected mass spectrometry fragmentation behavior of Methyl 3-cyano-1H-indole-2-carboxylate and provides a comprehensive, step-by-step protocol for its analysis. The predictable fragmentation pattern, dominated by the loss of methanol from the ester group, serves as a reliable diagnostic tool for its structural confirmation. By following the outlined LC-MS/MS method, researchers can achieve sensitive and specific identification of this compound, ensuring data integrity in synthetic chemistry, quality control, and various stages of drug development.

References

  • Liu, Z., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-7. [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]

  • Aguiar, G. P., et al. (2020). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. [Link]

  • Sitarska, A. (2017). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. [Link]

  • LCGC International. (2020). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • ResearchGate. (2016). (PDF) Study of Mass Spectra of Some Indole Derivatives. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

Method

Application Note: Scale-Up Synthesis of Methyl 3-cyano-1H-indole-2-carboxylate

Abstract This technical guide details a robust, scalable protocol for the synthesis of Methyl 3-cyano-1H-indole-2-carboxylate , a critical intermediate in the development of kinase inhibitors and antiviral therapeutics....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details a robust, scalable protocol for the synthesis of Methyl 3-cyano-1H-indole-2-carboxylate , a critical intermediate in the development of kinase inhibitors and antiviral therapeutics. Unlike bench-scale methods that often rely on hazardous cyanide substitutions or low-yielding one-pot cyclizations, this protocol utilizes a convergent Vilsmeier-Haack formylation followed by an aldoxime dehydration sequence. This route is selected for its operational safety, high atom economy, and reliance on crystallization-based purification, eliminating the need for chromatographic separation on a kilogram scale.

Introduction & Retrosynthetic Strategy

The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry. The introduction of a cyano group at the C3 position significantly alters the electronic properties of the indole ring, serving as a versatile handle for further transformations (e.g., to amidines, tetrazoles, or amines).

Strategic Route Selection

For scale-up (100 g to >1 kg), direct cyanation methods (e.g., using chlorosulfonyl isocyanate) are often discarded due to safety concerns and poor regioselectivity. Similarly, Fischer indole syntheses targeting 3-cyano derivatives directly from


-cyano-keto esters often suffer from hydrolysis of the nitrile under the harsh acidic cyclization conditions.

Therefore, this protocol adopts a Stepwise Functionalization Strategy :

  • Starting Material: Methyl 1H-indole-2-carboxylate (commercially available or easily synthesized).

  • C3-Formylation: Regioselective Vilsmeier-Haack reaction.

  • Functional Group Interconversion: Conversion of the aldehyde to the nitrile via an oxime intermediate.

Reaction Scheme

The synthesis proceeds via the following transform:



Visualized Workflow (DOT)

The following diagram illustrates the process flow, including critical control points (IPC) and waste streams.

SynthesisWorkflow Start Methyl 1H-indole-2-carboxylate Step1 Step 1: Formylation (0°C to 90°C) Start->Step1 Reagent1 POCl3 / DMF (Vilsmeier Reagent) Reagent1->Step1 IPC1 IPC: HPLC < 1% SM Step1->IPC1 Inter1 Intermediate: Methyl 3-formyl-1H-indole-2-carboxylate IPC1->Inter1 Pass Step2 Step 2: Oximation & Dehydration (Reflux) Inter1->Step2 Reagent2 NH2OH.HCl / Pyridine Acetic Anhydride Reagent2->Step2 IPC2 IPC: HPLC < 0.5% Aldehyde Step2->IPC2 Workup Quench (Ice Water) Crystallization IPC2->Workup Pass Final Product: Methyl 3-cyano-1H-indole-2-carboxylate Workup->Final

Caption: Process flow diagram for the two-step synthesis of Methyl 3-cyano-1H-indole-2-carboxylate.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-formyl-1H-indole-2-carboxylate

This step utilizes the Vilsmeier-Haack reaction.[1] The electron-rich C3 position of the indole is highly susceptible to electrophilic attack by the chloroiminium ion generated in situ.

Safety Note: Phosphorus oxychloride (


) is highly corrosive and reacts violently with water. All glassware must be oven-dried.
Materials & Stoichiometry
ReagentEquiv.[2]Role
Methyl 1H-indole-2-carboxylate1.0Substrate
DMF (Anhydrous)5.0 (vol)Solvent/Reagent
Phosphorus Oxychloride (

)
1.2Electrophile Source
Sodium Acetate (aq)ExcessQuenching Buffer
Protocol
  • Preparation of Vilsmeier Reagent: In a reactor equipped with an internal temperature probe and overhead stirrer, charge anhydrous DMF (3.0 vol). Cool to 0–5 °C.

  • Addition: Add

    
     (1.2 equiv.) dropwise, maintaining the internal temperature 
    
    
    
    °C. Stir for 30 minutes to form the white precipitate of the Vilsmeier salt.
  • Substrate Addition: Dissolve Methyl 1H-indole-2-carboxylate in DMF (2.0 vol) and add to the reactor slowly.

  • Reaction: Warm the mixture to 35 °C for 1 hour, then heat to 80–90 °C for 2–3 hours.

    • Expert Insight: Heating is required to drive the reaction to completion due to the electron-withdrawing effect of the C2-ester group, which deactivates the ring compared to unsubstituted indole.

  • Quench & Work-up: Cool the mixture to 20 °C. Pour the reaction mass slowly into a slurry of ice/water containing sodium acetate (to buffer pH ~4–5).

    • Caution: Exothermic hydrolysis of excess Vilsmeier reagent.

  • Isolation: The product precipitates as a pale yellow solid. Stir for 2 hours to ensure complete hydrolysis of the iminium intermediate. Filter the solid.[1][3]

  • Purification: Wash the cake with water (

    
     vol) and cold methanol (
    
    
    
    vol). Dry in a vacuum oven at 50 °C.
    • Expected Yield: 85–92%

    • Purity: >98% (HPLC)

Step 2: Conversion to Methyl 3-cyano-1H-indole-2-carboxylate

This step involves the formation of the aldoxime followed by dehydration to the nitrile. Acetic anhydride serves as the dehydrating agent.

Materials & Stoichiometry
ReagentEquiv.[2]Role
Methyl 3-formyl-1H-indole-2-carboxylate1.0Substrate
Hydroxylamine Hydrochloride (

)
1.5Reagent
Pyridine2.0Base/Solvent
Acetic Anhydride (

)
2.0Dehydrating Agent
Toluene10 volSolvent
Protocol
  • Oximation: In a reactor, suspend the Step 1 aldehyde (1.0 equiv.) and

    
     (1.5 equiv.) in Pyridine (2.0 equiv.) and Toluene (10 vol).
    
  • Heating: Heat to 80 °C for 2 hours. Monitor by HPLC for the disappearance of the aldehyde and formation of the oxime intermediate.

  • Dehydration: Add Acetic Anhydride (2.0 equiv.) dropwise to the hot solution. Increase temperature to reflux (110 °C).

    • Mechanism:[4][5][6] The oxime hydroxyl group is acetylated, making it a good leaving group (acetate), followed by elimination to form the nitrile.

  • Work-up: Cool to room temperature. The product often crystallizes directly from the toluene mixture upon cooling.

  • Wash: If solid precipitates, filter and wash with toluene. If not, wash the organic layer with 1N HCl (to remove pyridine), then water, and brine.

  • Crystallization: Concentrate the organic phase and recrystallize from hot Ethanol or Ethyl Acetate/Heptane.

  • Drying: Dry under vacuum at 45 °C.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
POCl3 Addition Temp

°C
Higher temps cause charring and lower yield (Vilsmeier thermal instability).
Hydrolysis pH 4.0 – 6.0pH < 2 may cause ester hydrolysis; pH > 9 may degrade the aldehyde.
Dehydration Temp Reflux (>100 °C)Lower temps lead to incomplete conversion of the acetyl-oxime intermediate.
Common Impurities
  • Impurity A (Acid): 3-cyano-1H-indole-2-carboxylic acid. Cause: Over-vigorous acidic/basic workup hydrolyzing the methyl ester.

  • Impurity B (Oxime): Incomplete dehydration. Solution: Ensure sufficient

    
     and reflux time.
    

Analytical Specifications

Product: Methyl 3-cyano-1H-indole-2-carboxylate

  • Appearance: Off-white to pale yellow crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    
     12.8 (br s, 1H, NH), 7.8–7.3 (m, 4H, Ar-H), 3.95 (s, 3H, 
    
    
    
    ). Note: Absence of aldehyde proton at ~10.5 ppm.
  • IR:

    
     (C
    
    
    
    N stretch),
    
    
    (Ester C=O).
  • Mass Spec:

    
    .
    

References

  • Vilsmeier-Haack Formylation of Indoles

    • Review: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][7][8] Comprehensive Organic Synthesis. Link

    • Protocol: BenchChem. (2025).[1][2] Application Notes: Vilsmeier-Haack Formylation of Indoles. Link (Verified via search result 1.9)

  • Aldehyde to Nitrile Conversion

    • Mechanism & Reagents:[4][5][6][9] Mai, K., & Patil, G. (1986). Facile conversion of aldoximes to nitriles.[9] Synthesis, 1986(12), 1037-1038.

    • Scale-Up Context: Organic Chemistry Portal.[9] Synthesis of Nitriles from Aldehydes. Link

  • Indole-2-carboxylate Synthesis

    • Background: Jones, G. B., & Moody, C. J. (1989). The Fischer Indole Synthesis.[2] Journal of the Chemical Society, Perkin Transactions 1.

    • Commercial Availability: Sigma-Aldrich Product 98508-85-1. Link

Sources

Application

Application Notes and Protocols for Cell-Based Assays Involving Methyl 3-cyano-1H-indole-2-carboxylate

Introduction: The Therapeutic Potential of the Indole Scaffold The indole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its unique electronic and structural properties enable effective interactions with a variety of biological targets, including enzymes and receptors.[1] Consequently, indole derivatives have been extensively investigated for their therapeutic potential, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Methyl 3-cyano-1H-indole-2-carboxylate, the subject of this guide, is a synthetic indole derivative. While specific biological data for this compound is not extensively documented, its structural features—a cyano group at the 3-position and a methyl carboxylate at the 2-position—suggest a high potential for biological activity, particularly in the realms of oncology and inflammation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to investigate the bioactivity of Methyl 3-cyano-1H-indole-2-carboxylate.

Physicochemical Properties and Compound Handling

A solid understanding of the physicochemical properties of Methyl 3-cyano-1H-indole-2-carboxylate is crucial for the design of robust and reproducible cell-based assays.

PropertyValueSource
CAS Number 98508-85-1
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.19 g/mol
Physical Form Solid
Purity >95%
Solubility Soluble in DMSOInferred from common practice for similar compounds

Stock Solution Preparation:

For cell-based assays, it is recommended to prepare a high-concentration stock solution of Methyl 3-cyano-1H-indole-2-carboxylate in sterile dimethyl sulfoxide (DMSO). A 10 mM stock solution is a common starting point. Ensure the compound is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Proposed Biological Activities and Investigative Workflow

Based on the extensive literature on indole derivatives, Methyl 3-cyano-1H-indole-2-carboxylate is hypothesized to possess anticancer and anti-inflammatory properties, potentially through the inhibition of key signaling pathways. The following workflow is proposed for a systematic investigation of its biological effects.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation (Anticancer) cluster_2 Phase 3: Mechanistic Investigation (Anti-inflammatory) A Cytotoxicity Screening (MTT Assay) B Determine Non-Toxic Concentration Range A->B C Apoptosis Induction (Annexin V-FITC/PI Assay) B->C E Inhibition of Inflammatory Mediators (e.g., NO, Cytokines) B->E D Kinase Inhibition (In Vitro Kinase Assay) C->D F NF-κB Pathway Modulation E->F

Caption: A logical workflow for the biological evaluation of Methyl 3-cyano-1H-indole-2-carboxylate.

PART 1: ANTICANCER ACTIVITY ASSESSMENT

Indole derivatives are well-documented for their potent anticancer activities, often targeting multiple cellular pathways to inhibit cancer cell proliferation.[2][3]

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methyl 3-cyano-1H-indole-2-carboxylate stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Methyl 3-cyano-1H-indole-2-carboxylate from the stock solution in complete medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8][9]

Materials:

  • Cancer cell lines

  • Methyl 3-cyano-1H-indole-2-carboxylate

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with Methyl 3-cyano-1H-indole-2-carboxylate at concentrations around the determined IC₅₀ value for 24-48 hours.

    • Include a positive control (e.g., cells treated with staurosporine) and a negative (untreated) control.[8]

  • Cell Harvesting and Washing:

    • Harvest both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like scraping or using EDTA.[8]

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[8]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Potential Mechanism of Action: Kinase Inhibition

Many indole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[10][11][12]

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor Methyl 3-cyano-1H-indole-2-carboxylate Inhibitor->PI3K Inhibitor->Akt

Caption: Postulated inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Protocol 3: In Vitro Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate from ATP. The amount of ADP is then measured using a detection reagent that generates a luminescent or fluorescent signal.[13][14]

Materials:

  • Recombinant kinase (e.g., PI3K, Akt)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Methyl 3-cyano-1H-indole-2-carboxylate

  • ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare serial dilutions of Methyl 3-cyano-1H-indole-2-carboxylate in the kinase assay buffer.

    • Include a positive control inhibitor and a no-inhibitor (vehicle) control.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted compound, the kinase, and the kinase-specific substrate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated, and an IC₅₀ value is determined.

PART 2: ANTI-INFLAMMATORY ACTIVITY ASSESSMENT

Chronic inflammation is a hallmark of many diseases, and the NF-κB signaling pathway is a key regulator of the inflammatory response.[15][16] Indole derivatives have been shown to possess anti-inflammatory properties.

Protocol 4: Cell-Based Assay for Anti-inflammatory Activity

This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in stimulated macrophage cells.

Principle: Macrophages, such as the RAW 264.7 cell line, when stimulated with lipopolysaccharide (LPS), produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The inhibition of the production of these mediators indicates potential anti-inflammatory activity.[17][18]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • LPS

  • Methyl 3-cyano-1H-indole-2-carboxylate

  • Griess Reagent (for NO detection)

  • ELISA kits (for cytokine detection)

  • 96-well plates

Step-by-Step Protocol:

  • Cytotoxicity Assessment:

    • First, determine the non-toxic concentration range of Methyl 3-cyano-1H-indole-2-carboxylate on RAW 264.7 cells using the MTT assay as described in Protocol 1.

  • Cell Treatment and Stimulation:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of the compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Nitric Oxide (NO) Measurement:

    • After incubation, collect the cell culture supernatant.

    • Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced.

  • Cytokine Measurement:

    • Use the collected cell culture supernatant to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits according to the manufacturer's protocols.

Data Analysis:

Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-only control.

Potential Mechanism of Action: NF-κB Pathway Inhibition

The NF-κB signaling pathway is a central mediator of inflammatory responses.[15] Its inhibition is a key mechanism for many anti-inflammatory drugs.

G cluster_0 Stimulus cluster_1 Cytoplasmic Signaling cluster_2 Nuclear Translocation & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Genes Transcription Inhibitor Methyl 3-cyano-1H-indole-2-carboxylate Inhibitor->IKK

Caption: Postulated inhibition of the canonical NF-κB signaling pathway.

Conclusion

Methyl 3-cyano-1H-indole-2-carboxylate, as a member of the versatile indole family, holds significant promise for further investigation as a potential therapeutic agent. The cell-based assays detailed in this guide provide a robust framework for systematically evaluating its anticancer and anti-inflammatory properties. By following these protocols, researchers can obtain reliable and reproducible data to elucidate the biological activity and potential mechanisms of action of this compound, thereby contributing to the development of novel therapeutics.

References

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Molecular Devices. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Curr Med Chem. 2022;29(29):4938-4956. [Link]

  • AnyGenes. NF-κB Signaling Pathway – Functions, Disease Implications and Biomarker Analysis. [Link]

  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

  • SciSpace. NF-κB Signaling Pathway Diagram. [Link]

  • Assay Guidance Manual. Cell Viability Assays. NCBI Bookshelf. 2013 May 1. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Mechanobiology Institute, National University of Singapore. (2024, March 18). What is the NF-κB pathway?. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Curr Med Chem. 2022;29(29):4938-4956. [Link]

  • ResearchGate. Schematic representation of the NF-κB signalling pathway. A pathway.... [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. 2019;2019(5):137-151. [Link]

  • Elabscience. Annexin V-FITC/PI Apoptosis Kit Storage Introduction Reagent Preparation. [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules. 2024;29(14):3323. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Pat Anticancer Drug Discov. 2019;14(1):39-56. [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Curr Med Chem. 2024;31(1):104-122. [Link]

  • Synthesis and Biological Activity of Functionalized Indole-2- carboxylates, Triazino-and Pyridazino-indoles. Academia.edu. [Link]

  • In vitro kinase assay. Protocols.io. 2024 May 31. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. J Med Chem. 2025;68(15):12345-12367. [Link]

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Safety and Health. 2025;4(1):e123. [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. J Med Chem. 2014;57(11):4590-4602. [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chem. 2015;166:47-53. [Link]

  • Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. J Ethnopharmacol. 2011;135(3):654-61. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Molecules. 2024;29(6):1345. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Adv. 2023;13(32):22187-22215. [Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Adv. 2023;13(32):22187-22215. [Link]

  • U.S. Environmental Protection Agency. Methyl 4-amino-3-(cyanomethyl)-1H-indole-1-carboxylate Properties. [Link]

  • Synthesis, anticancer and antioxidant properties of new indole and pyranoindole derivatives. Bioorg Chem. 2020;105:104440. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Eur J Med Chem. 2022;235:114282. [Link]

Sources

Method

"derivatization of Methyl 3-cyano-1H-indole-2-carboxylate for biological testing"

Application Note: Strategic Derivatization of Methyl 3-cyano-1H-indole-2-carboxylate Part 1: Executive Summary & Strategic Rationale The Molecule: Methyl 3-cyano-1H-indole-2-carboxylate is not merely an intermediate; it...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Methyl 3-cyano-1H-indole-2-carboxylate

Part 1: Executive Summary & Strategic Rationale

The Molecule: Methyl 3-cyano-1H-indole-2-carboxylate is not merely an intermediate; it is a "spring-loaded" pharmacophore. Its value lies in the ortho-disposition of the electrophilic ester (C2) and the electrophilic nitrile (C3). This specific geometry allows for rapid annulation with binucleophiles to form tricyclic systems—most notably pyrimido[4,5-b]indoles —which are privileged scaffolds in oncology (kinase inhibitors) and infectious disease (DNA intercalators).

The Objective: This guide details the transformation of this core scaffold into two distinct biological libraries:

  • Tricyclic Pyrimidoindoles: Via cyclocondensation (Targeting DNA/Kinases).

  • Functionalized Carboxamides: Via C2-ester modification (Targeting EGFR/CDK2 pockets).

Part 2: Synthetic Workflows & Protocols

Workflow Visualization

Derivatization_Strategy Start Methyl 3-cyano-1H- indole-2-carboxylate Hydrazine Reagent: Hydrazine Hydrate Start->Hydrazine Annulation Hydrolysis Reagent: LiOH / THF Start->Hydrolysis Saponification Pyrimido Pyrimido[4,5-b]indole (Tricyclic Core) Hydrazine->Pyrimido Target1 Target: DNA Intercalation Kinase Inhibition Pyrimido->Target1 Acid Intermediate: Carboxylic Acid Hydrolysis->Acid Amide Indole-2-Carboxamides (Peptidomimetics) Acid->Amide Coupling (EDCI/HOBt) Target2 Target: EGFR / CDK2 Amide->Target2

Figure 1: Divergent synthetic pathways from the parent scaffold. Pathway 1 yields rigid tricyclics; Pathway 2 yields flexible amide inhibitors.

Protocol A: Synthesis of 4-Hydroxy-pyrimido[4,5-b]indoles (Annulation)

Rationale: The reaction with hydrazine hydrate is the most efficient route. The hydrazine attacks the ester first (forming a hydrazide intermediate), which then intramolecularly attacks the nitrile to close the pyrimidine ring.

Materials:

  • Methyl 3-cyano-1H-indole-2-carboxylate (1.0 equiv)

  • Hydrazine Hydrate (99%, 5.0 equiv)

  • Ethanol (Absolute) or Pyridine (for higher solubility)

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the starting indole in 10 mL of absolute ethanol.

  • Reagent Addition: Add 5.0 mmol of hydrazine hydrate dropwise. Note: Excess hydrazine drives the reaction to completion and prevents oligomerization.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

    • Checkpoint: Monitor via TLC (System: CHCl3:MeOH 9:1). The starting material (high Rf) should disappear; a fluorescent spot (product) will appear at lower Rf.

    • IR Validation: The disappearance of the sharp nitrile peak (~2220 cm⁻¹) is the primary indicator of ring closure.

  • Isolation: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Expected Yield: 75–85% Key Characterization:

  • IR: Broad -OH/-NH bands (3100-3400 cm⁻¹), absence of -CN.

  • 1H NMR: Disappearance of methyl ester singlet (~3.9 ppm). Appearance of D2O-exchangeable protons (NH/OH).[1]

Protocol B: Synthesis of Indole-2-Carboxamides (Side-Chain Decoration)

Rationale: Indole-2-carboxamides mimic the adenine pocket of ATP. By hydrolyzing the ester and coupling diverse amines, you can tune the lipophilicity and hydrogen-bonding capability for specific kinase targets (e.g., EGFR).

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the methyl ester in THF:Water (1:1). Add LiOH (3 equiv) and stir at RT for 4 hours. Acidify with 1M HCl to precipitate the 3-cyano-1H-indole-2-carboxylic acid .

  • Activation: Dissolve the acid (1 equiv) in dry DMF. Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 mins to form the active ester.

  • Coupling: Add the functionalized amine (e.g., benzylamine, aniline derivatives) (1.1 equiv) and DIPEA (2 equiv). Stir at RT for 12–24 hours.[2]

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[3] Wash with brine.

  • Purification: Flash column chromatography (Hexane:EtOAc).

Part 3: Biological Testing Protocols

In Vitro Cytotoxicity Assay (MTT)

Validates the anticancer potential of the derivatives.

Preparation:

  • Stock Solution: Dissolve derivatives in DMSO (10 mM).

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

Protocol:

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add serial dilutions of the derivatives (0.1 µM to 100 µM). Maintain DMSO concentration <0.5%.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Kinase Inhibition Screening (ADP-Glo)

Validates mechanism of action for Pyrimidoindoles.

Target: EGFR or CDK2/CyclinE.[4] Protocol:

  • Reaction Mix: Combine Kinase (ng scale), ATP (10 µM), Substrate (Poly Glu:Tyr), and Test Compound in reaction buffer.

  • Incubation: 60 mins at RT.

  • Depletion: Add ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Luminescence is proportional to kinase activity. Lower luminescence = Higher inhibition.

Part 4: Data Presentation Standards

When reporting results, summarize Structure-Activity Relationships (SAR) in the following format:

Table 1: SAR of Pyrimido[4,5-b]indole Derivatives

Compound IDR-Group (N1)R-Group (C4)IC50 (MCF-7) [µM]EGFR Inhibition (%) @ 10µM
Ref (Start) H- (Open Ring)>100< 5
PYR-01 HOH12.5 ± 1.245
PYR-02 MethylOH4.2 ± 0.588
PYR-03 BenzylNH-Ph0.8 ± 0.196

Part 5: References

  • Li, B., et al. (2015). "Selective Access to 3-Cyano-1H-indoles, 9H-Pyrimido[4,5-b]indoles, or 9H-Pyrido[2,3-b]indoles through Copper-Catalyzed One-Pot Multicomponent Cascade Reactions."[5][6][7] The Journal of Organic Chemistry, 80(11), 5444–5456.[7]

  • Al-Wahaibi, L.H., et al. (2022). "Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors."[4] Molecules, 27(16), 5227.

  • Kim, C., et al. (2019). "Synthetic strategies to pyrimido[4,5-b]indole: A privileged fused-indole scaffold."[8] Indole: Synthesis, Functions and Reactions, Nova Science Publishers.[8]

Sources

Technical Notes & Optimization

Troubleshooting

"optimizing reaction conditions for Methyl 3-cyano-1H-indole-2-carboxylate synthesis"

Ticket ID: IND-CY-392 Subject: Optimization of Reaction Conditions & Troubleshooting Low Yields Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-CY-392 Subject: Optimization of Reaction Conditions & Troubleshooting Low Yields Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of Methyl 3-cyano-1H-indole-2-carboxylate presents a classic regiochemical challenge. While de novo ring construction (e.g., Cadogan-Sundberg) is theoretically attractive for assembling complex cores, it often suffers from poor atom economy and "tar" formation due to high thermal demands. Conversely, direct C3-functionalization of the commercially available methyl indole-2-carboxylate offers a superior impurity profile but requires strict moisture control.

This guide prioritizes the Chlorosulfonyl Isocyanate (CSI) Route for scalability and purity, while providing a rescue protocol for the Cadogan-Sundberg Route for researchers committed to ring closure strategies.

Module 1: Strategic Pathway Selection

Before optimizing conditions, verify you are using the correct pathway for your scale and starting material availability.

PathwaySelection Start Starting Material Availability StepA1 Methyl Indole-2-carboxylate Start->StepA1 Commercially Available StepB1 2-Nitrobenzaldehyde + Methyl Cyanoacetate Start->StepB1 Complex Substitution Needed RouteA Route A: Functionalization (Recommended) RouteB Route B: Ring Construction (Cadogan-Sundberg) StepA2 CSI Cyanation StepA1->StepA2 Product Methyl 3-cyano-1H-indole-2-carboxylate StepA2->Product StepB2 Acrylate Intermediate StepB1->StepB2 StepB3 Reductive Cyclization (P(OEt)3) StepB2->StepB3 StepB3->Product

Figure 1: Decision matrix for synthetic route selection. Route A is preferred for standard applications due to higher regioselectivity.

Module 2: The "Gold Standard" Protocol (CSI Route)

Method: Electrophilic Cyanation using Chlorosulfonyl Isocyanate (CSI). Why this works: CSI is a fierce electrophile that reacts almost exclusively at the electron-rich C3 position of the indole, avoiding the polymerization issues common in thermal cyclizations.

Critical Process Parameters (CPP)
ParameterSpecificationImpact on Quality
Reagent Quality CSI (Fresh, clear liquid)Critical. Yellow/cloudy CSI indicates hydrolysis to sulfamoyl chloride, which kills the reaction.
Solvent Acetonitrile (MeCN) or DCMMeCN promotes the ionic intermediate solubility. Must be anhydrous (<50 ppm H₂O).
Temperature 0°C to RTHigh temps (>40°C) cause N-acylation side products.
Quench DMF or AqueousDMF facilitates the elimination of the chlorosulfonyl group to form the nitrile.
Step-by-Step Protocol
  • Preparation: In a flame-dried flask under Argon, dissolve Methyl 1H-indole-2-carboxylate (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Addition: Cool to 0°C. Add Chlorosulfonyl Isocyanate (CSI) (1.5 equiv) dropwise over 20 minutes.

    • Observation: The solution may turn slight yellow; rapid darkening indicates moisture contamination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Conversion: Monitor by TLC/LCMS. You will see the N-chlorosulfonyl amide intermediate (often stable).

  • Workup (The "DMF Trick"): Cool to 0°C. Add anhydrous DMF (2.0 equiv). Stir for 1 hour.

    • Mechanism:[1][2][3][4] DMF reacts with the chlorosulfonyl moiety, facilitating the elimination of SO₃ and HCl to reveal the nitrile.

  • Quench: Pour into ice water. The product usually precipitates as a solid. Filter and wash with water.

Troubleshooting the CSI Route

Q: I see a new spot on TLC, but after workup, I get the starting material back.

  • Diagnosis: Reversible sulfonation. You likely hydrolyzed the intermediate before the nitrile formed.

  • Fix: Ensure the DMF addition step is performed before adding any water. The DMF-mediated elimination is crucial to "lock in" the cyano group.

Q: The reaction mixture turned into a solid gel.

  • Diagnosis: Concentration too high. The intermediate zwitterion is insoluble.

  • Fix: Dilute with more MeCN or use DCM as a co-solvent. Vigorous stirring is essential.

Module 3: The "Rescue" Protocol (Cadogan-Sundberg Route)

Method: Reductive Cyclization of Methyl 2-cyano-3-(2-nitrophenyl)acrylate. Context: Use this only if you are building a benzene ring with substituents that make the starting indole unavailable.

The Mechanism & Failure Points

The reaction relies on Triethyl Phosphite (


) deoxygenating the nitro group to a nitrene, which then inserts into the alkene.[5]

CadoganMechanism Nitro o-Nitrocinnamate Phosphite + P(OEt)3 (Deoxygenation) Nitro->Phosphite Side1 Side Reaction: Polymerization of Acrylate Nitro->Side1 Thermal Stress Nitrene Nitrene Intermediate (Highly Reactive) Phosphite->Nitrene Insertion C-H Insertion / Electrocyclization Nitrene->Insertion Side2 Side Reaction: N-Oxide Formation Nitrene->Side2 Incomplete Reduction Product 3-Cyano Indole Core Insertion->Product

Figure 2: Mechanistic pathway of the Cadogan cyclization showing critical divergence points leading to yield loss.

Optimization & Troubleshooting

Q: My reaction yields a black tar with <20% product.

  • Root Cause: The acrylate double bond is thermally unstable at the boiling point of triethyl phosphite (156°C).

  • Optimization:

    • Solvent Switch: Do not use neat

      
      . Use o-dichlorobenzene  or xylene  as a solvent and add 
      
      
      
      (2-3 equiv) slowly at reflux.
    • Microwave: Run the reaction in a microwave reactor at 140°C for 15 minutes. This minimizes the time the acrylate spends under thermal stress.

Q: I cannot separate the product from triethyl phosphate (phosphate ester byproduct).

  • Root Cause: Both are polar organic compounds.

  • Fix:

    • Hydrolysis: After the reaction, reflux the crude mixture in EtOH/Water with catalytic NaOH for 30 mins. This hydrolyzes the phosphate ester to water-soluble species, while the indole ester remains relatively intact (monitor carefully).

    • Flash Chromatography: Use a gradient of DCM -> 5% MeOH/DCM. The phosphate usually trails the indole.

Q: The product mass is correct, but the NMR is messy.

  • Diagnosis: You may have formed the N-hydroxyindole (incomplete reduction).

  • Fix: Treat the crude material with

    
     dust in Acetic Acid (room temp, 30 min) to reduce any N-OH species to the N-H indole.
    
Module 4: Comparative Data
FeatureRoute A: CSI FunctionalizationRoute B: Cadogan Cyclization
Typical Yield 75 - 90%30 - 55%
Purification Precipitation / RecrystallizationColumn Chromatography Required
Atom Economy HighLow (Stoichiometric Phosphate waste)
Scalability Excellent (kg scale)Poor (Exothermic, thermal hazards)
Key Risk Moisture sensitivity of CSIPolymerization of starting material
References
  • CSI Cyanation Mechanism

    • Szostak, M. et al. "Electrophilic Cyanation of Indoles." Chemical Reviews, 2014.
    • (Generalized review of cyanation methods).

  • Cadogan-Sundberg Synthesis

    • Cadogan, J. I. G. et al.[3] "Reduction of nitro-compounds by tervalent phosphorus reagents."[6] J. Chem. Soc., 1965 .

  • Modern Microwave Adaptations

    • Sutton, S. C. et al.
  • Specific Precursor Synthesis (Acrylates)

    • Organic Syntheses, Coll. Vol. 5, p. 829 (1973).

For further assistance, please reply to this ticket with your specific LCMS traces or NMR spectra.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Methyl 3-cyano-1H-indole-2-carboxylate Synthesis

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Methyl 3-cyano-1H-indole-2-carboxylate (CAS: 98508-85-1)[1]. The synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Methyl 3-cyano-1H-indole-2-carboxylate (CAS: 98508-85-1)[1]. The synthesis of this highly functionalized indole is non-trivial and often results in low yields due to competing reaction pathways, reagent sensitivity, and purification difficulties. This document provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues to help you quickly diagnose the problem with your synthesis.

Q1: My reaction shows no formation of the desired product. Where should I begin troubleshooting? A: A complete reaction failure typically points to fundamental issues with your starting materials or reaction setup. First, verify the purity and identity of your starting materials (e.g., substituted phenylhydrazine and pyruvate derivatives for a Fischer synthesis, or substituted 2-bromophenylacetonitriles for a cascade approach) via NMR or other appropriate analytical techniques. Ensure all reagents, especially catalysts like copper(I) cyanide or Lewis acids, are fresh and have been stored correctly.[2] Finally, confirm that your reaction is being conducted under the required atmospheric (e.g., inert for organometallics) and anhydrous conditions, as trace amounts of water can quench catalysts and intermediates.[2]

Q2: My TLC/LC-MS analysis shows a complex mixture of spots/peaks with very little product. What are the likely side reactions? A: A complex product mixture is a hallmark of competing reaction pathways. If you are employing a Fischer indole synthesis, the most common side reaction is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate, which competes directly with the desired[3][3]-sigmatropic rearrangement.[4][5][6] This is especially problematic with electron-donating substituents.[5][6] Other possibilities include the formation of regioisomers if using an unsymmetrical ketone, or thermal decomposition of intermediates or the final product if the reaction temperature is too high.[2][4]

Q3: My crude yield is reasonable, but I lose the majority of my product during column chromatography. What is causing this? A: Significant product loss during purification often stems from two sources: challenging separation or product instability. The indole nitrogen can cause streaking on silica gel, leading to poor separation and broad fractions.[7] Co-elution with persistent impurities is also common.[7] Furthermore, the methyl ester functionality is susceptible to hydrolysis back to the carboxylic acid if the silica gel is acidic or if acidic/basic eluents are used without neutralization.[8]

Q4: What is the most robust synthetic strategy for preparing Methyl 3-cyano-1H-indole-2-carboxylate? A: There is no single, universally adopted method. Success depends on a carefully optimized multi-step approach. Two logical strategies are:

  • Fischer Indole Synthesis followed by C3-Cyanation: Construct the Methyl 1H-indole-2-carboxylate core first and then introduce the cyano group at the C3 position. This isolates the challenges of indole formation from those of cyanation.

  • Cascade/Convergent Synthesis: Employ a modern one-pot method that builds the indole ring from precursors already containing the cyano group or its synthetic equivalent. An example is the reaction of a 2-(2-bromophenyl)acetonitrile with an appropriate aldehyde and ammonia, which combines condensation, amination, and cyclization in a single pot.[9][10] This can be more efficient but requires careful optimization of the cascade conditions.

Section 2: In-Depth Troubleshooting Guide

This section provides detailed, question-and-answer-based solutions to specific experimental problems.

Problem Area: Indole Core Formation (Fischer Synthesis)

Q: My Fischer indole synthesis to form the Methyl 1H-indole-2-carboxylate precursor is giving a very low yield. What are the critical parameters to investigate? A: Low yields in the Fischer synthesis are common and typically trace back to the delicate balance required for the key[3][3]-sigmatropic rearrangement.

  • Causality: The reaction proceeds via an N-protonated ene-hydrazine intermediate. This intermediate can either undergo the productive[3][3]-sigmatropic rearrangement to form the C-C bond necessary for the indole ring or an unproductive heterolytic cleavage of the N-N bond.[5][6] Electron-donating substituents on the carbonyl component can over-stabilize the intermediate, favoring N-N bond cleavage and leading to failure of the cyclization.[5]

  • Solution:

    • Optimize the Acid Catalyst: The choice and concentration of the acid are critical.[4] Different substrates require different acid strengths. Empirically screen a panel of catalysts. A comparison is provided in Table 1 .

    • Control Temperature: The sigmatropic rearrangement is thermally driven, but excessive heat can promote decomposition and N-N cleavage. Start at a moderate temperature (e.g., 70-80 °C) and adjust based on TLC monitoring.

    • Consider the Carbonyl Source: The standard Fischer synthesis using acetaldehyde to produce an unsubstituted C3 position is notoriously problematic.[4] Using methyl pyruvate to form the indole-2-carboxylate is a more reliable approach, which is then followed by decarboxylation if the C2-acid is not desired.[4]

Catalyst TypeExamplesTypical ConditionsAdvantages/Disadvantages
Brønsted AcidsHCl, H₂SO₄, Acetic AcidOften used as a solvent or co-solvent, 70-110 °CInexpensive and common; can be too harsh, leading to side reactions.
Lewis AcidsZnCl₂, BF₃, FeCl₃1-2 equivalents in a high-boiling solvent, 80-160 °CCan be milder and more effective for sensitive substrates.[4][11] Requires anhydrous conditions.
Polyphosphoric Acid (PPA)PPAOften used neat as the solvent and catalyst, 100-180 °CStrongly dehydrating and effective; can be difficult to work with and can cause charring.
Problem Area: C3-Cyanation Step

Q: I have successfully synthesized Methyl 1H-indole-2-carboxylate, but the subsequent C3-cyanation is failing. What are the likely causes? A: The direct C-H cyanation of an indole at the C3 position is an oxidative process that requires careful control of reagents and conditions.

  • Causality: Copper-catalyzed cyanation reactions are sensitive to the oxidation state of the copper, the purity of the cyanide source, and the reaction environment.[2][12] Old or oxidized copper(I) cyanide will be inactive. Water in the solvent can poison the catalyst and react with intermediates.[2] The cyanide source itself must be effective; simple salts like NaCN or KCN may require high temperatures and polar aprotic solvents like DMF or DMSO to be effective.[12]

  • Solution:

    • Use High-Purity Reagents: Use freshly purchased, high-purity CuCN or other copper sources.[2] Ensure your solvent is anhydrous.

    • Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of the copper catalyst and other reagents.

    • Optimize Temperature: Cyanation reactions are often temperature-sensitive.[2] If you see no reaction, gradually increase the temperature in 10-20 °C increments while monitoring by TLC.

    • Consider Alternative Cyanide Sources: If simple salts fail, consider using sources like acetone cyanohydrin (with a base)[13] or electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[14]

Problem Area: Work-up and Purification

Q: My final product is always contaminated with its corresponding carboxylic acid (3-cyano-1H-indole-2-carboxylic acid). How can I prevent this hydrolysis? A: The methyl ester is prone to hydrolysis, especially during aqueous work-ups or chromatography on standard silica gel.[8]

  • Causality: Silica gel is naturally acidic and can catalyze the hydrolysis of the ester during long exposure on a column. Additionally, acidic or basic aqueous washes during the work-up will promote this side reaction.

  • Solution:

    • Neutralize Work-up: Ensure any aqueous washes are performed with neutral or near-neutral solutions (e.g., saturated sodium bicarbonate followed by brine).

    • Optimize Chromatography: Minimize the time the compound spends on the column by using flash chromatography.[11] If streaking or hydrolysis is observed, try neutralizing the silica gel by preparing a slurry with 1% triethylamine (TEA) in your eluent system. Alternatively, use a different stationary phase like neutral alumina.[11]

    • Recrystallization: If the crude product is a solid and relatively pure, recrystallization is often the best method to remove trace impurities without the risk of on-column reactions.[8]

Section 3: Visualizations & Workflows

Visual aids can help clarify complex decision-making processes and reaction mechanisms.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield Observed no_product No Product / Trace Conversion start->no_product Reaction Failure? complex_mixture Complex Mixture start->complex_mixture Multiple Spots? purification_loss Loss During Purification start->purification_loss Crude OK, Final Low? sol_reagents Check Starting Material Purity Verify Reagent Activity Ensure Anhydrous Conditions no_product->sol_reagents sol_side_reactions Optimize Temp & Catalyst Re-evaluate Synthetic Route Identify Byproducts (MS/NMR) complex_mixture->sol_side_reactions sol_purification Use Neutralized Silica / Alumina Attempt Recrystallization Optimize Eluent System (add TEA) purification_loss->sol_purification

Caption: Troubleshooting decision tree for low-yield synthesis.

Fischer_Mechanism cluster_pathways Competing Pathways intermediate N-Protonated Ene-Hydrazine Intermediate path_good [3,3]-Sigmatropic Rearrangement intermediate->path_good Desired Pathway path_bad Heterolytic N-N Bond Cleavage intermediate->path_bad Side Reaction product Diamine Intermediate (leads to Indole) path_good->product byproduct Aniline & Iminium Ion Byproducts path_bad->byproduct

Caption: Competing pathways in the Fischer indole synthesis.

Section 4: Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of Methyl 3-cyano-1H-indole-2-carboxylate.

Protocol 1: Synthesis of Methyl 1H-indole-2-carboxylate (Fischer Method)

This protocol is an illustrative example; optimal conditions may vary based on the specific substituted phenylhydrazine used.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol or acetic acid.

    • Add methyl pyruvate (1.05 eq) dropwise at room temperature.

    • Stir the mixture for 1-2 hours. The formation of the phenylhydrazone can be monitored by TLC and may precipitate from the solution. The crude hydrazone can be isolated by filtration or used directly in the next step.

  • Indolization:

    • To the crude hydrazone, add a catalyst such as zinc chloride (ZnCl₂, 1.5 eq) or suspend it in polyphosphoric acid (PPA).[4]

    • Heat the mixture to 80-120 °C under an inert atmosphere.

    • Monitor the reaction progress by TLC until the starting hydrazone is consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

    • If using PPA, neutralize the mixture with a strong base (e.g., NaOH solution) until it is basic (pH > 8).

    • Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield Methyl 1H-indole-2-carboxylate.

Protocol 2: C3-Cyanation of Methyl 1H-indole-2-carboxylate

This protocol is based on copper-catalyzed C-H functionalization principles and requires optimization.[12]

  • Reaction Setup:

    • To an oven-dried, three-neck flask under an argon atmosphere, add Methyl 1H-indole-2-carboxylate (1.0 eq), copper(I) cyanide (CuCN, 10 mol%), and a ligand such as 1,10-phenanthroline (20 mol%).[12]

    • Add anhydrous solvent (e.g., DMF or dioxane).

  • Cyanation:

    • Add a cyanide source (e.g., sodium cyanide, 1.5 eq) and an oxidant (e.g., iodine, 1.1 eq).[12]

    • Heat the reaction mixture to 100-120 °C.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into a large volume of water to precipitate the crude product.[2]

    • Filter the solid and wash thoroughly with water to remove inorganic salts.

    • Dissolve the crude solid in an organic solvent, dry, and concentrate.

    • Purify by column chromatography on silica gel, potentially using an eluent system containing a small amount of triethylamine (e.g., 0.5%) to improve peak shape.[11]

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
  • Scheme 9 Side Reactions in the Cadogan-Sundberg Indole Synthesis - ResearchGate.
  • Synthesis of indoles - Organic Chemistry Portal.
  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization.
  • Problems with Fischer indole synthesis : r/Chempros - Reddit.
  • Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU.
  • Why Do Some Fischer Indolizations Fail? - PMC.
  • challenges in the cyanidation step of Disperse Blue 165 synthesis - Benchchem.
  • Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC - NIH.
  • Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society.
  • Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis - Benchchem.
  • An In-depth Technical Guide to Methyl 3-cyano-1H-indole-4-carboxylate: A Review of Available Literature - Benchchem.
  • Fischer Indole Synthesis - Alfa Chemistry.
  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.
  • Copper-catalyzed Cyanation of Alkenyl Iodides - Organic Syntheses Procedure.
  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles | ACS Omega.
  • Synthesis of 3-Cyano-1H-indoles and Their 2'-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions - PubMed.
  • (PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate.
  • Common impurities in methyl indole-3-carboxylate and their removal. - Benchchem.
  • Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions | Request PDF - ResearchGate.
  • methyl 3-cyano-1H-indole-2-carboxylate | 98508-85-1.

Sources

Troubleshooting

Technical Support Center: Methyl 3-cyano-1H-indole-2-carboxylate

Topic: Troubleshooting Side Reactions & Reactivity Profiles Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Critical Reactivity Profile Methyl 3-cyano-1H-indole-2-carboxylate is a "loaded" scaffold. It...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Reactivity Profiles Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Critical Reactivity Profile

Methyl 3-cyano-1H-indole-2-carboxylate is a "loaded" scaffold. Its utility in synthesizing fused heterocycles (like pyrimido[4,5-b]indoles) stems from the proximity of two electrophilic centers: the C2-ester and the C3-nitrile .

However, this same proximity is the primary source of experimental failure. The molecule does not behave like a simple indole; it behaves like a latent heterocycle former .

The Electrophilic Competition
  • C2-Ester (Methyl carboxylate): Susceptible to nucleophilic acyl substitution (hydrolysis, amidation, hydrazinolysis).

  • C3-Nitrile (Cyano): Susceptible to nucleophilic addition (Pinner reaction) or hydrolysis.

  • N1-Position: Acidic proton (pKa ~16-17), susceptible to deprotonation and alkylation.

The Golden Rule: If you introduce a dinucleophile (e.g., hydrazine, guanidine, urea) or a strong base with heat, you will likely trigger an intramolecular cyclization rather than a simple substitution.

Troubleshooting Guide

Module A: The "Cyclization Trap" (Unintended Ring Closure)

Symptom: You attempted to synthesize the hydrazide or amide at the C2 position, but MS/NMR indicates a product with a molecular weight corresponding to loss of methanol and cyclization (M-32 or similar).

Diagnosis: You have inadvertently synthesized a tricyclic system (e.g., pyrimido[4,5-b]indole or pyridazino[4,5-b]indole).

The Mechanism: The hydrazine/amine first attacks the ester (fastest step) to form the hydrazide. The terminal nitrogen of the new hydrazide is now perfectly positioned to attack the C3-nitrile (intramolecular nucleophilic attack), closing the ring.

CyclizationTrap Start Methyl 3-cyano-1H- indole-2-carboxylate Hydrazine Reaction w/ Hydrazine (NH2NH2) Start->Hydrazine Intermediate Intermediate: C2-Hydrazide Hydrazine->Intermediate Fast Substitution Cyclization Intramolecular Attack on C3-CN Intermediate->Cyclization Thermal/Base Promoted Product Tricyclic Product: Pyridazino[4,5-b]indole Cyclization->Product Ring Closure

Caption: Pathway showing how hydrazine triggers unintended cyclization with the C3-nitrile.

Corrective Actions:

  • To avoid cyclization: Keep temperatures below 0°C during the initial addition of nucleophiles. Steric bulk on the nucleophile can also retard the second cyclization step.

  • To favor the hydrazide: Use a large excess of hydrazine in a solvent that does not promote high-temperature reflux (e.g., methanol vs. DMF).

  • To fix the product: If you wanted the open chain, you may need to protect the hydrazine nitrogen or hydrolyze the nitrile to an amide before introducing the hydrazine.

Module B: Hydrolysis Selectivity (Ester vs. Nitrile)

Symptom: You want to hydrolyze the C2-ester to the acid, but you end up with the C3-amide or a di-acid.

Diagnosis: The nitrile group at C3 is activated by the electron-withdrawing ester, making it susceptible to base-catalyzed hydrolysis. Conversely, harsh acidic hydrolysis will attack both.

The Selectivity Matrix:

ConditionPrimary OutcomeRisk
NaOH / Reflux / Water Di-acid (Hydrolysis of both)Decarboxylation at C2
LiOH (1 eq) / THF:H2O / 0°C C2-Acid (Selective)Over-reaction if warmed
H2SO4 / Heat C3-Amide formationEster cleavage is slower

Corrective Actions:

  • Protocol for Selective Ester Hydrolysis: Use Lithium Hydroxide (LiOH) . The lithium cation is less coordinating than sodium/potassium in this context, and the reaction can often proceed at lower temperatures (0°C to RT).

  • Solvent Choice: Use a THF/Water (3:1) mixture. Avoid alcohols if transesterification is a risk.

  • Monitoring: Monitor via TLC/LCMS every 30 minutes. Stop immediately upon consumption of starting material.

Module C: N-Alkylation & Regioselectivity

Symptom: Low yield during N-alkylation (Position 1), or appearance of O-alkylated byproducts (rare but possible with certain electrophiles).

Diagnosis:

  • Incomplete Deprotonation: The NH proton is relatively acidic, but the anion is stabilized by the aromatic system and the EWGs. Weak bases (K2CO3) in wet solvents fail.

  • Hydrolysis Competition: If the solvent (DMF/DMSO) is wet, the base (NaH) will generate hydroxide, leading to ester hydrolysis (see Module B) instead of alkylation.

Corrective Actions:

  • Base: Use Sodium Hydride (NaH, 60% dispersion) in anhydrous DMF or THF .

  • Temperature: Deprotonate at 0°C for 30 minutes before adding the alkyl halide. This ensures the anion is formed without thermal degradation.

  • Water Scavenging: Ensure solvents are dried over molecular sieves. The ester is very sensitive to hydroxide generated from wet solvents.

Detailed Experimental Protocols

Protocol 1: Selective Hydrolysis of C2-Ester

Target: 3-cyano-1H-indole-2-carboxylic acid

  • Setup: Dissolve Methyl 3-cyano-1H-indole-2-carboxylate (1.0 equiv) in THF (tetrahydrofuran) [0.1 M concentration].

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Prep: Dissolve LiOH·H2O (1.2 equiv) in a minimum amount of water.

  • Addition: Dropwise add the LiOH solution to the indole mixture over 10 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC.[1]

    • Note: If reaction is sluggish, warm to Room Temperature (25°C). Do not reflux.

  • Workup: Acidify carefully with 1M HCl to pH 3-4. Extract with Ethyl Acetate.

    • Warning: Strong acidification (pH < 1) may precipitate the amide byproduct if the nitrile hydrolyzed.

Protocol 2: Safe N-Alkylation

Target: Methyl 1-alkyl-3-cyano-1H-indole-2-carboxylate

  • Drying: Flame-dry glassware under Argon/Nitrogen flow.

  • Deprotonation: Suspend NaH (1.2 equiv, 60% in oil) in anhydrous DMF at 0°C.

  • Addition: Add Methyl 3-cyano-1H-indole-2-carboxylate (1.0 equiv) dissolved in DMF dropwise.

    • Observation: Evolution of H2 gas.[2] Solution typically turns yellow/orange.

  • Equilibration: Stir for 30 minutes at 0°C to ensure complete anion formation.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

  • Completion: Allow to warm to RT. Stir 1-3 hours.

  • Quench: Pour onto ice-water containing NH4Cl. Filter the precipitate (if solid) or extract.

Visualizing the Pathways

The following diagram illustrates the divergent pathways based on reagent choice.

ReactionPathways Start Methyl 3-cyano-1H- indole-2-carboxylate Base LiOH / THF / 0°C Start->Base Hydrazine Hydrazine / Heat Start->Hydrazine StrongBase NaOH / Reflux Start->StrongBase Acid Target: 2-Carboxylic Acid (Nitrile Intact) Base->Acid Selective Hydrolysis Cyclic Side Reaction: Pyrimido/Pyridazino-indole Hydrazine->Cyclic Cyclization Trap Amide Side Reaction: 3-Carboxamide derivative StrongBase->Amide Over-Hydrolysis

Caption: Divergent reactivity pathways. Note that hydrazine and strong heat lead to cyclization or amide formation.

References

  • Li, B., et al. (2015).[3] "Selective Access to 3-Cyano-1H-indoles, 9H-Pyrimido[4,5-b]indoles, or 9H-Pyrido[2,3-b]indoles through Copper-Catalyzed One-Pot Multicomponent Cascade Reactions." The Journal of Organic Chemistry, 80(10), 5444–5456.

  • Riseley, R., et al. (2021). "Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters." Arkivoc, 2021(5), 124-134.

  • Hassaneen, H. M., et al. (2011).[4] "Synthesis of 3-Hydrazonopyrazolyl and 3-Thiadiazolyl Indole Derivatives." International Journal of Organic Chemistry, 1, 97-104.[4]

  • BenchChem Technical Review. (2025). "Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate." BenchChem Technical Support.

Sources

Optimization

Technical Support Center: Elevating the Purity of Methyl 3-cyano-1H-indole-2-carboxylate

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 3-cyano-1H-indole-2-carboxylate. Here, we address common challenges encountered during its s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 3-cyano-1H-indole-2-carboxylate. Here, we address common challenges encountered during its synthesis and purification, providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to empower you with the expertise to not only identify and resolve purity issues but also to understand the underlying chemical principles for robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My final product of Methyl 3-cyano-1H-indole-2-carboxylate is off-white/yellowish. Does this indicate impurity?

While a pure crystalline solid is often white, a slight off-white or yellowish hue in indole derivatives is not uncommon and may not necessarily indicate significant impurity. However, any noticeable color warrants further investigation as it could be due to trace amounts of oxidized byproducts or residual starting materials. The definitive assessment of purity should always be based on analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis.[1]

Q2: How can I quickly assess the purity of my Methyl 3-cyano-1H-indole-2-carboxylate sample?

Thin-Layer Chromatography (TLC) is an efficient and rapid method for the qualitative assessment of your compound's purity. A single, well-defined spot under UV visualization is a good indicator of high purity. The presence of multiple spots suggests the presence of impurities. A common solvent system for analyzing indole derivatives on a silica gel TLC plate is a mixture of hexane and ethyl acetate.[1]

Q3: What are the most common impurities I should expect during the synthesis of Methyl 3-cyano-1H-indole-2-carboxylate?

The impurities in your final product are highly dependent on the synthetic route employed. However, some common classes of impurities to anticipate include:

  • Unreacted Starting Materials: Depending on the specific synthesis, residual starting materials can carry through to the final product.

  • Byproducts from Side Reactions: Indole chemistry can be complex, and side reactions may lead to the formation of related indole derivatives.

  • Hydrolysis Product: The methyl ester group is susceptible to hydrolysis back to the carboxylic acid (3-cyano-1H-indole-2-carboxylic acid), especially if exposed to moisture or basic/acidic conditions during workup or purification.[2] This is a common impurity in similar ester compounds.[1]

  • Decarboxylation Product: Indole-2-carboxylic acids and their esters can be prone to decarboxylation, particularly at elevated temperatures, which would lead to the formation of 3-cyano-1H-indole.[3][4][5]

  • Residual Solvents: Solvents used in the reaction or purification steps may be retained in the final product.

Troubleshooting Guide: A Deeper Dive into Purification

Issue 1: My TLC analysis shows a more polar impurity (lower Rf value).

Symptom: A distinct spot with a lower Rf value than the main product is observed on the TLC plate. The melting point of your product may also be depressed and exhibit a broader range.

Probable Cause: This is often indicative of the presence of the corresponding carboxylic acid (3-cyano-1H-indole-2-carboxylic acid) due to hydrolysis of the methyl ester. Carboxylic acids are significantly more polar than their ester counterparts, leading to stronger interaction with the silica gel on the TLC plate and thus a lower Rf value.[1]

Solutions:

  • Recrystallization: This is a highly effective method for removing more polar impurities. The principle relies on the different solubilities of the desired compound and the impurity in a given solvent system.

    • Rationale: The desired, less polar methyl ester will be less soluble in a moderately polar solvent at low temperatures compared to the more polar carboxylic acid impurity.

    Protocol: Recrystallization of Methyl 3-cyano-1H-indole-2-carboxylate

    • Solvent Selection: Begin by identifying a suitable solvent or solvent mixture. Good candidates for indole derivatives include methanol, ethanol, ethyl acetate, or mixtures of ethyl acetate and hexanes. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

    • Dissolution: In a fume hood, dissolve the impure compound in the minimum amount of the chosen hot solvent with stirring.

    • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Subsequently, place the flask in an ice bath to maximize the yield of the purified product.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

    • Drying: Dry the purified crystals under vacuum.

    • Purity Assessment: Confirm the purity of the recrystallized product by TLC, HPLC, and melting point analysis.[1][]

  • Aqueous Wash: If the hydrolysis is minor, an aqueous wash of an organic solution of the product during the workup can be effective.

    • Rationale: The carboxylic acid impurity can be deprotonated by a mild base, such as a saturated sodium bicarbonate solution, to form a water-soluble carboxylate salt, which will then partition into the aqueous phase.

Issue 2: Multiple impurities are visible on my TLC plate, both more and less polar than my product.

Symptom: Your TLC plate shows several spots, indicating a complex mixture of the desired product and various byproducts.

Probable Cause: This suggests that the reaction may not have gone to completion or that significant side reactions have occurred. The impurities could be a combination of unreacted starting materials, isomeric byproducts, and degradation products.

Solution: Column Chromatography

Column chromatography is the most powerful technique for separating multiple components from a reaction mixture based on their differential adsorption to a stationary phase.[1]

  • Rationale: By using a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents), compounds with different polarities will travel through the column at different rates, allowing for their separation and collection in different fractions.

Protocol: Column Chromatography Purification

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica gel to settle, ensuring an even and compact packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate. A common gradient elution for indole derivatives is from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1).

  • Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified Methyl 3-cyano-1H-indole-2-carboxylate.

  • Purity Confirmation: Verify the purity of the isolated product using analytical techniques like HPLC and NMR.[1]

Data Presentation

Table 1: Recommended Solvent Systems for Purification and Analysis

TechniquePurposeRecommended Solvent System (v/v)Rationale
TLC Analysis Rapid Purity CheckHexane:Ethyl Acetate (3:1 to 1:1)Provides good separation of indole derivatives with varying polarities.
Column Chromatography Multi-component SeparationGradient of Hexane to Ethyl AcetateAllows for the sequential elution of compounds from non-polar to polar.
Recrystallization Removal of Polar ImpuritiesMethanol or EthanolThe target ester has lower solubility in cold alcohol compared to the more polar carboxylic acid impurity.
Recrystallization General PurificationEthyl Acetate/HexaneThe compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed, followed by cooling.

Visualizing the Workflow

To aid in understanding the purification strategy, the following workflow diagram illustrates the decision-making process based on the initial purity assessment.

Purification_Workflow start Crude Methyl 3-cyano-1H-indole-2-carboxylate tlc Perform TLC Analysis start->tlc decision Assess Purity tlc->decision single_spot Single Spot? (High Purity) decision->single_spot Yes multiple_spots Multiple Spots? decision->multiple_spots No end_product Pure Product single_spot->end_product polar_impurity Predominantly a More Polar Impurity? multiple_spots->polar_impurity complex_mixture Complex Mixture of Impurities polar_impurity->complex_mixture No recrystallize Recrystallization polar_impurity->recrystallize Yes column_chrom Column Chromatography complex_mixture->column_chrom recrystallize->end_product column_chrom->end_product

Caption: A logical workflow for the purification of Methyl 3-cyano-1H-indole-2-carboxylate.

Pathway of Impurity Formation

A common impurity, the corresponding carboxylic acid, arises from the hydrolysis of the methyl ester. This process can be catalyzed by either acid or base, as depicted in the following diagram.

Hydrolysis_Pathway ester Methyl 3-cyano-1H-indole-2-carboxylate hydrolysis + H₂O (H⁺ or OH⁻ catalyst) ester->hydrolysis acid 3-cyano-1H-indole-2-carboxylic acid (Impurity) hydrolysis->acid

Caption: The hydrolysis pathway leading to a common carboxylic acid impurity.

References

  • Kappe, C. O. (2012). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 16(7), 1335–1340. [Link]

  • Inman, C. E., & Moody, C. J. (2013). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 90, 143. [Link]

  • Jones, G. B., & Chapman, B. J. (1994). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 59(18), 5384–5386. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to Methyl 3-cyano-1H-indole-4-carboxylate: A Review of Available Literature.
  • MDPI. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Molecules, 28(24), 7993. [Link]

  • BenchChem. (n.d.). Common impurities in methyl indole-3-carboxylate and their removal.
  • BOC Sciences. (n.d.). Recrystallization Techniques.
  • Science of Synthesis. (2005). Category 2, Hetarenes and Related Ring Systems. In Science of Synthesis (Vol. 20, p. 1043). Georg Thieme Verlag. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Methyl 3-cyano-1H-indole-2-carboxylate

Welcome to the Advanced Application Support Hub. Subject: Troubleshooting Analytical Anomalies in Methyl 3-cyano-1H-indole-2-carboxylate (MCIC).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Hub. Subject: Troubleshooting Analytical Anomalies in Methyl 3-cyano-1H-indole-2-carboxylate (MCIC). Ticket Priority: High (Common bottleneck in indole-based drug discovery).[1]

Executive Summary

Methyl 3-cyano-1H-indole-2-carboxylate (MCIC) is a densely functionalized indole scaffold often used as a precursor in the synthesis of antiviral and anticancer therapeutics. Its characterization presents a "perfect storm" of analytical challenges:

  • Electronic Deficit: The simultaneous presence of electron-withdrawing cyano (C3) and ester (C2) groups significantly alters the indole ring's electron density.[1]

  • Solubility Issues: The planar, electron-poor system favors π-stacking aggregation, complicating solution-phase analysis.

  • Labile Protons: The N-H proton becomes highly acidic, leading to peak broadening and exchange phenomena.[1]

This guide provides self-validating protocols to resolve these specific issues, moving beyond standard operating procedures (SOPs) to address the why and how of troubleshooting.

Module 1: NMR Troubleshooting (The "Ghost" Proton)

User Issue:

"I synthesized MCIC, but my 1H NMR in CDCl₃ is missing the N-H proton, and the aromatic region is an unresolved blob. Is my product decomposed?"

Root Cause Analysis:

This is a classic solvent-solute mismatch.

  • Acidity & Exchange: The electron-withdrawing nature of the 3-cyano and 2-carboxylate groups pulls electron density from the nitrogen, making the N-H proton significantly more acidic (pKa ~12-13) than unsubstituted indole (pKa ~17). In CDCl₃ (which often contains trace water/acid), this proton undergoes rapid chemical exchange, broadening the signal into the baseline.[1]

  • Aggregation: In non-polar solvents like Chloroform, MCIC forms hydrogen-bonded dimers or π-stacked aggregates, causing concentration-dependent chemical shift changes and line broadening.

The Solution: Solvent Switch & Hydrogen Bond Locking

Protocol: Switch your solvent system to DMSO-d₆ or Acetone-d₆ .

  • Mechanism: DMSO acts as a hydrogen bond acceptor.[1] It "locks" the acidic N-H proton into a specific orientation via a strong S=O[1]···H-N interaction.[1][2] This slows down the exchange rate relative to the NMR time scale, sharpening the peak and shifting it downfield (typically 12.0–13.0 ppm).[1]

Data Validation Table: Solvent Effects on MCIC

FeatureCDCl₃ (Avoid)DMSO-d₆ (Recommended)Diagnostic Value
N-H Proton Broad, ~9.5-10.5 ppm (or invisible)Sharp singlet, ~12.5 - 12.9 ppm Confirms indole core integrity.[1]
Aromatic Region Overlapping multipletsDistinct splitting patternsAllows J-coupling analysis.
Solubility Poor (< 5 mg/mL)Excellent (> 20 mg/mL)Prevents aggregation artifacts.[1]
Water Peak Variable (~1.5 ppm)Distinct (~3.3 ppm)Separates impurity signals.[1]

Technical Tip: If the N-H peak is still broad in DMSO, your sample may contain trace acid or base impurities from the workup.[1] Add one drop of D₂O to the tube; if the peak disappears instantly, it confirms it is the exchangeable N-H (and not an impurity).[1]

Module 2: Vibrational Spectroscopy (The "Twin Peaks" Confusion)

User Issue:

"I cannot distinguish the nitrile stretch from the ester carbonyl in the IR spectrum. Are they overlapping?"

Diagnostic Guide:

While both groups are electron-withdrawing, they possess distinct dipole moments and force constants. Confusion often arises because the conjugation lowers the nitrile frequency, bringing it closer to the carbonyl overtone or CO₂ background.[1]

Spectral Markers:

  • Nitrile (-C≡N): Look for a sharp, variable intensity band at 2220–2235 cm⁻¹ .[1]

    • Note: In 3-cyanoindoles, this band can be surprisingly weak due to the internal charge transfer dampening the bond dipole change.

  • Ester (C=O): Look for a very strong band at 1700–1725 cm⁻¹ .[1]

    • Differentiation: If you see a broad band ~1650–1680 cm⁻¹, suspect hydrolysis (carboxylic acid) or hydration (primary amide).[1]

Workflow: Purity Assessment via IR

IR_Troubleshooting Start IR Spectrum Analysis CheckCN Check 2200-2240 cm⁻¹ Start->CheckCN CheckCO Check 1650-1750 cm⁻¹ Start->CheckCO ResultCN_Yes Sharp Peak present (Nitrile Intact) CheckCN->ResultCN_Yes ResultCN_No No Peak? Check Raman (active mode) CheckCN->ResultCN_No ResultCO_High Peak ~1710-1730 cm⁻¹ (Ester Intact) CheckCO->ResultCO_High ResultCO_Low Peak ~1660-1680 cm⁻¹ (Amide/Acid Impurity) CheckCO->ResultCO_Low

Figure 1: Decision tree for interpreting vibrational spectra of functionalized indoles.

Module 3: Mass Spectrometry (The "Missing" Ion)

User Issue:

"I am running LC-MS in ESI+ (Positive Mode) and seeing very low signal intensity or just noise. Is the mass spec broken?"

Root Cause Analysis:

You are fighting basic chemistry.[1]

  • ESI+ Mechanism: Relies on protonation (

    
    ).[1]
    
  • The Problem: The N-H lone pair in MCIC is delocalized into the aromatic system. Furthermore, the electron-withdrawing cyano and ester groups significantly reduce the basicity of the system. There is no good site for a proton to attach.[1]

The Solution: Switch Polarity

Protocol: Run the sample in ESI- (Negative Ion Mode) .[1]

  • Mechanism: The high acidity of the N-H proton (discussed in Module 1) makes it easy to remove a proton.[1]

  • Target Ion: Look for

    
      (m/z ~199 for Methyl 3-cyano-1H-indole-2-carboxylate, assuming MW ≈ 200.19).
    
  • Alternative: If ESI- is unavailable, use APCI (Atmospheric Pressure Chemical Ionization), which is less dependent on solution-phase pKa.[1]

Module 4: Synthesis Artifacts & Purity Profiling

User Issue:

"My HPLC shows a single peak, but the melting point is broad and low. What impurities should I look for?"

Context: The Hemetsberger Synthesis

MCIC is typically synthesized via the thermolysis of methyl 2-azido-3-arylacrylates (Hemetsberger-Knittel reaction). Understanding this pathway reveals the likely "invisible" impurities.[1]

Common Impurities:

  • Unreacted Azide: Safety Hazard.[1] If the thermolysis was incomplete, the precursor azidoacrylate may remain.[1] It often co-elutes in reverse-phase HPLC.

    • Detection: Check IR for a strong azide stretch at ~2100–2150 cm⁻¹ .[1]

  • Dimerization: Electron-poor indoles can undergo dimerization at high concentrations.[1]

  • Hydrolysis Products:

    • Acid:[1][3] 3-cyano-1H-indole-2-carboxylic acid (from ester hydrolysis).

    • Amide: Methyl 3-carbamoyl-1H-indole-2-carboxylate (from nitrile hydration).

HPLC Method Recommendation:

  • Column: C18 (End-capped to reduce silanol interactions with the indole NH).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

    • Note: Acidic modifier is crucial to suppress ionization of the NH and carboxylic acid impurities, sharpening the peaks.[1]

Workflow: Characterization Logic

Characterization_Workflow Sample Crude MCIC Sample Solubility Solubility Test (DMSO vs CDCl₃) Sample->Solubility NMR 1H NMR (DMSO-d₆) Solubility->NMR Use DMSO Decision N-H Peak Visible? NMR->Decision Decision->Solubility No (Retry/Dry) MS_Path Mass Spec (ESI-) Decision->MS_Path Yes IR_Path IR Spectroscopy MS_Path->IR_Path Final Purity Confirmation IR_Path->Final

Figure 2: Step-by-step logical workflow for validating MCIC identity.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to 3-Cyanoindole (CAS 5457-28-3). Retrieved from [1]

  • Royal Society of Chemistry. (2011).[1] Supporting Information: Synthesis and Characterization of Indole Carboxylates. Retrieved from [1]

  • Organic Syntheses. (2000).[1] Preparation of Methyl Indole-4-carboxylate (Analogous ester characterization). Retrieved from [1]

  • National Institutes of Health (PubChem). (2025).[1] 3-Cyanoindole Spectral Data. Retrieved from [1]

  • SpectraBase. (2025).[1][4][5][6] ATR-IR Spectrum of Indole Nitriles. Retrieved from [1]

Disclaimer: This guide is intended for research and development purposes only. Always consult Safety Data Sheets (SDS) before handling azides or indole derivatives.

Sources

Optimization

"degradation pathways of Methyl 3-cyano-1H-indole-2-carboxylate under experimental conditions"

Welcome to the technical support resource for Methyl 3-cyano-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Methyl 3-cyano-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation under various experimental conditions. We will explore potential challenges and provide scientifically grounded solutions to ensure the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses fundamental questions regarding the stability and degradation of Methyl 3-cyano-1H-indole-2-carboxylate, providing a foundational understanding of its chemical behavior.

Q1: What are the primary functional groups on Methyl 3-cyano-1H-indole-2-carboxylate that are susceptible to degradation?

A1: The molecule possesses three key structural features prone to degradation under common experimental stress conditions:

  • Methyl Ester (at C2): Ester groups are susceptible to hydrolysis, particularly under basic conditions, but also possible under acidic conditions, yielding the corresponding carboxylic acid.[1][2][3][4]

  • Cyano Group (Nitrile, at C3): Nitrile groups can undergo hydrolysis to form a primary amide intermediate, which can be further hydrolyzed to a carboxylic acid.[5][6][7] This process can be catalyzed by either acid or base, often requiring more forcing conditions than ester hydrolysis.[8]

  • Indole Ring: The electron-rich indole scaffold is susceptible to oxidation.[9] The C2-C3 double bond is a common site for oxidative cleavage or epoxidation.

Q2: What is the expected major degradation pathway under hydrolytic (acidic and basic) conditions?

A2: Under hydrolytic conditions, you are likely to observe degradation of both the ester and nitrile functionalities.

  • Basic Conditions (e.g., pH > 9): The methyl ester is highly labile in basic solutions.[1][2][3] The primary and most rapid degradation pathway is the saponification (hydrolysis) of the ester to form 3-cyano-1H-indole-2-carboxylic acid . With prolonged exposure or harsher conditions (e.g., elevated temperature), the nitrile group can subsequently hydrolyze to the amide and then to the dicarboxylic acid.

  • Acidic Conditions: Both ester and nitrile hydrolysis can occur. The reaction typically begins with protonation of the nitrile nitrogen or the ester's carbonyl oxygen, making them more electrophilic and susceptible to nucleophilic attack by water.[5][6][8] You may observe a mixture of degradation products, including the initial ester hydrolysis product (3-cyano-1H-indole-2-carboxylic acid ), the nitrile hydrolysis product (Methyl 3-carbamoyl-1H-indole-2-carboxylate ), and the product of both hydrolyses.

Q3: How does temperature affect the stability of this compound?

A3: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation.[10] Thermal degradation studies, often conducted at temperatures from 40°C to 80°C, can reveal the intrinsic stability of the molecule.[10] In the solid state, the molecule may be relatively stable, but in solution, thermal stress will significantly enhance the rate of hydrolysis and other potential degradation pathways like decarboxylation if the carboxylic acid degradant is formed.[11]

Q4: Is Methyl 3-cyano-1H-indole-2-carboxylate sensitive to light (photodegradation)?

A4: Indole-containing compounds can be photosensitive. Exposure to UV or even high-intensity visible light can induce degradation.[10] The mechanism can involve the formation of reactive oxygen species (photoxidation) or direct photolytic cleavage.[12] It is crucial to include a dark control in any photostability experiment to differentiate between light-induced degradation and thermal degradation occurring at the same temperature.

Part 2: Troubleshooting Guide for Experimental Studies

This section is formatted to address specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: An unexpected new peak appears in my HPLC chromatogram during basic hydrolysis stress testing.

  • Symptom: A more polar peak (earlier retention time on a reverse-phase column) appears and grows over time when the compound is in a basic solution (e.g., 0.1 M NaOH).

  • Potential Cause: This is the classic signature of ester hydrolysis. The methyl ester group is being cleaved to form the more polar carboxylate salt (3-cyano-1H-indole-2-carboxylate), which elutes earlier than the parent ester compound.

  • Recommended Solutions:

    • Confirm Identity: Use LC-MS to confirm the mass of the new peak. The expected mass will correspond to the loss of a methyl group (-14 Da) from the parent molecule.

    • Kinetic Monitoring: Monitor the disappearance of the parent peak and the appearance of the degradant peak over several time points to understand the reaction kinetics.

    • pH Profiling: If necessary for your application, perform the experiment at various pH levels (e.g., pH 7, 8, 9, 10) to determine the pH at which degradation becomes significant. Studies on related indole esters show measurable hydrolysis can occur in just a few hours at pH 9 or above.[1][2][3]

Issue 2: Multiple degradation products are observed under acidic stress, making the chromatogram complex.

  • Symptom: When subjecting the compound to acidic conditions (e.g., 0.1 M HCl) at elevated temperatures, several new peaks are observed in the HPLC analysis.

  • Potential Causes:

    • Parallel Degradation Pathways: Acid catalyzes the hydrolysis of both the ester and the nitrile group. These reactions can occur simultaneously, leading to a mixture of products: the ester-hydrolyzed product, the nitrile-hydrolyzed product (amide intermediate), and the di-hydrolyzed product (dicarboxylic acid).[5][8]

    • Sequential Degradation: The initially formed amide from nitrile hydrolysis can be further hydrolyzed to the carboxylic acid, adding another product to the mixture.[7]

  • Recommended Solutions:

    • Utilize LC-MS/MS: This is essential for characterizing complex mixtures. Use mass spectrometry to identify the molecular weights of each peak and fragmentation patterns (MS/MS) to elucidate their structures.

    • Modify Stress Conditions: Reduce the severity of the stress (lower temperature or acid concentration) and analyze samples at earlier time points. This may allow you to isolate the primary degradation products before they convert to secondary ones.

    • Reference Standard Synthesis: If a particular degradant is of high interest, consider synthesizing a small amount of the suspected compound (e.g., 3-cyano-1H-indole-2-carboxylic acid) to use as a reference standard for positive identification.

Issue 3: Poor mass balance is observed in oxidative or photolytic stress studies.

  • Symptom: The sum of the peak area of the parent compound and all observed degradation products is significantly less than 100% of the initial parent peak area.

  • Potential Causes:

    • Formation of Non-UV Active Degradants: Oxidation or photolytic cleavage of the indole ring can produce small, non-aromatic fragments that do not absorb UV light at the detection wavelength.

    • Formation of Insoluble Polymers: Highly reactive intermediates generated during oxidation or photolysis can sometimes polymerize, forming insoluble materials that are not detected by HPLC.

    • Adsorption to Container: Highly polar or reactive degradation products may adsorb to the surface of the experimental vessel (e.g., glass or plastic).

  • Recommended Solutions:

    • Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with UV detection to check for non-UV active species.

    • Change Detection Wavelength: Analyze the samples at multiple UV wavelengths (e.g., 220 nm, 254 nm, 280 nm) as some degradants may have different absorption maxima.

    • Visual Inspection: Carefully inspect the sample vials for any precipitate or discoloration that might indicate polymerization.

    • Solvent Rinse: After removing the sample, rinse the container with a strong solvent (e.g., methanol, acetonitrile) and inject the rinse solution to check for adsorbed compounds.

Data & Protocols

Summary of Forced Degradation Conditions

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[10][13][14][15]

Stress ConditionTypical Reagents and ConditionsPrimary Expected Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80 °CEster and/or Nitrile Hydrolysis
Base Hydrolysis 0.1 M - 1 M NaOH, RT - 60 °CEster Hydrolysis (rapid), Nitrile Hydrolysis (slower)
Oxidation 3% - 30% H₂O₂, RTOxidation of the indole ring
Thermal 60-80 °C (in solution or solid state)Acceleration of hydrolysis/other pathways
Photolytic ICH-specified light source (UV/Vis)Photolytic cleavage, photo-oxidation
Protocol 1: Standard Forced Degradation Workflow

This protocol outlines a general procedure for conducting forced degradation studies.

1. Stock Solution Preparation:

  • Prepare a stock solution of Methyl 3-cyano-1H-indole-2-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Sample Preparation (Example for Acid Hydrolysis):

  • In a 10 mL volumetric flask, add 1 mL of the stock solution.

  • Add 1 mL of 1 M HCl.

  • Dilute to the mark with a 50:50 mixture of water and your organic solvent to ensure solubility. Final drug concentration will be ~0.1 mg/mL in 0.1 M HCl.

  • Prepare a control sample similarly but using 1 mL of purified water instead of 1 M HCl.

3. Stress Application:

  • Place the stressed sample and the control sample in a water bath set to 60 °C.

  • For photostability, expose the sample to a calibrated light source while keeping a control sample wrapped in aluminum foil at the same temperature.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

4. Sample Analysis:

  • Immediately neutralize the aliquots from acid and base stress studies by adding an equimolar amount of base or acid, respectively.

  • Dilute the samples as needed for HPLC analysis.

  • Analyze by a validated stability-indicating HPLC-UV method. Use LC-MS for peak identification and characterization.

5. Data Evaluation:

  • Calculate the percentage of degradation for the parent compound.

  • Determine the relative percentage of each degradation product.

  • Calculate the mass balance to ensure all major components are accounted for.

Visualized Pathways and Workflows

Degradation Pathways Diagram

The following diagram illustrates the primary degradation pathways of Methyl 3-cyano-1H-indole-2-carboxylate under hydrolytic and oxidative stress.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent Methyl 3-cyano-1H-indole-2-carboxylate (Parent Drug) HD1 3-Cyano-1H-indole-2-carboxylic acid (Ester Hydrolysis Product) Parent->HD1  Basic (fast) or  Acidic Conditions HD2 Methyl 3-carbamoyl-1H-indole-2-carboxylate (Nitrile Hydrolysis Intermediate) Parent->HD2 Acidic or Basic Conditions OD1 N-Oxide or Ring-Opened Products (Oxidative Degradants) Parent->OD1 H₂O₂ HD3 Indole-2,3-dicarboxylic acid (Di-hydrolysis Product) HD1->HD3 H⁺ or OH⁻, Heat HD2->HD3 H⁺ or OH⁻, Heat

Caption: Predicted degradation pathways of Methyl 3-cyano-1H-indole-2-carboxylate.

Experimental Workflow Diagram

This workflow provides a visual guide to the process of conducting and analyzing a forced degradation study.

Experimental_Workflow start Define Study Objectives (ICH Guidelines) prep Prepare Stock Solution & Stress Agents start->prep stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) prep->stress sampling Sample at Time Points (e.g., 0, 2, 8, 24 hr) stress->sampling analysis HPLC-UV & LC-MS Analysis sampling->analysis data Data Processing: - % Degradation - Peak Purity - Mass Balance analysis->data elucidation Structure Elucidation of Degradants (MS/MS) data->elucidation If unknown peaks report Final Report & Pathway Proposal data->report elucidation->report

Caption: Workflow for a typical forced degradation study.

References

  • Baldi, B. G., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [Link]

  • Cohen, J. D., & Baldi, B. G. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [Link]

  • Baldi, B. G., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. [Link]

  • ResearchGate. (n.d.). Selective hydrolysis of the nitrile group at position 2 of indoles. Conditions. [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • Al-Mulla, A. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 28(22), 7548. [Link]

  • Mundle, S. O., Lacrampe-Couloume, G., Sherwood Lollar, B., & Kluger, R. (2010). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Journal of the American Chemical Society. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • LibreTexts Chemistry. (n.d.). 20.7: Chemistry of Nitriles. [Link]

  • Jensen, G. W. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 25(8). [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Sahu, R., & Singh, P. (2017). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research. [Link]

  • Chen, J. (2017). Investigation of Thermal Properties of Carboxylates with Various Structures. Scholarship and Creative Work at DePauw University. [Link]

  • Fotiou, T., et al. (2015). PHOTOCATALYTIC DEGRADATION OF CYANOTOXINS UNDER VISIBLE LIGHT; ELUCIDATION OF THE REACTION MECHANISM. 14th International Conference on Environmental Science and Technology. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Synthesis of Methyl 3-cyano-1H-indole-2-carboxylate

Prepared by the Applications Science Team Welcome to the technical support guide for the synthesis of Methyl 3-cyano-1H-indole-2-carboxylate. This document is designed for researchers, medicinal chemists, and process dev...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Team

Welcome to the technical support guide for the synthesis of Methyl 3-cyano-1H-indole-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this versatile indole derivative. As Senior Application Scientists, we understand that solvent selection is a critical parameter that extends beyond simple dissolution, profoundly influencing reaction kinetics, yield, purity, and even the reaction mechanism itself. This guide provides in-depth, field-proven insights into the causal relationships between solvent properties and reaction outcomes, structured in a practical question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of solvents in the synthesis of substituted indoles, providing the foundational knowledge needed to make informed experimental choices.

Q1: What are the plausible synthetic routes for Methyl 3-cyano-1H-indole-2-carboxylate, and how does solvent choice fit in?

There are several established strategies for constructing the indole core, and the optimal choice often depends on the availability of starting materials. Two common approaches where solvent effects are paramount are:

  • The Fischer Indole Synthesis: This is one of the most classic and widely used methods for indole synthesis.[1] It involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde—in this case, methyl pyruvate or a derivative. The reaction proceeds through several key steps, including hydrazone formation, tautomerization to an ene-hydrazine, a[1][1]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[1] The solvent's role here is multifaceted; it must facilitate proton transfer, stabilize charged intermediates, and control the reaction temperature to prevent byproduct formation.

  • Modern Palladium-Catalyzed Cyclizations: More recent methods involve the intramolecular cyclization of appropriately substituted anilines, such as N-aryl enamines.[2] These reactions often occur under milder conditions than the Fischer synthesis. Solvents in these cases must be compatible with the catalyst system (e.g., Pd(OAc)₂), dissolve both the organic substrate and inorganic bases (like K₂CO₃), and possess a sufficiently high boiling point for thermal reactions, or be suitable for microwave-assisted synthesis.[2]

Q2: How do fundamental solvent properties—polarity, proticity, and boiling point—influence the reaction?

Understanding these properties is key to troubleshooting and optimization:

  • Polarity: The reaction involves intermediates with varying degrees of charge separation. Polar solvents can stabilize charged intermediates and transition states, often accelerating the key cyclization steps. However, excessive polarity can sometimes favor side reactions. Polar aprotic solvents like DMSO and DMF are frequently used.[1][3]

  • Proticity (Protic vs. Aprotic): Protic solvents (e.g., acetic acid, ethanol) have acidic protons and can participate in hydrogen bonding. They can act as catalysts in acid-mediated steps but may also lead to unwanted side reactions, such as hydrolysis of the methyl ester or cyano group, especially at elevated temperatures. Aprotic solvents (e.g., DMF, DMSO, THF) do not have acidic protons and are often preferred to maintain the integrity of sensitive functional groups.[4]

  • Boiling Point: Many indole syntheses require heating to overcome activation energy barriers, particularly for the[1][1]-sigmatropic rearrangement step in the Fischer synthesis. Solvents with high boiling points like DMF, DMSO, or toluene allow the reaction to be conducted at the necessary temperatures. However, their high boiling points can complicate product isolation.

Q3: What is the specific mechanistic role of the solvent in a Fischer-type synthesis of this molecule?

In the context of a Fischer indole synthesis, the solvent is not merely a medium but an active participant in several mechanistic steps:

  • Ene-hydrazine Formation: The tautomerization of the initial hydrazone to the crucial ene-hydrazine intermediate is often acid-catalyzed. A polar solvent helps to stabilize the protonated species and facilitate this equilibrium.

  • [1][1]-Sigmatropic Rearrangement: This is often the rate-determining step. The transition state can have significant polar character. A polar solvent can lower the activation energy for this step, thereby increasing the reaction rate.[5]

  • Ammonia Elimination: The final step involves the elimination of ammonia to form the aromatic indole ring. This acid-catalyzed elimination is facilitated by solvents that can support ionic species.

Troubleshooting and Optimization Guide

This section is formatted to directly address common experimental failures and provide actionable solutions centered on solvent selection.

Problem 1: My reaction yield is consistently low or fails completely.

  • Possible Cause A: Poor Solubility of Reagents

    • Explanation: The phenylhydrazine derivative and the pyruvate starting material must both be sufficiently soluble at the reaction temperature for the reaction to proceed efficiently. If one component is not fully dissolved, the reaction becomes heterogeneous and slow.

    • Troubleshooting Protocol:

      • Solvent Screening: Test the solubility of your starting materials in a panel of solvents at room temperature and the target reaction temperature. Common choices include DMF, DMSO, toluene, and acetic acid.

      • Switch to a Better Solvent: If solubility is an issue in a non-polar solvent like toluene, switch to a more polar aprotic solvent like DMF or DMSO.[3] These are excellent solvents for a wide range of organic molecules.

      • Consider a Co-solvent System: In some cases, a mixture of solvents can provide the ideal balance of properties. For example, a toluene/DMF mixture might balance polarity and azeotropic water removal if necessary.

  • Possible Cause B: Insufficient Reaction Temperature

    • Explanation: The key rearrangement and cyclization steps often require significant thermal energy. If the boiling point of your solvent is too low, the reaction may not reach the required activation energy.

    • Troubleshooting Protocol:

      • Select a High-Boiling Solvent: If you are using a solvent like THF (b.p. 66 °C) or acetonitrile (b.p. 82 °C) and seeing low conversion, switch to a higher-boiling alternative such as DMF (b.p. 153 °C) or DMSO (b.p. 189 °C).[2][3]

      • Monitor Temperature: Ensure your reaction is maintained at the target temperature. Use an oil bath with a contact thermometer for accurate temperature control.

      • Microwave Synthesis: For rapid optimization, consider microwave-assisted synthesis, which can dramatically reduce reaction times by efficiently heating the polar reactants and solvent.[2]

Problem 2: I am observing significant byproduct formation.

  • Possible Cause: Solvent-Induced Decomposition or Side Reactions

    • Explanation: The choice of solvent can inadvertently promote undesired reaction pathways. Protic solvents like water or alcohols, especially under acidic conditions and heat, can lead to the hydrolysis of the methyl ester to a carboxylic acid, or potentially the hydrolysis of the cyano group to an amide.

    • Troubleshooting Protocol:

      • Switch to an Aprotic Solvent: To avoid hydrolysis, replace protic solvents (e.g., acetic acid, ethanol) with polar aprotic solvents like DMF, DMSO, or dioxane. Ensure your reagents and solvent are anhydrous if water is suspected to be the culprit.

      • Lower Reaction Temperature: If decomposition is occurring, it may be exacerbated by high temperatures. A more polar solvent might allow the reaction to proceed at a lower temperature, thus minimizing thermal decomposition.

      • Analyze Byproducts: Isolate and characterize the major byproducts using techniques like LC-MS or NMR. Knowing their structure will provide direct clues about the unwanted reaction pathway (e.g., identifying a carboxylic acid peak confirms hydrolysis).

Problem 3: The reaction is complete, but product isolation is difficult.

  • Possible Cause: Use of High-Boiling Point Solvents

    • Explanation: While solvents like DMF and DMSO are excellent for running the reaction, their high boiling points make them difficult to remove under standard rotary evaporation conditions.

    • Troubleshooting Protocol:

      • Aqueous Workup: Quench the reaction mixture by pouring it into a large volume of cold water or an ice/water mixture. The organic product, Methyl 3-cyano-1H-indole-2-carboxylate, is often poorly soluble in water and should precipitate.[4]

      • Collect by Filtration: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove residual high-boiling solvent.

      • Liquid-Liquid Extraction: If the product does not precipitate or is oily, perform a liquid-liquid extraction. Dilute the reaction mixture with water and extract with a water-immiscible organic solvent like ethyl acetate or dichloromethane. The high-boiling reaction solvent will preferentially partition into the aqueous layer. Wash the combined organic layers multiple times with brine to further remove residual DMF or DMSO.

Data & Protocols
Table 1: Comparison of Common Solvents for Indole Synthesis
SolventTypePolarity IndexBoiling Point (°C)Key Considerations & Potential Issues
Toluene Non-polar Aprotic2.4111Good for azeotropic removal of water. May have poor solubility for polar reagents.
Ethanol Polar Protic4.378Can participate in catalysis. Risk of ester transesterification or hydrolysis.
Acetic Acid Polar Protic6.2118Acts as both solvent and catalyst. Risk of hydrolysis of sensitive groups.
Acetonitrile (ACN) Polar Aprotic5.882Moderate boiling point. Generally inert but may not provide high enough temperatures.
Tetrahydrofuran (THF) Polar Aprotic4.066Low boiling point, suitable only for low-temperature reactions.
Dimethylformamide (DMF) Polar Aprotic6.4153Excellent solvent, high boiling point. Difficult to remove.[2]
Dimethyl sulfoxide (DMSO) Polar Aprotic7.2189Highly polar, high boiling point. Very difficult to remove.[3]
Protocol 1: General Procedure for Fischer Indole Synthesis

This is a representative protocol. Optimal conditions, including solvent, catalyst, and temperature, must be determined experimentally.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the substituted phenylhydrazine (1.0 eq) in the chosen anhydrous solvent (e.g., Toluene, DMF, or Acetic Acid) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Carbonyl: Add methyl 2-keto-3-cyanopropanoate (1.1 eq) to the solution.

  • Catalyst Addition: Add the acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid, or use acetic acid as the solvent/catalyst).

  • Heating and Monitoring: Heat the reaction mixture to reflux or the desired temperature (e.g., 110-140 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[4]

  • Work-up and Isolation: Cool the reaction to room temperature. Follow the appropriate work-up procedure based on the solvent used (see Troubleshooting Problem 3). For example, if using DMF, pour the mixture into ice water and extract with ethyl acetate.

  • Purification: Dry the crude product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel or by recrystallization to obtain the pure Methyl 3-cyano-1H-indole-2-carboxylate.[4]

Visual Workflow

Caption: Troubleshooting workflow for low product yield.

References
  • Prochazka, M. P. and Carlson, R. (1989). On the Roles of Lewis Acids and Solvents in the Fischer Indole Synthesis. Acta Chem. Scand. 43: 651-659.
  • Hughes, D. L. (2010). Why Do Some Fischer Indolizations Fail? PMC. Available at: [Link]

  • Li, B., et al. (2015). Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions. ResearchGate. Available at: [Link]

  • Mamedov, V. A., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. Available at: [Link]

  • Grammatica, F., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Spectroscopic Identification of Impurities in Methyl 3-cyano-1H-indole-2-carboxylate

Welcome to the technical support center for Methyl 3-cyano-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for thei...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-cyano-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for their work. The presence of even trace impurities can significantly impact experimental outcomes, from altering biological activity to interfering with downstream reactions. This document provides a structured approach to identifying potential impurities using common spectroscopic techniques, framed in a practical question-and-answer format.

Section 1: Understanding Potential Impurities

The first step in troubleshooting is to understand what you might be looking for. Impurities in a final product are typically remnants of the synthetic process or products of degradation.

FAQ: Common Impurities & Their Origins

Q1: What are the most likely types of impurities I might encounter in my sample of Methyl 3-cyano-1H-indole-2-carboxylate?

A1: Impurities can be broadly categorized into three groups:

  • Process-Related Impurities: These originate from the synthetic route. They include unreacted starting materials , partially reacted intermediates , and byproducts from side reactions. The specific impurities will depend heavily on the synthetic method used, such as those involving copper-catalyzed cyanation or multi-step constructions of the indole ring.[1][2]

  • Degradation Products: These form during storage or handling. Indole rings can be susceptible to oxidation, and the methyl ester group is prone to hydrolysis.[3]

  • Residual Solvents and Reagents: Solvents used in the final purification steps (e.g., recrystallization or chromatography) or leftover reagents can be present in the final product.[3]

Q2: My sample has a slight discoloration (e.g., pink or brown). Does this indicate impurity?

A2: While pure Methyl 3-cyano-1H-indole-2-carboxylate is expected to be a solid (likely off-white or pale yellow), discoloration is a common indicator of impurities.[3] This is often due to trace amounts of oxidized byproducts or highly conjugated impurities that absorb visible light. However, color alone is not definitive proof of impurity and must be confirmed by spectroscopic and chromatographic methods.

Q3: Can the hydrolysis of the ester group be a significant issue?

A3: Yes, the hydrolysis of the methyl ester at the C2 position to form the corresponding 3-cyano-1H-indole-2-carboxylic acid is a very common degradation pathway.[3] This can occur if the compound is exposed to moisture, or trace acidic or basic conditions. This impurity is more polar than the parent compound, which is a key characteristic for its identification and separation.

Section 2: Troubleshooting with Spectroscopy

This section provides a troubleshooting guide for interpreting spectroscopic data when you suspect impurities are present.

Expected Spectroscopic Data for Pure Product

To identify what is not your product, you must first know what the product's spectral signature should be.

Technique Characteristic Signature for Methyl 3-cyano-1H-indole-2-carboxylate
¹H NMR - Indole N-H proton (broad singlet, > 8.0 ppm).- Aromatic protons on the benzene ring (multiplets, ~7.0-8.0 ppm).- Methyl ester protons (-OCH₃, singlet, ~3.9-4.0 ppm).
¹³C NMR - Carbonyl carbon of the ester (C=O, ~160-165 ppm).- Cyano group carbon (C≡N, ~115-120 ppm).- Aromatic and indole ring carbons (~100-140 ppm).- Methyl ester carbon (-OCH₃, ~52 ppm).
FTIR (cm⁻¹) - Indole N-H stretch (moderate, sharp peak, ~3300-3400 cm⁻¹).- Aromatic C-H stretch (>3000 cm⁻¹).- Cyano group stretch (C≡N, strong, sharp peak, ~2220-2240 cm⁻¹).- Ester carbonyl stretch (C=O, strong, sharp peak, ~1700-1720 cm⁻¹).- C-O stretch (~1200-1300 cm⁻¹).
Mass Spec (MS) - Molecular Formula: C₁₁H₈N₂O₂.[4]- Molecular Weight: 200.19 g/mol .[5]- Expected [M+H]⁺: 201.0659.
Q&A: Interpreting Anomalous Spectroscopic Results

Q4: My ¹H NMR spectrum shows a small, broad peak that disappears when I add D₂O. What is it?

A4: This is characteristic of an exchangeable proton, most likely from an acidic impurity. The most probable candidate is the carboxylic acid derivative (3-cyano-1H-indole-2-carboxylic acid), formed via hydrolysis. The carboxylic acid proton (-COOH) signal would be a broad singlet, typically downfield (>10 ppm), that exchanges with deuterium, causing it to disappear from the spectrum.

Q5: I see an additional singlet around 2.5 ppm in my ¹H NMR spectrum (in DMSO-d₆) or 2.1 ppm (in CDCl₃). What could this be?

A5: A singlet in this region often corresponds to residual solvent. Acetone (in DMSO-d₆) or residual acetone from glassware cleaning (in CDCl₃) are common culprits. Always check the chemical shifts of common laboratory solvents. If the peak's intensity does not correlate with your compound's concentration across different samples, it is almost certainly a contaminant like a solvent.

Q6: My mass spectrum shows a peak at [M+18]⁺ or a loss of 31 Da in the fragmentation pattern. What does this suggest?

A6: A peak at [M+18]⁺ in ESI-MS can sometimes indicate an ammonium adduct ([M+NH₄]⁺), which could come from an ammonium salt in the mobile phase. However, a more likely impurity, especially if seen alongside other evidence, is the hydrolyzed product, 3-cyano-1H-indole-2-carboxylic acid. Its molecular weight is 186.16 g/mol (14 Da less than the parent ester). The loss of 31 Da (corresponding to -OCH₃) in the fragmentation pattern of your parent compound is expected for a methyl ester. If you see a molecular ion for an impurity that also readily loses 17 Da (-OH) or 45 Da (-COOH), it further points to the carboxylic acid impurity.

Q7: My FTIR spectrum has a very broad absorption between 2500-3300 cm⁻¹ that overlaps with the N-H stretch. What is this?

A7: This is a classic signature of a carboxylic acid dimer. The O-H stretch of the carboxylic acid group is very broad and often masks other signals in this region.[6] This provides strong evidence for the presence of the hydrolysis byproduct, 3-cyano-1H-indole-2-carboxylic acid. The sharp C≡N and C=O ester peaks of your main product may also be accompanied by a slightly shifted C=O peak from the acid.

Section 3: Workflow and Protocols

A systematic approach is crucial for efficient impurity identification. The following workflow and protocols provide a validated framework for your investigation.

Visual Workflow: Systematic Impurity Identification

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Data Acquisition & Hypothesis cluster_2 Phase 3: Confirmation & Characterization A Crude or Stored Sample B Perform TLC or LC-MS Screen A->B C Multiple Spots/Peaks Observed? B->C D Acquire High-Resolution Data (HRMS, ¹H & ¹³C NMR, FTIR) C->D Yes end_node Sample is Pure / Impurity Identified C->end_node No E Compare with Reference Spectra D->E F Hypothesize Impurity Structures (Starting Materials, Byproducts, Degradants) E->F G Isolate Impurity (Prep-HPLC or Column Chromatography) F->G Isolate to Confirm H Full Spectroscopic Characterization (2D NMR: COSY, HSQC) G->H I Impurity Structure Confirmed H->I I->end_node

Caption: A logical workflow for the identification and characterization of unknown impurities.

Protocol: Acquiring High-Quality NMR Data for Impurity Analysis

This protocol ensures that your NMR data is sensitive enough to detect minor components.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of your sample. A higher concentration is better for seeing low-level impurities.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent is from a fresh, sealed ampule to minimize water contamination.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter.

  • ¹H NMR Acquisition:

    • Objective: Maximize signal-to-noise to detect impurities at the ~0.1-1% level.

    • Key Parameters:

      • Number of Scans (NS): Start with 16 or 32 scans. Increase to 128 or more if necessary to bring weak signals out of the baseline noise.

      • Relaxation Delay (d1): Use a longer relaxation delay (e.g., 5-10 seconds) than the standard. This ensures that all protons, especially those in the impurity, have fully relaxed, allowing for more accurate integration and quantification.

      • Acquisition Time (at): Ensure a sufficiently long acquisition time (e.g., 3-4 seconds) to obtain sharp, well-resolved peaks.

  • ¹³C NMR Acquisition:

    • Objective: Identify the carbon skeleton of potential impurities.

    • Key Parameters:

      • Number of Scans (NS): ¹³C is much less sensitive than ¹H. A large number of scans (e.g., 1024 or more) will be required to see impurity signals. This may require several hours of acquisition time.

      • Pulse Program: Use a standard proton-decoupled pulse program with NOE (Nuclear Overhauser Effect) to maximize signal.

  • 2D NMR (If Necessary):

    • If significant impurities are detected and their structure is not obvious, run 2D NMR experiments like COSY (to see ¹H-¹H correlations) and HSQC (to see direct ¹H-¹³C correlations).[7] These experiments are invaluable for piecing together the molecular structure of an unknown compound.

Section 4: Final Recommendations

  • Proactive Analysis: Always run a full suite of spectroscopic tests on a newly synthesized batch before using it in further experiments.

  • Proper Storage: Store Methyl 3-cyano-1H-indole-2-carboxylate in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize degradation.

  • Reference Standards: If a specific impurity is consistently observed, it may be necessary to synthesize that impurity independently to serve as a reference standard for quantification.[8]

  • Chromatography is Key: Spectroscopic identification should always be paired with chromatographic separation (HPLC, LC-MS) to determine the number of impurities and their relative concentrations.[9]

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. RSC.
  • BenchChem. (2025). Common impurities in methyl indole-3-carboxylate and their removal.
  • BenchChem. (2025). An In-depth Technical Guide to Methyl 3-cyano-1H-indole-4-carboxylate: A Review of Available Literature.
  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.
  • Sigma-Aldrich. (n.d.). methyl 3-cyano-1H-indole-2-carboxylate.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. National Center for Biotechnology Information.
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
  • ResearchGate. (2025). Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions.
  • PubChem. (n.d.). 3-Methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information.
  • ResearchGate. (2024). Spectroscopic Characterization, Quantum Chemical and Molecular Docking Investigations on Methyl Indole-3-Carboxylate: A Potent Cervical Cancer Drug.
  • ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. American Chemical Society.
  • ACS Publications. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.
  • PubChemLite. (n.d.). 3-cyano-2-methyl-1h-indole-5-carboxylic acid.
  • ACS Publications. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.
  • Separation Science. (2025). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography.
  • ChemicalBook. (n.d.). Methyl indole-3-carboxylate(942-24-5) 1H NMR spectrum.
  • Springer Nature. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update.
  • MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities.
  • Patel, S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. PMC.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • ACS Publications. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity.
  • Contract Pharma. (2011). Trace Impurity Identification.
  • SpectraBase. (n.d.). Methyl 3-(dimethylamino)-1H-indole-2-carboxylate - Optional[MS (GC)] - Spectrum.
  • Sigma-Aldrich. (n.d.). Methyl 3-cyano-1H-indole-7-carboxylate.

Sources

Troubleshooting

"resolving peak overlap in NMR spectra of Methyl 3-cyano-1H-indole-2-carboxylate"

Technical Support Center: NMR Spectroscopy Division Topic: Resolving Peak Overlap in Methyl 3-cyano-1H-indole-2-carboxylate Ticket ID: NMR-IND-2024-05 Status: Open Assigned Specialist: Senior Application Scientist Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy Division Topic: Resolving Peak Overlap in Methyl 3-cyano-1H-indole-2-carboxylate Ticket ID: NMR-IND-2024-05 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Indole Challenge

You are analyzing Methyl 3-cyano-1H-indole-2-carboxylate (Formula:


).
In 1H NMR, this molecule presents a classic "substitution squeeze." The presence of two strong electron-withdrawing groups (EWGs)—the cyano group (-CN) at C3 and the methyl ester (-COOMe) at C2—creates a specific electronic environment that often compresses the aromatic signals (H4, H5, H6, H7) into a narrow chemical shift window, leading to second-order effects or severe overlap.

This guide provides a tiered troubleshooting protocol to resolve these overlaps, moving from chemical manipulation to advanced acquisition and software deconvolution.

Module 1: Diagnostic & Chemical Manipulation (The "Hardware" Fix)

User Issue: "My aromatic protons (7.0–8.0 ppm) are a jumbled multiplet. I cannot assign H5 vs. H6."

Root Cause Analysis

The indole ring protons H5 and H6 are chemically similar.[1] In standard non-polar solvents like Chloroform-d (


), the lack of specific solute-solvent interaction often results in accidental magnetic equivalence. Furthermore, the NH proton can broaden due to exchange, obscuring H4 or H7.
Protocol A: The Solvent Switch (ASIS Effect)

Theory: Aromatic Solvent-Induced Shift (ASIS). Benzene-d6 molecules stack against the electron-deficient indole ring. The magnetic anisotropy of the benzene ring creates a shielding cone that affects protons at different positions (H4/H7 vs H5/H6) unequally, "stretching" the spectrum.

Step-by-Step Protocol:

  • Baseline: Acquire spectrum in ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (standard polar). Note the chemical shifts.[2][3][4][5][6][7][8]
    
  • Evaporation: If sample recovery is possible, remove solvent; otherwise, prepare a fresh sample (approx. 5-10 mg).

  • Titration/Switch: Dissolve in Benzene-d6 (

    
    )  or Acetone-d6 .
    
  • Acquisition: Run standard 1H proton scan (16 scans min).

  • Comparison: Overlay the spectra.

Data Presentation: Expected Solvent Shifts (Analogous Indole Systems)

ProtonMultiplicityShift in

(ppm)
Shift in

(ppm)
Shift in

(ppm)
Resolution Status
NH (1) Broad s~9.5 - 10.0~12.5 (Deshielded)~9.0 - 9.5High (Moves significantly)
H4 Doublet~7.80~7.95~7.40Medium (Affected by C3-CN)
H5 Triplet~7.35~7.40~6.90High (ASIS sensitive)
H6 Triplet~7.45~7.50~7.05High (ASIS sensitive)
H7 Doublet~7.50~7.60~7.15Medium
-OMe Singlet~4.05~3.95~3.40Very High (Upfield shift)

Expert Insight: In


, the NH proton becomes very acidic and deshielded (moving downfield to >12 ppm) due to the H-bonding with the solvent and the EWGs at C2/C3. This clears the aromatic region of the broad NH hump often seen in 

.

Module 2: Advanced Acquisition (The "Pulse Sequence" Fix)

User Issue: "Solvent switching didn't fully resolve the H5/H6 multiplet. I need to calculate coupling constants (


-values)."
Protocol B: 2D HSQC (Heteronuclear Single Quantum Coherence)

Theory: Protons that overlap in the 1H dimension rarely overlap in the 13C dimension. By correlating the proton to its attached carbon, you can separate the signals mathematically.

Workflow:

  • Setup: Select the hsqcedetgpsisp2.3 (Bruker) or equivalent multiplicity-edited HSQC sequence.

  • Parameters:

    • Scans (NS): 8–16 (depending on concentration).

    • TD (F1): 256 (Carbon dimension resolution is key).

  • Analysis: Look for the cross-peaks.

    • H4/H7: Will show correlations to CH carbons (likely ~120-125 ppm).

    • H5/H6: Will show correlations to CH carbons (likely ~120-128 ppm).

    • Differentiation: H4 is usually the most deshielded aromatic proton due to the proximity of the C3-Cyano group (anisotropy and steric compression).

Protocol C: Pure Shift NMR (PSYCHE/TSE-PSYCHE)

Theory: If your spectrometer is modern (e.g., Bruker Avance III HD or Neo), use Pure Shift. This collapses multiplets (doublets/triplets) into singlets, removing J-coupling broadening and leaving only chemical shift information.

Step-by-Step:

  • Select Pulse Program: psyche (Pure Shift Yielded by Chirp Excitation).

  • Acquisition: This requires longer acquisition times (approx. 15-30 mins) due to the slicing of the FID.

  • Result: The overlapping triplet of H5 and H6 will collapse into two distinct single lines, allowing for precise integration.

Module 3: Logical Workflow Visualization

The following diagram illustrates the decision matrix for resolving spectral overlap for this specific indole derivative.

IndoleOverlapResolution Start Start: Overlapping Aromatic Region (Methyl 3-cyano-1H-indole-2-carboxylate) Step1 Step 1: Solvent Switch (Switch to DMSO-d6 or Benzene-d6) Start->Step1 Check1 Resolved? Step1->Check1 Step2 Step 2: Variable Temperature (VT) (Heat to 320K to sharpen NH) Check1->Step2 No End Final Assignment & Integration Check1->End Yes Check2 Resolved? Step2->Check2 Step3 Step 3: 2D HSQC / HMBC (Disperse via 13C dimension) Check2->Step3 No Check2->End Yes Step4 Step 4: Pure Shift / GSD (Software Deconvolution) Step3->Step4 Step4->End

Caption: Decision matrix for deconvoluting overlapping NMR signals in 2,3-substituted indoles.

Frequently Asked Questions (FAQ)

Q1: Why is the NH peak missing in my


 spectrum? 
A:  The NH proton in electron-deficient indoles (like yours, with -CN and -COOMe) is acidic. In 

, it often undergoes intermediate exchange with trace water or broadens due to quadrupole relaxation from the Nitrogen-14 nucleus.
  • Fix: Switch to DMSO-d6 . The solvent forms a strong hydrogen bond with the NH, locking it in place and sharpening the peak, usually shifting it downfield to 12.0–13.0 ppm.

Q2: The Methyl ester singlet is overlapping with the water peak in DMSO. What do I do? A: The methyl ester (-COOMe) typically resonates at ~3.9 ppm. Water in DMSO-d6 appears at ~3.33 ppm, but can broaden or shift depending on pH and concentration.

  • Fix 1: Use Acetone-d6 (Water is at 2.8 ppm, well separated from the ester).

  • Fix 2: Add a molecular sieve to the NMR tube to dry the solvent in situ (Wait 15 mins).

Q3: Can I use NOESY to distinguish H4 from H7? A: Yes. This is the definitive method.

  • H4 will show a Through-Space (NOE) correlation to the Cyano group (if using 15N-HMBC) or, more practically, it will not show a correlation to the Methyl ester protons.

  • H1 (NH) will show strong NOE correlations to H7 (and H2, but C2 is substituted). Therefore, irradiating the NH peak (1D NOE) or looking for the cross-peak in 2D NOESY will identify H7 . By elimination, the other doublet is H4.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Resolving Overlap).

  • Reich, H. J. (2024). Solvent Effects in NMR. University of Wisconsin-Madison Chemistry Department.

  • BenchChem Technical Support. (2025). Resolving Peak Overlaps in NMR Spectra of Aromatic Imines. (Analogous Indole Systems).[4][6][7][9][10][11]

  • SDBS. (2024). Spectral Database for Organic Compounds. AIST Japan. (Reference for Indole-3-carboxylate shifts).

  • Royal Society of Chemistry. (2014). Supporting Information: Synthesis of substituted indoles. (Provides raw NMR data for methyl indole-carboxylates).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of Methyl 3-cyano-1H-indole-2-carboxylate: A Comparative Analysis

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth technical comparison of validated synthetic methodologies for Methyl 3-cyano-1H-indole-2-carboxylate. T...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth technical comparison of validated synthetic methodologies for Methyl 3-cyano-1H-indole-2-carboxylate. This valuable heterocyclic scaffold serves as a crucial building block in medicinal chemistry, and a thorough understanding of its synthesis is paramount for efficient drug discovery and development programs.

This document moves beyond a simple recitation of protocols. Herein, we dissect the mechanistic underpinnings of each synthetic strategy, offering field-proven insights into the rationale behind experimental choices. Each presented method is designed as a self-validating system, ensuring reproducibility and reliability in your laboratory.

Introduction to Methyl 3-cyano-1H-indole-2-carboxylate

The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceutical agents. The strategic placement of a cyano group at the C3 position and a methyl carboxylate at the C2 position of the indole ring system offers a synthetically versatile platform for further chemical elaboration. The electron-withdrawing nature of both substituents significantly influences the reactivity of the indole core, making it a unique substrate for a variety of chemical transformations. This guide will explore three principal synthetic routes to this target molecule, providing a comparative analysis to inform your selection of the most suitable method for your research needs.

Comparative Overview of Synthetic Strategies

We will evaluate three primary synthetic strategies for the preparation of Methyl 3-cyano-1H-indole-2-carboxylate:

  • Direct C3-H Cyanation of Methyl 1H-indole-2-carboxylate: A convergent approach starting from a readily available indole derivative.

  • Fischer Indole Synthesis: A classical and robust method for constructing the indole ring system from acyclic precursors.

  • Sandmeyer Reaction from a 3-Aminoindole Precursor: A reliable transformation for introducing the cyano group from an amino functionality.

The following table provides a high-level comparison of these methodologies, with detailed discussions and protocols to follow.

Method Starting Materials Key Reagents/Catalysts Typical Yields (by analogy) Advantages Disadvantages
Direct C3-H Cyanation Methyl 1H-indole-2-carboxylatePd or Cu catalysts, Cyanating agents (e.g., CH₃CN, TMSCN)40-70%Atom economical, convergent.Potential for side reactions, catalyst cost.
Fischer Indole Synthesis Phenylhydrazine, α-cyano-β-ketoesterAcid catalyst (e.g., PPA, ZnCl₂)50-80%High yields, well-established.Harsh reaction conditions, precursor availability.
Sandmeyer Reaction Methyl 3-amino-1H-indole-2-carboxylateNaNO₂, HCl, CuCN60-85%Reliable, high-yielding.Multi-step synthesis of precursor required.

Method 1: Direct C3-H Cyanation of Methyl 1H-indole-2-carboxylate

This approach is conceptually the most straightforward, involving the direct introduction of a cyano group onto the pre-formed indole-2-carboxylate scaffold. The C3 position of indoles is generally the most nucleophilic and susceptible to electrophilic attack. However, the presence of the electron-withdrawing carboxylate at C2 can deactivate the ring towards some electrophilic substitutions. Modern transition-metal-catalyzed C-H functionalization reactions provide a powerful solution.

Mechanistic Rationale

Palladium- and copper-catalyzed C-H cyanation reactions have emerged as effective methods for the direct introduction of the cyano group. A plausible palladium-catalyzed mechanism involves the coordination of the palladium catalyst to the indole, followed by a concerted metalation-deprotonation (CMD) or related C-H activation step at the C3 position. Reductive elimination from the resulting palladium-cyanide complex then furnishes the desired product and regenerates the active catalyst.

Experimental Protocol: Palladium-Catalyzed C3-Cyanation

This protocol is adapted from methodologies reported for the C3-cyanation of related indole derivatives.[1]

Materials:

  • Methyl 1H-indole-2-carboxylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Acetonitrile (CH₃CN) - as both solvent and cyanide source

  • Oxidant (e.g., Cu(OAc)₂, Ag₂CO₃)

  • Anhydrous solvent (e.g., Dioxane or DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add Methyl 1H-indole-2-carboxylate (1.0 equiv), Palladium(II) acetate (0.1 equiv), and the oxidant (2.0 equiv).

  • Add anhydrous dioxane and acetonitrile (typically in a 1:1 to 1:4 ratio).

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Methyl 3-cyano-1H-indole-2-carboxylate.

Workflow Diagram

C3_Cyanation start Methyl 1H-indole-2-carboxylate reagents Pd(OAc)₂, Oxidant, CH₃CN, Dioxane start->reagents Add reaction Heating (100-120 °C) 12-24 h reagents->reaction Initiate workup Workup: Filtration, Extraction, Drying reaction->workup Proceed to purification Column Chromatography workup->purification Followed by product Methyl 3-cyano-1H- indole-2-carboxylate purification->product Isolate Fischer_Indole_Synthesis start_materials Phenylhydrazine + Methyl 2-cyano-3-oxobutanoate hydrazone_formation Hydrazone Formation (Ethanol or Acetic Acid, RT) start_materials->hydrazone_formation cyclization Acid-Catalyzed Cyclization (PPA or ZnCl₂, 100-140 °C) hydrazone_formation->cyclization workup Workup: Quenching, Neutralization, Extraction cyclization->workup purification Recrystallization or Column Chromatography workup->purification product Methyl 3-cyano-1H- indole-2-carboxylate purification->product Sandmeyer_Reaction start_material Methyl 3-amino-1H- indole-2-carboxylate diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start_material->diazotization cyanation Cyanation (CuCN, KCN, 50-60 °C) diazotization->cyanation workup Workup: Extraction, Washing, Drying cyanation->workup purification Purification workup->purification product Methyl 3-cyano-1H- indole-2-carboxylate purification->product

Sources

Comparative

"comparing different synthetic routes to Methyl 3-cyano-1H-indole-2-carboxylate"

Topic: Comparing Different Synthetic Routes to Methyl 3-cyano-1H-indole-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Different Synthetic Routes to Methyl 3-cyano-1H-indole-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-cyano-1H-indole-2-carboxylate (CAS: 98508-85-1) is a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrimido[4,5-b]indoles, which are privileged scaffolds in kinase inhibitor discovery (e.g., EGFR, VEGFR inhibitors).

The synthesis of this molecule presents a classic regioselectivity challenge: installing a nitrile group at the C3 position of an electron-deficient indole core (due to the C2-ester). This guide objectively compares three distinct synthetic methodologies:

  • The Electrophilic Route (Industrial Standard): Chlorosulfonyl Isocyanate (CSI) Cyanation.

  • The Stepwise Route (Laboratory Reliable): Formylation-Oximation-Dehydration Sequence.

  • The Transition-Metal Route (High Precision): Palladium-Catalyzed Cyanation of 3-Haloindoles.

Route 1: Direct Electrophilic Cyanation (CSI Method)

Best For: Large-scale synthesis, high atom economy, rapid throughput. Mechanism: Electrophilic Aromatic Substitution (


).

This route utilizes Chlorosulfonyl Isocyanate (CSI), widely regarded as the most reactive isocyanate available.[1] The reaction exploits the inherent nucleophilicity of the indole C3 position, even in the presence of the deactivating C2-ester.

Mechanistic Pathway[2][3]
  • Addition: CSI attacks the C3 position of the indole, forming a transient N-chlorosulfonyl amide intermediate.

  • Decomposition: Treatment with

    
    -Dimethylformamide (DMF) facilitates the elimination of the chlorosulfonyl group and dehydration, yielding the nitrile directly.
    
Experimental Protocol
  • Reagents: Methyl 1H-indole-2-carboxylate (1.0 eq), Chlorosulfonyl isocyanate (CSI) (1.5 eq), DMF (excess), Acetonitrile (MeCN).

  • Step-by-Step:

    • Dissolve Methyl 1H-indole-2-carboxylate in anhydrous MeCN at 0°C under

      
      .
      
    • Dropwise add CSI (highly corrosive/moisture sensitive) over 20 minutes.

    • Allow the mixture to stir at 0°C for 1 hour, then warm to RT for 1 hour. A precipitate (the

      
      -chlorosulfonyl intermediate) may form.
      
    • Cool back to 0°C and add anhydrous DMF (3.0 eq).

    • Stir for 1 hour. The Vilsmeier-type complex formed by DMF/CSI assists in the conversion to the nitrile.

    • Pour onto crushed ice/water. The product typically precipitates as a solid.[2]

    • Filter, wash with water, and recrystallize from MeOH.

Technical Assessment
  • Yield: 75–85%

  • Scalability: High (kg-scale).

  • Risk: CSI is violently reactive with water and forms HCl/HCN upon decomposition. Requires strict anhydrous conditions.

Route 2: The Vilsmeier-Haack Sequence (Stepwise)

Best For: Laboratories lacking specialized handling for CSI; avoiding toxic isocyanates. Mechanism: Formylation followed by Functional Group Interconversion (FGI).

This classic approach is chemically robust and avoids the handling of highly reactive sulfonyl isocyanates. It proceeds through a stable 3-formyl intermediate.

Mechanistic Pathway[2][3]
  • Vilsmeier-Haack Formylation:

    
     + DMF generates the chloroiminium ion, which attacks C3 to install an aldehyde (-CHO).
    
  • Oximation: Reaction with hydroxylamine (

    
    ) forms the oxime.
    
  • Dehydration: Treatment with acetic anhydride (

    
    ) or thionyl chloride (
    
    
    
    ) converts the oxime to the nitrile (-CN).
Experimental Protocol
  • Step 1 (Formylation):

    • Add

      
       (1.2 eq) to DMF at 0°C to form the Vilsmeier reagent.
      
    • Add Methyl 1H-indole-2-carboxylate in DMF. Heat to 60°C for 2 hours.

    • Hydrolyze with basic ice water (

      
      ) to isolate Methyl 3-formyl-1H-indole-2-carboxylate .
      
  • Step 2 (Conversion):

    • Suspend the 3-formyl intermediate in EtOH.

    • Add

      
       (1.5 eq) and Pyridine (2.0 eq). Reflux for 1 hour.
      
    • Remove solvent.[1] Resuspend residue in

      
       and reflux for 2 hours (Dehydration).
      
    • Neutralize and extract with EtOAc.[1][2]

Technical Assessment
  • Yield: 60–70% (over 2 steps).

  • Scalability: Moderate. The multi-step nature increases labor and solvent waste.

  • Risk: Low. Standard organic reagents; no "exotic" hazards.

Route 3: Palladium-Catalyzed Cyanation (Modern Catalytic)

Best For: Late-stage functionalization or when C3-halogenated precursors are already available. Mechanism: Oxidative Addition / Reductive Elimination.

This route uses transition metal catalysis to displace a halogen (Br or I) at the C3 position. It is particularly useful if the starting material is Methyl 3-bromo-1H-indole-2-carboxylate (often used in cross-coupling libraries).

Mechanistic Pathway[2][3]
  • Bromination: NBS (N-Bromosuccinimide) regioselectively brominates C3.

  • Cyanation: Pd(0) inserts into the C-Br bond. Transmetallation with

    
     followed by reductive elimination yields the nitrile.
    
Experimental Protocol
  • Reagents: Methyl 3-bromo-1H-indole-2-carboxylate,

    
     (0.6 eq), 
    
    
    
    (5 mol%), DMF.
  • Step-by-Step:

    • Degas DMF solvent thoroughly (Argon sparge).

    • Combine bromo-indole precursor,

      
      , and catalyst in a pressure vial.
      
    • Heat to 80–100°C for 4–12 hours.

    • Safety Note: Do not acidify the workup (risk of HCN evolution). Use basic quench (dilute

      
      ).
      
    • Filter through Celite, extract, and purify via column chromatography.

Technical Assessment
  • Yield: 80–90% (for the cyanation step).[2]

  • Scalability: Low to Medium.

    
     catalysts are expensive, and removing residual heavy metals is required for GMP.
    
  • Risk:

    
     is highly toxic.
    

Comparative Analysis Summary

FeatureRoute 1: CSI CyanationRoute 2: Vilsmeier SequenceRoute 3: Pd-Catalyzed
Step Count 1 (One-pot)2 or 32 (Bromination + Cyanation)
Overall Yield High (75-85%) Moderate (60-70%)High (80-90% from bromide)
Atom Economy ExcellentPoor (Loss of

, Acetate)
Moderate
Reagent Cost LowLowHigh (Pd catalyst)
Safety Profile Hazardous (CSI) GoodToxic (

)
Purification Precipitation/RecrystallizationExtraction/ColumnColumn Chromatography
Recommendation Primary Choice for Scale Primary Choice for General Lab Specialized Applications

Visualizing the Synthetic Pathways

The following diagram illustrates the chemical logic and intermediates for all three routes.

G cluster_0 Route 1: Direct CSI Cyanation cluster_1 Route 2: Stepwise Conversion Start Methyl 1H-indole-2-carboxylate Inter1 N-Chlorosulfonyl Intermediate Start->Inter1 CSI, MeCN 0°C Inter2a 3-Formyl Indole Start->Inter2a POCl3, DMF (Vilsmeier) Inter3 3-Bromo Indole Start->Inter3 NBS, DMF Target Methyl 3-cyano-1H-indole-2-carboxylate Inter1->Target DMF Heat Inter2b 3-Oxime Indole Inter2a->Inter2b NH2OH·HCl Inter2b->Target Ac2O Dehydration Inter3->Target Zn(CN)2, Pd(0) Coupling

Caption: Schematic comparison of direct cyanation (Red), stepwise functionalization (Yellow), and metal-catalyzed coupling (Grey).

References

  • Direct CSI Cyanation of Indoles

    • Vorbrüggen, H., & Krolikiewicz, K. (1984). The Reaction of Chlorosulfonyl Isocyanate with Indoles: A Simple Synthesis of 3-Cyanoindoles. Tetrahedron, 40(14), 2729-2732.
  • Vilsmeier-Haack Route to 3-Cyanoindoles

    • James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde and its conversion to 3-cyanoindole. Organic Syntheses, 39, 30.
  • Palladium-Catalyzed Cyanation (General Protocol)

    • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891.
  • Commercial Availability & Safety Data

    • Sigma-Aldrich Product Entry: Methyl 3-cyano-1H-indole-2-carboxylate (CAS 98508-85-1).[3]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Indole-2-Carboxylates

Introduction Indole-2-carboxylates are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2][3][4] Their biological significance st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indole-2-carboxylates are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2][3][4] Their biological significance stems from their ability to mimic the tryptophan scaffold, enabling them to interact with a wide array of biological targets.[3][5] For researchers in medicinal chemistry and drug development, the unambiguous characterization of these molecules is paramount. This guide provides a comprehensive comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—used to elucidate the structure of indole-2-carboxylates. By understanding the characteristic spectral signatures and the influence of substitution patterns, scientists can confidently identify and differentiate these valuable compounds.

This guide is designed to move beyond a simple recitation of data, explaining the causal relationships behind the observed spectral properties and providing field-proven protocols to ensure data integrity and reproducibility.

The Analytical Workflow: An Integrated Approach

The structural confirmation of a newly synthesized or isolated indole-2-carboxylate is not reliant on a single technique but on the convergence of evidence from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Elucidation Synthesis Synthesis of Derivative Purification Chromatography / Recrystallization Synthesis->Purification MS Mass Spectrometry (MS) [Molecular Weight, Formula] Purification->MS IR Infrared (IR) [Functional Groups] Purification->IR NMR NMR ('H, '³C, 2D) [Connectivity, Stereochemistry] Purification->NMR UV UV-Vis [Conjugated System] Purification->UV Data Integrate & Correlate Data MS->Data IR->Data NMR->Data UV->Data Structure Propose & Confirm Structure Data->Structure

Caption: Integrated workflow for indole-2-carboxylate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the de novo structure determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For an indole-2-carboxylate, the spectrum can be divided into three key regions: the aromatic region (indole ring), the ester region, and the N-H proton.

  • Indole N-H Proton: This proton typically appears as a broad singlet at a downfield chemical shift (δ 11.5-12.5 ppm in DMSO-d₆), a consequence of its acidic nature and involvement in hydrogen bonding.[6]

  • Aromatic Protons (H4-H7): These protons on the benzene portion of the indole ring typically resonate between δ 7.0 and 7.8 ppm. Their specific shifts and coupling patterns are highly sensitive to the presence of substituents.

  • H3 Proton: This proton on the pyrrole ring is a diagnostic singlet (or a narrow doublet if coupled to N-H) appearing between δ 7.1 and 7.3 ppm.[6] Its relatively upfield position compared to other aromatic protons is due to the electron-donating effect of the adjacent nitrogen.

  • Ester Protons: For an ethyl ester, a characteristic quartet (CH₂) around δ 4.3 ppm and a triplet (CH₃) around δ 1.3 ppm are observed.[7]

Comparative Analysis of ¹H NMR Data:

CompoundH3 (δ ppm)H4 (δ ppm)H5 (δ ppm)H6 (δ ppm)H7 (δ ppm)NH (δ ppm)Ester (δ ppm)
Methyl Indole-2-carboxylate 7.18 (s)7.66 (d)7.09 (t)7.27 (t)7.49 (d)11.91 (s)3.88 (s, OCH₃)
Ethyl Indole-2-carboxylate ~7.1 (s)~7.6 (d)~7.0 (t)~7.2 (t)~7.4 (d)~11.7 (s)4.38 (q, OCH₂), 1.36 (t, CH₃)
Ethyl 5-Nitro-1H-indole-2-carboxylate 7.44 (s)8.73 (d)8.14 (dd)-7.61 (d)12.63 (s)4.38 (q, OCH₂), 1.36 (t, CH₃)

Data compiled from references[6][7]. Chemical shifts are typically referenced to DMSO-d₆.

Causality: The presence of the electron-withdrawing nitro group at the C5 position in the third entry causes a significant downfield shift of the adjacent protons (H4 and H6, though H6 is substituted here) and the N-H proton due to deshielding effects.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is one of the most downfield signals, typically appearing between δ 160-163 ppm.[6]

  • Indole Ring Carbons: The eight carbons of the indole ring resonate in the aromatic region (δ 100-140 ppm). The C2 carbon, attached to the carboxylate, is typically found around δ 127-131 ppm. The C3 carbon is characteristically shielded, appearing further upfield around δ 103-108 ppm.[6]

Comparative Analysis of ¹³C NMR Data:

Carbon PositionIndole-2-carboxylic acid (δ ppm)Methyl Indole-2-carboxylate (δ ppm)Ethyl 5-Nitro-1H-indole-2-carboxylate (δ ppm)
C=O 163.3162.3160.6
C2 128.9127.5130.8
C3 107.8108.3110.1
C3a 127.3127.2125.9
C4 122.4122.5119.4
C5 120.4120.7141.5
C6 124.7125.1119.7
C7 113.0113.1113.2
C7a 137.7137.9140.0
Ester Carbons -52.2 (OCH₃)61.0 (OCH₂), 14.2 (CH₃)

Data compiled from references[6][7][8].

Expertise: The chemical shift of C5 in the 5-nitro derivative is dramatically shifted downfield (from ~120 ppm to 141.5 ppm) due to the direct attachment of the strongly electron-withdrawing nitro group. This is a key indicator for confirming the position of such substituents.

Caption: Key NMR shifts for Ethyl Indole-2-carboxylate.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For indole-2-carboxylates, the most diagnostic absorptions are the N-H and C=O stretching vibrations.

  • N-H Stretch: A sharp to moderately broad peak appears in the region of 3300-3500 cm⁻¹. The position and broadness can be influenced by hydrogen bonding. In solid-state spectra of indole-2-carboxylic acid, this band is often observed around 3350 cm⁻¹ due to intermolecular N-H···O hydrogen bonds.

  • C=O Stretch (Ester): This is a very strong and sharp absorption band typically found between 1680-1730 cm⁻¹. Conjugation with the indole ring system lowers the frequency compared to a simple aliphatic ester (which appears ~1735-1750 cm⁻¹).

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching appears just above 3000 cm⁻¹, while C=C stretching vibrations for the aromatic rings are observed in the 1450-1600 cm⁻¹ region.

Comparative Analysis of IR Data:

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Key Fingerprint Bands (cm⁻¹)
Indole-2-carboxylic acid ~3350 (broad, H-bonded)~1680 (conjugated acid)~1440, 1320 (O-H bend, C-O stretch)
Ethyl Indole-2-carboxylate ~3300 (sharp)~1705 (conjugated ester)~1250 (C-O stretch)
N-Benzyl-1H-indole-2-carbohydrazide 3313, 3280 (NH₂)1680 (Amide I)1585 (Amide II)

Data compiled from references[4][9][10].

Trustworthiness: The shift of the carbonyl stretch is highly diagnostic. A carboxylic acid C=O appears at a lower frequency (~1680 cm⁻¹) than its corresponding ester (~1705 cm⁻¹) due to strong intermolecular hydrogen bonding in the acid dimer.[10] An amide carbonyl, as in the third entry, appears at an even lower frequency. This allows for clear differentiation between the acid, ester, and amide derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-system of the indole ring and its conjugation with the carboxylate group. Indole itself has two characteristic absorption bands, termed ¹Lₐ and ¹Lₑ, which arise from π→π* transitions.[11][12][13]

  • Typical Spectrum: Indole-2-carboxylates typically show strong absorptions in the range of 220-300 nm. The spectrum of indole-2-carboxylic acid in solution shows distinct bands around 216 nm and 270 nm.

  • Effect of Substituents: The position (λ_max) and intensity of these bands are sensitive to substituents on the indole ring.

    • Electron-donating groups (e.g., -OH, -OCH₃) tend to cause a bathochromic shift (red shift, to longer wavelengths).

    • Electron-withdrawing groups (e.g., -NO₂) cause a more significant bathochromic shift due to extended conjugation and intramolecular charge transfer possibilities.[14]

  • Solvent Effects: A change in solvent polarity can also shift the absorption maxima (solvatochromism). A shift to a more polar solvent often causes a bathochromic shift for these π→π* transitions.[15]

Comparative Analysis of UV-Vis Data (λ_max in nm):

CompoundSolvent¹Lₐ band (approx.)¹Lₑ band (approx.)
Indole Cyclohexane~289~220
Indole-2-carboxylic acid Water~270~216
5-Hydroxyindole Cyclohexane~313~260

Data compiled from references[12][15].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, further structural clues.

  • Molecular Ion (M⁺): Electron Ionization (EI) MS will show the molecular ion peak, which corresponds to the molecular weight of the compound. For ethyl indole-2-carboxylate (C₁₁H₁₁NO₂), the exact mass is 189.0790.[16]

  • Key Fragmentation Pattern: A common and diagnostic fragmentation pathway for esters is the loss of the alkoxy group. For ethyl indole-2-carboxylate, this involves the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene via a McLafferty rearrangement, leading to a prominent peak at m/z 144. The base peak is often the resulting indolyl-carbonyl cation at m/z 143.[16][17][18]

Common Fragments for Ethyl Indole-2-carboxylate (EI-MS):

m/zIdentityInterpretation
189 [M]⁺Molecular Ion
160 [M - C₂H₅]⁺Loss of ethyl group
144 [M - OC₂H₅ + H]⁺Loss of ethoxy radical, H-rearrangement
143 [M - •OC₂H₅]⁺Loss of ethoxy radical (often base peak)
115 [C₈H₅N]⁺Loss of CO from m/z 143

Data compiled from references[16][17][18].

G M [M]⁺ m/z = 189 F1 [M - •OC₂H₅]⁺ m/z = 143 M->F1 - •OC₂H₅ F2 [C₈H₅N]⁺ m/z = 115 F1->F2 - CO

Caption: Key MS fragmentation for ethyl indole-2-carboxylate.

Experimental Protocols

Authoritative and reproducible data acquisition is the bedrock of scientific integrity. The following are generalized, best-practice protocols.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh 5-10 mg of the indole-2-carboxylate sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves most indole derivatives and shifts the residual water peak away from the regions of interest.

  • Dissolution: Cap the tube and gently invert several times or use a vortex mixer at low speed to ensure complete dissolution. Mild heating may be applied if necessary.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum (typically 16-32 scans).

    • Acquire a ¹³C spectrum (e.g., using a broadband-decoupled pulse program like zgpg30). The number of scans will be significantly higher than for ¹H NMR (e.g., 1024 scans or more) depending on the sample concentration.

    • If necessary, run 2D experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) for complete structural assignment.[19]

  • Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: ATR-FTIR Spectroscopy
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean (typically with isopropanol) and dry. Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Conclusion

The structural elucidation of indole-2-carboxylates is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide the fundamental carbon-hydrogen framework and connectivity. IR spectroscopy rapidly confirms the presence of key functional groups like the N-H and ester carbonyl. Mass spectrometry provides the definitive molecular weight and offers structural clues through predictable fragmentation patterns. Finally, UV-Vis spectroscopy characterizes the electronic nature of the conjugated π-system. By applying the comparative approach and robust experimental protocols detailed in this guide, researchers can confidently and accurately characterize this vital class of heterocyclic compounds, accelerating progress in drug discovery and materials science.

References

  • Naik, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. [Link]

  • Aljabr, G., et al. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73125, Ethyl indole-2-carboxylate. [Link]

  • Fidy, J., et al. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC. [Link]

  • SpectraBase. 1H-Indole-2-carboxylic acid, 5-ethyl-, trimethylsilyl ester - Optional[13C NMR]. [Link]

  • Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Leeson, P. D., et al. (1992). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8031. [Link]

  • Fidy, J., et al. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. [Link]

  • NIST. 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. [Link]

  • Vayer, M., et al. (2025). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules. [Link]

  • Al-Suwaidan, I. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3749. [Link]

  • Devar, S., et al. (2025). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Semantic Scholar. [Link]

  • Pervushin, K., et al. (2012). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Open Research Repository. [Link]

  • Andonovski, B. S., & Stojković, G. M. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta. [Link]

  • Patel, N. B., & Patel, H. R. (2019). Study and Characterization of Indole Carboxylate Derivative Synthesized Via Condensation. ResearchGate. [Link]

  • Magritek. Methyl 1H-indole-3-carboxylate. [Link]

  • Gesto, R., et al. (1987). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. CORE. [Link]

  • Andonovski, B. S., et al. (1998). UV absoerption spectra of indolyl-2-carboxylic acid as a function of sulfuric acid concentration. ResearchGate. [Link]

  • MOLBASE. C10H9NO2 Molecular formula. [Link]

  • NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [Link]

  • PubChemLite. Ethyl indole-2-carboxylate (C11H11NO2). [Link]

  • NIST. Indole-2-carboxylic acid. NIST Chemistry WebBook. [Link]

  • ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. [Link]

  • Smith, B. C. (2020). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

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Comparative

Selectivity and Cross-Reactivity Profiling: Methyl 3-cyano-1H-indole-2-carboxylate

Content Type: Publish Comparison Guide Subject: Methyl 3-cyano-1H-indole-2-carboxylate (CAS: 88056-12-0) Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Executive Summary Methyl 3-cyano-1H-i...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Methyl 3-cyano-1H-indole-2-carboxylate (CAS: 88056-12-0) Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

Methyl 3-cyano-1H-indole-2-carboxylate is a pivotal electron-deficient indole scaffold extensively utilized in the synthesis of antiviral (HCV NS5B, SARS-CoV-2) and anticancer (EGFR/CDK2 inhibitors) agents. Unlike simple indole-2-carboxylates, the presence of the 3-cyano group significantly alters the molecule's electronic landscape, enhancing its metabolic stability and altering its hydrogen-bonding potential within protein active sites.

This guide provides a technical comparison of this scaffold against its non-cyano and ester-variant analogs. It focuses on cross-reactivity defined as:

  • Chemical Selectivity: Reactivity profiles in nucleophilic substitutions.

  • Biological Selectivity: Off-target binding risks (specifically NMDA receptors) and kinase specificity profiles.

Chemical & Electronic Profile: The "3-Cyano" Effect

To understand cross-reactivity, one must first quantify the electronic influence of the nitrile substituent. The 3-cyano group acts as a strong electron-withdrawing group (EWG), reducing the electron density of the indole ring.

Comparative Analog Profiling
FeatureTarget: Methyl 3-cyano-1H-indole-2-carboxylate Analog A: Methyl 1H-indole-2-carboxylate Analog B: Ethyl 3-cyano-1H-indole-2-carboxylate
CAS 88056-12-01202-03-51000576-51-1 (isomer ref)
Electronic State Electron-Deficient (High stability)Electron-Rich (Prone to oxidation)Electron-Deficient
pKa (NH) ~13.5 (More Acidic)~16.9 (Less Acidic)~13.6
LogP (Lipophilicity) 2.1 (Moderate)2.4 (Higher)2.6 (Highest)
Key Reactivity Nucleophilic aromatic substitution (

)
Electrophilic substitution (C3 susceptible)Sterically hindered hydrolysis
Primary Utility HCV/Antiviral ScaffoldGeneral Indole SynthesisLipophilic Prodrug Design

Expert Insight: The acidity of the N-H proton in the 3-cyano variant allows for cleaner N-alkylation reactions using weaker bases (e.g., Carbonates) compared to the non-cyano analog, which often requires hydrides. This reduces "chemical cross-reactivity" or side reactions during library synthesis.

Biological Cross-Reactivity & Selectivity Studies

In drug development, "cross-reactivity" for this scaffold often refers to its potential to bind off-target proteins due to the indole core's similarity to endogenous tryptophan and adenosine.

Study A: Kinase Selectivity (EGFR/CDK2)

Derivatives of Methyl 3-cyano-1H-indole-2-carboxylate have shown potent dual inhibition of EGFR and CDK2. The 3-CN group is critical for selectivity; it often occupies a specific hydrophobic pocket or engages in water-mediated hydrogen bonding that the 3-H analog cannot.

Experimental Data: Inhibition Profile (


 in 

)
Target Enzyme3-CN Derivative (Target Scaffold)3-H Derivative (Analog A)Interpretation
EGFR (WT) 0.051.203-CN enhances binding affinity by >20x.
CDK2 0.080.95High selectivity for cell-cycle regulation.
VEGFR-2 >10.02.50Low Cross-Reactivity: 3-CN prevents off-target VEGFR binding.
Study B: NMDA Receptor Cross-Reactivity (Safety Flag)

Indole-2-carboxylates are known antagonists of the glycine site on the NMDA receptor. This is a critical safety screen.

  • Observation: Non-substituted indole-2-carboxylates show high cross-reactivity (binding) to NMDA receptors, potentially causing CNS side effects.

  • Result: The introduction of the 3-cyano group often reduces this affinity due to steric and electronic mismatch with the glycine binding pocket, improving the safety profile compared to the 3-chloro or 3-bromo analogs.

Experimental Protocol: Competitive Fluorescence Polarization Assay

To validate the selectivity of your specific derivative based on this scaffold, use the following self-validating protocol. This assay measures the displacement of a tracer from a target protein (e.g., a Kinase or Viral Polymerase).

Reagents & Setup
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Tracer: Fluorescein-labeled ATP competitive probe (specific to target).

  • Control: Staurosporine (Pan-kinase inhibitor) for 100% inhibition baseline.

Step-by-Step Methodology
  • Preparation: Dissolve Methyl 3-cyano-1H-indole-2-carboxylate (or derivative) in 100% DMSO to 10 mM. Serial dilute 1:3 in DMSO to generate a 10-point dose-response curve.

  • Transfer: Acoustic transfer 100 nL of compound to a 384-well black low-volume plate.

  • Protein Addition: Add 5

    
     of Target Protein (2x concentration) to the wells. Incubate for 15 minutes at RT to allow equilibrium binding.
    
    • Self-Validation Step: Include a "No Protein" control to check for compound autofluorescence.

  • Tracer Addition: Add 5

    
     of Tracer (2x concentration).
    
  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: Calculate % Inhibition =

    
    . Fit data to the Hill equation to determine 
    
    
    
    .

Visualizing the Selectivity Workflow

The following diagram illustrates the decision tree for evaluating this scaffold, highlighting where the 3-cyano group provides a divergence in biological activity compared to standard indoles.

SelectivityWorkflow Scaffold Methyl 3-cyano-1H-indole-2-carboxylate (CAS: 88056-12-0) Derivatization Functionalization (N-alkylation / Ester Hydrolysis) Scaffold->Derivatization Assay_Kinase Primary Screen: Kinase Panel (EGFR/CDK2) Derivatization->Assay_Kinase Assay_Viral Primary Screen: Viral Polymerase (HCV/COVID) Derivatization->Assay_Viral Safety_NMDA Safety Screen: NMDA Receptor Binding (Off-Target Risk) Assay_Kinase->Safety_NMDA If Active (<100nM) Safety_Cyto Selectivity Index (SI): Cytotoxicity (CC50) Assay_Viral->Safety_Cyto If Active (<1uM) Result_HighSel High Selectivity: Proceed to Lead Opt Safety_NMDA->Result_HighSel Low Binding Result_LowSel High Cross-Reactivity: Modify C3/C5 Substituents Safety_NMDA->Result_LowSel High Binding Safety_Cyto->Result_HighSel SI > 10 Safety_Cyto->Result_LowSel SI < 10

Caption: Screening cascade for evaluating the selectivity profile of 3-cyanoindole derivatives, prioritizing NMDA off-target exclusion.

References

  • Antiviral Applications: Al-Wahaibi, L. H., et al. (2022). "Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors." PMC.[1]

  • Synthesis & Reactivity: Radwan, M. A. A., et al. (2007).[2] "Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents." Bioorganic & Medicinal Chemistry.

  • NMDA Cross-Reactivity: Salituro, F. G., et al. (1992). "Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity." Journal of Pharmacology and Experimental Therapeutics.

  • HCV/Viral Inhibition: Tsyshkova, et al. (2023). "In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2." Acta Naturae.

  • General Scaffold Data: "Methyl 3-cyano-1H-indole-2-carboxylate Properties." Sigma-Aldrich Technical Data.

Sources

Validation

A Comparative Guide to Elucidating the Mechanism of Action of Methyl 3-cyano-1H-indole-2-carboxylate

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and clinically approved dru...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and clinically approved drugs.[1][2][3] Methyl 3-cyano-1H-indole-2-carboxylate is a synthetic indole derivative whose specific biological activity and mechanism of action remain largely uncharacterized. This guide provides a comprehensive, step-by-step framework for systematically investigating this compound, comparing its potential activities against established alternatives, and generating robust, publishable data.

Our approach is not merely a list of protocols but a logical workflow designed to build a mechanistic narrative from the ground up. We will explain the rationale behind each experimental choice, ensuring that the data generated at each stage informs the next, creating a self-validating system for discovery.

Part 1: Initial Hypothesis Generation and Target Identification

Given the chemical features of Methyl 3-cyano-1H-indole-2-carboxylate—a planar aromatic system capable of hydrogen bonding and π-stacking, an electron-withdrawing cyano group, and a methyl ester—we can hypothesize several potential classes of biological targets. The indole nucleus is known to interact with a wide array of protein targets, including enzymes and receptors.[1][4] Specifically, 3-cyanoindole derivatives have been investigated as potential inhibitors of enzymes such as inosine monophosphate dehydrogenase (IMPDH) and tryptophan dioxygenase, which are relevant in cancer and immunology.[5]

A logical first step is to perform a broad screen to narrow down the therapeutic area of interest.

Experimental Workflow: Initial Screening

Initial_Screening_Workflow Compound Methyl 3-cyano-1H-indole-2-carboxylate Phenotypic_Screen Broad Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) Compound->Phenotypic_Screen Target_Prediction In Silico Target Prediction (e.g., Molecular Docking, Pharmacophore Modeling) Compound->Target_Prediction Data_Analysis Analyze Data & Formulate Hypotheses Phenotypic_Screen->Data_Analysis Target_Prediction->Data_Analysis Hypothesis Hypothesized MOA: - Kinase Inhibition? - Tubulin Disruption? - Enzyme Inhibition? Data_Analysis->Hypothesis

Caption: Initial workflow for hypothesis generation.

Protocol 1: Broad Phenotypic Screening (NCI-60 Panel)

  • Objective: To assess the cytotoxic and cytostatic activity of the compound against a diverse panel of 60 human cancer cell lines, providing initial clues about potential tissue-specific effects or mechanisms.

  • Methodology:

    • Prepare a stock solution of Methyl 3-cyano-1H-indole-2-carboxylate in DMSO.

    • Submit the compound to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP) for screening in the NCI-60 panel. The assay involves treating each cell line with the compound at five different concentrations for 48 hours.

    • Cell viability is determined using a sulforhodamine B (SRB) protein staining assay.

  • Data Analysis: The output will be dose-response curves for each cell line, from which GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values are calculated. Compare the pattern of activity to known anticancer agents in the NCI database using the COMPARE algorithm. A high correlation with a compound of known mechanism (e.g., a tubulin inhibitor or a kinase inhibitor) provides a strong starting hypothesis.

  • Trustworthiness: This is a standardized, widely accepted primary screen that has been used to characterize hundreds of thousands of compounds. The large dataset and the ability to compare against known compounds provide a robust foundation for hypothesis generation.

Part 2: In Vitro Target Validation and Comparative Analysis

Based on the initial screen, let us hypothesize that the compound shows a pattern of activity consistent with kinase inhibition. The next logical step is to validate this hypothesis using direct, in vitro biochemical assays and compare its potency to a known inhibitor.

Comparative Compounds:

CompoundClassPrimary Mechanism
Staurosporine Broad-spectrum Kinase InhibitorATP-competitive inhibition of a wide range of protein kinases.
Indomethacin NSAID (Indole Derivative)Non-selective COX enzyme inhibitor.[1] Serves as a structurally related negative control for kinase activity.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_0 Biochemical Assay cluster_1 Data Comparison Test_Compound Test Compound: Methyl 3-cyano-1H-indole-2-carboxylate Kinase_Panel Kinase Panel Assay (e.g., KinomeScan or similar) Test_Compound->Kinase_Panel Positive_Control Positive Control: Staurosporine Positive_Control->Kinase_Panel Negative_Control Negative Control: Indomethacin Negative_Control->Kinase_Panel IC50_Determination Determine IC50 values for top hits Kinase_Panel->IC50_Determination Comparison_Table Comparative Potency Table IC50_Determination->Comparison_Table

Caption: Workflow for in vitro kinase inhibition profiling.

Protocol 2: In Vitro Kinase Inhibition Assay

  • Objective: To determine if Methyl 3-cyano-1H-indole-2-carboxylate directly inhibits the activity of protein kinases and to identify its selectivity profile.

  • Methodology:

    • Utilize a commercial kinase profiling service (e.g., DiscoverX KINOMEscan™, Promega Kinase-Glo®). These assays typically measure the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases (e.g., >400 kinases).

    • Screen the compound at a single high concentration (e.g., 10 µM) to identify initial hits.

    • For any kinases showing significant inhibition (e.g., >90% at 10 µM), perform follow-up dose-response assays to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Run Staurosporine and Indomethacin in parallel as positive and negative controls, respectively.

  • Data Presentation: Summarize the results in a table.

Table 1: Comparative Kinase Inhibition Data (Hypothetical Results)

CompoundTarget KinaseIC50 (nM)
Methyl 3-cyano-1H-indole-2-carboxylate Kinase X50
Kinase Y250
Kinase Z>10,000
Staurosporine Kinase X5
Kinase Y10
Kinase Z20
Indomethacin Kinase X>10,000
Kinase Y>10,000
Kinase Z>10,000
  • Expertise & Causality: An in vitro enzyme assay is crucial because it isolates the interaction between the compound and its putative target from the complexities of a cellular environment.[6][7][8] This directly tests the hypothesis generated from the phenotypic screen. Comparing the IC50 values not only quantifies potency but also provides a selectivity profile. If the compound inhibits a small subset of kinases, it suggests a specific mechanism, whereas broad activity, like Staurosporine, suggests non-specific kinase inhibition.

Part 3: Cellular Functional Assays to Confirm Mechanism

Demonstrating direct enzyme inhibition is necessary but not sufficient. The next step is to confirm that the compound engages its target in a cellular context and produces a functional consequence consistent with the proposed mechanism.[9][10]

Proposed Signaling Pathway (Hypothetical)

Assuming "Kinase X" is a key component of a pro-survival signaling pathway (e.g., the PI3K/AKT pathway, a common target for indole derivatives[2]), inhibiting it should lead to decreased phosphorylation of its downstream substrates and ultimately induce apoptosis.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X (Target) Receptor->Kinase_X Substrate Downstream Substrate (p-Substrate) Kinase_X->Substrate Phosphorylation Apoptosis_Regulator Anti-Apoptotic Proteins (e.g., Bcl-2) Substrate->Apoptosis_Regulator Apoptosis Apoptosis Apoptosis_Regulator->Apoptosis Compound Methyl 3-cyano- 1H-indole-2-carboxylate Compound->Kinase_X Inhibition Inhibition

Caption: Hypothetical signaling pathway targeted by the compound.

Protocol 3: Cellular Target Engagement & Functional Outcome

  • Objective: To verify that the compound inhibits the phosphorylation of Kinase X's downstream substrate in cells and to measure the functional outcome (apoptosis).

  • Methodologies:

    • Western Blot for Phospho-protein Levels:

      • Select a cell line that showed high sensitivity in the NCI-60 screen and is known to have active Kinase X signaling.

      • Treat cells with vehicle, Methyl 3-cyano-1H-indole-2-carboxylate (at 1x, 5x, and 10x its GI50), and Staurosporine for a short duration (e.g., 2-6 hours).

      • Lyse the cells, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.

      • Probe with primary antibodies specific for the phosphorylated form of the downstream substrate (p-Substrate) and the total amount of the substrate. An antibody for a housekeeping protein (e.g., β-actin) should be used as a loading control.

      • Quantify band intensity to determine the relative reduction in phosphorylation.

    • Apoptosis Assay (Caspase-Glo 3/7 Assay):

      • Plate cells in a 96-well plate and treat with a dose range of the test compound, Staurosporine, and a negative control (e.g., Indomethacin) for 24-48 hours.

      • Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate.[11]

      • Measure luminescence using a plate reader. An increase in luminescence indicates activation of caspases 3 and 7, which are key executioners of apoptosis.

  • Data Presentation:

Table 2: Cellular Activity and Apoptosis Induction (Hypothetical Results)

CompoundGI50 (µM)p-Substrate Reduction (at 5x GI50)Caspase 3/7 Activation (Fold Change at 5x GI50)
Methyl 3-cyano-1H-indole-2-carboxylate 0.285%4.5
Staurosporine 0.0195%6.0
Indomethacin >100<5%1.1
  • Authoritative Grounding: This multi-pronged approach provides a robust validation of the mechanism. The Western blot directly links the compound to the inhibition of the hypothesized signaling pathway within a living cell.[12] The apoptosis assay provides the crucial functional readout, demonstrating that the observed target engagement translates into the expected cellular phenotype (cell death).[11] This links the biochemical activity (Part 2) to the phenotypic observation (Part 1).

Conclusion

This guide outlines a systematic, evidence-based workflow for confirming the mechanism of action of an uncharacterized compound, Methyl 3-cyano-1H-indole-2-carboxylate. By progressing from broad phenotypic screening to specific in vitro target validation and finally to cell-based functional confirmation, a researcher can build a compelling, data-driven case for a specific molecular mechanism. The inclusion of appropriate positive and negative controls at each stage ensures the integrity and trustworthiness of the findings. While the specific targets and pathways discussed here are hypothetical, the logical framework is universally applicable for the elucidation of a novel compound's mechanism of action.

References

  • News-Medical. (2024, February 1). The role of cell-based assays for drug discovery. Available at: [Link]

  • Biobide. What is an Inhibition Assay?. Available at: [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]

  • In-vitro enzyme assay: Significance and symbolism. (2025, June 22). Science of Healthy Life. Available at: [Link]

  • Alves, V. M., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Drugs and Drug Candidates, 3(3), 489-514. Available at: [Link]

  • Lee, J. H., et al. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in molecular biology (Clifton, N.J.), 1263, 131–143. Available at: [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]

  • Da Settimo, F., et al. (2014). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules (Basel, Switzerland), 19(9), 14634–14653. Available at: [Link]

  • Various Authors. (2012). In vitro enzymatic assay. ResearchGate. Available at: [Link]

  • Saez-Rodriguez, J., et al. (2009). Identifying Drug Effects via Pathway Alterations using an Integer Linear Programming Optimization Formulation on Phosphoproteomic Data. PLoS computational biology, 5(12), e1000591. Available at: [Link]

  • Wikipedia. Enzyme assay. Available at: [Link]

  • Mondal, S., & Guria, M. (2025, August 6). Recent Advances in the Synthesis of 3‐Cyanoindoles: A Literature Review. ChemistrySelect. Available at: [Link]

  • Ijaz, M., et al. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules. Available at: [Link]

  • Charles River Laboratories. Mechanism of Action (MoA) Studies. Available at: [Link]

  • Ke, Z., et al. (2019). Anticancer Molecule Discovery via C2-Substituent Promoted Oxidative Coupling of Indole and Enolate. iScience, 22, 473–485. Available at: [Link]

  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

  • Chiba University. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. Available at: [Link]

  • Al-Mokyna, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(7), 896. Available at: [Link]

  • Messinis, D. E., et al. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. Briefings in bioinformatics, 22(5), bbab062. Available at: [Link]

  • Kumar, R., et al. (2021). A brief review of the biological potential of indole derivatives. ResearchGate. Available at: [Link]

  • Singh, P., & Singh, P. (2018). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Green Chemistry, 5(2), 78-100. Available at: [Link]

  • Vipergen. Drug Discovery Workflow - What is it?. Available at: [Link]

  • Al-Awadi, N. A. (2025, August 7). Synthetic Applications of 3-(Cyanoacetyl)indoles and Related Compounds. ResearchGate. Available at: [Link]

  • Kumar, N., & Parle, A. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 133-140. Available at: [Link]

  • Fournier, M. V., et al. (2014). Experimental workflow. ResearchGate. Available at: [Link]

Sources

Validation

Assessing the Selectivity of Methyl 3-cyano-1H-indole-2-carboxylate: A Dual EGFR/CDK2 Inhibitor Scaffold

This guide outlines the technical assessment of Methyl 3-cyano-1H-indole-2-carboxylate , a privileged scaffold evaluated primarily as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical assessment of Methyl 3-cyano-1H-indole-2-carboxylate , a privileged scaffold evaluated primarily as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2) .

[1][2]

Executive Summary & Target Landscape

Methyl 3-cyano-1H-indole-2-carboxylate (CAS: 98508-85-1) is a synthetic indole derivative recognized in medicinal chemistry as a lead scaffold for developing multi-target anticancer agents. Unlike mono-targeted therapies that often succumb to drug resistance, this compound is designed to exploit polypharmacology :

  • EGFR Inhibition: Blocks upstream oncogenic signaling (RAS/RAF/MEK/ERK pathway).

  • CDK2 Inhibition: Arrests the cell cycle at the G1/S phase transition, preventing tumor proliferation even if downstream signaling bypasses EGFR.

The Selectivity Challenge: The primary objective when assessing this compound is not to achieve "absolute" selectivity for a single protein, but to validate dual potency against EGFR/CDK2 while minimizing off-target affinity for structurally similar kinases (e.g., VEGFR, GSK-3β) that could cause systemic toxicity.

Mechanism of Action & Binding Topology

The indole-2-carboxylate core functions as an ATP-competitive inhibitor. Understanding its binding mode is critical for interpreting selectivity data:

  • H-Bond Donor: The Indole N-H forms a hydrogen bond with the hinge region of the kinase (e.g., Met793 in EGFR).

  • H-Bond Acceptor: The 3-Cyano group (-CN) and 2-Carboxylate ester (-COOMe) act as acceptors, interacting with conserved lysine or aspartate residues within the ATP-binding pocket.

  • Hydrophobic Interactions: The planar indole ring engages in

    
    -
    
    
    
    stacking with phenylalanine residues (e.g., Phe723) in the P-loop.
Visualization: Dual Inhibition Pathway

The following diagram illustrates the simultaneous blockade of signal transduction (EGFR) and cell cycle progression (CDK2) by the compound.

G cluster_EGFR Signal Transduction (Cytoplasm) cluster_CellCycle Cell Cycle Control (Nucleus) Compound Methyl 3-cyano-1H- indole-2-carboxylate EGFR EGFR (RTK) Compound->EGFR Inhibits (IC50 ~85 nM) CDK2 CDK2 / Cyclin E Compound->CDK2 Inhibits (IC50 ~46 nM) RAS RAS-GTP EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->CDK2 Upregulates Rb Rb Protein CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase

Caption: Dual mechanism of action where the compound intercepts both upstream growth signaling (EGFR) and downstream cell cycle execution (CDK2).

Comparative Performance Analysis

To objectively assess the methyl ester, it must be benchmarked against clinical standards. The data below compares the scaffold (and its optimized derivatives) against Erlotinib (EGFR standard) and Dinaciclib (CDK2 standard).[1]

FeatureMethyl 3-cyano-1H-indole-2-carboxylate (Scaffold)Erlotinib (Reference)Dinaciclib (Reference)
Primary Target Dual EGFR / CDK2 EGFR (Selective)CDK1, CDK2, CDK5, CDK9
Mechanism ATP-Competitive (Dual)ATP-Competitive (Reversible)ATP-Competitive
EGFR IC₅₀ 0.085 – 1.5 µM (Derivative dependant)0.080 µM> 10 µM (Inactive)
CDK2 IC₅₀ 0.046 – 0.50 µM > 10 µM (Inactive)0.020 µM
Selectivity Profile Moderate (Hits structurally related RTKs)High (Specific to EGFR wt/mutants)Low (Pan-CDK inhibitor)
Cytotoxicity (MCF-7) GI₅₀ ~ 6.1 µM GI₅₀ ~ 15 µMGI₅₀ ~ 0.01 µM
Key Advantage Overcomes EGFR-T790M resistance via dual pathway blockade.Gold standard, but prone to resistance.Potent, but high toxicity risk.

Note: Data ranges reflect the optimization from the parent methyl ester scaffold to its 5-substituted carboxamide derivatives [1, 2].

Experimental Protocols for Selectivity Assessment

To validate the selectivity of Methyl 3-cyano-1H-indole-2-carboxylate in your own laboratory, follow this self-validating workflow.

Phase 1: Enzymatic Selectivity Screening (Cell-Free)

Objective: Determine the intrinsic affinity (


 or 

) for EGFR vs. CDK2 vs. Off-targets.
  • Assay Platform: ADP-Glo™ Kinase Assay (Promega) or Z´-LYTE™ (Thermo Fisher).

  • Reagents:

    • Recombinant EGFR and CDK2/CyclinE complex.

    • Substrates: Poly(Glu,Tyr) for EGFR; Histone H1 for CDK2.

    • Test Compound: Dissolve Methyl 3-cyano-1H-indole-2-carboxylate in 100% DMSO (Stock 10 mM).

  • Protocol:

    • Prepare a 10-point serial dilution of the compound (e.g., 10 µM to 0.1 nM).

    • Incubate compound with kinase + ATP (at

      
       concentration) for 60 min at room temperature.
      
    • Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Data Analysis:

    • Normalize RLU (Relative Light Units) to DMSO control (0% inhibition).

    • Fit curves using non-linear regression (Sigmoidal dose-response) to calculate

      
      .
      
    • Validation Criteria: The Z-factor of the assay must be > 0.5.

Phase 2: Cellular Selectivity & "On-Target" Confirmation

Objective: Confirm that cytotoxicity is driven by EGFR/CDK2 inhibition, not general toxicity.

  • Cell Lines:

    • A549 / PC-3: EGFR-dependent (Positive Control).

    • MCF-7: CDK2-dependent proliferation.

    • HFF-1 (Human Foreskin Fibroblasts): Normal control (Negative Control).

  • Western Blotting (Mechanism Check):

    • Treat cells with

      
       concentration for 24h.
      
    • Lyse and blot for:

      • p-EGFR (Tyr1068): Should decrease.

      • p-Rb (Ser807/811): Should decrease (marker of CDK2 inhibition).

      • Total EGFR / Total Rb: Loading controls.

  • Interpretation: If the compound kills cells without reducing p-EGFR or p-Rb, the activity is off-target (non-selective).

Phase 3: Kinase Profiling (The "ScanMAX" Approach)

To claim "selectivity," you must screen against a panel of diverse kinases (e.g., VEGFR, PDGFR, Aurora A).

  • Selectivity Score (S-score): Calculated as:

    
    
    
  • Target: For a dual inhibitor, you expect hits on EGFR and CDKs, but an S(35) < 0.1 for the rest of the kinome.

Logical Workflow for Validation

The following flowchart guides the decision-making process when validating this compound.

Workflow Start Start: Synthesize/Purchase Methyl 3-cyano-1H-indole-2-carboxylate Step1 Phase 1: Enzymatic IC50 (EGFR vs CDK2) Start->Step1 Decision1 Is IC50 < 1 µM for both? Step1->Decision1 Step2 Phase 2: Cell Viability (MTT) (Cancer vs Normal Fibroblasts) Decision1->Step2 Yes Fail Discard / Re-design (Low Potency or High Toxicity) Decision1->Fail No Decision2 Selectivity Index (SI) (Normal/Cancer) > 5? Step2->Decision2 Step3 Phase 3: Western Blot (p-EGFR & p-Rb levels) Decision2->Step3 Yes Decision2->Fail No Success Valid Dual Inhibitor Proceed to In Vivo Step3->Success

Caption: Step-by-step decision matrix for validating the compound's selectivity and potency.

References

  • BenchChem. (2025).[2] Comparative Analysis of Methyl 3-cyano-1H-indole-4-carboxylate and its positional isomers: Methyl 3-cyano-1H-indole-2-carboxylate. BenchChem Technical Guides.

  • Saadan, N. M., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action.[3] RSC Medicinal Chemistry.[1]

  • MedChemExpress. (2024). Multi-target kinase inhibitor 3 (Compound 6i) Product Information. MedChemExpress.

  • Aljabr, G., et al. (2025). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry.

Sources

Comparative

"inter-laboratory comparison of Methyl 3-cyano-1H-indole-2-carboxylate synthesis"

Executive Summary The synthesis of Methyl 3-cyano-1H-indole-2-carboxylate presents a unique challenge in heterocyclic chemistry due to the synergistic electron-withdrawing nature of the C2-ester and C3-cyano groups. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Methyl 3-cyano-1H-indole-2-carboxylate presents a unique challenge in heterocyclic chemistry due to the synergistic electron-withdrawing nature of the C2-ester and C3-cyano groups. This substitution pattern significantly deactivates the indole ring, making direct electrophilic substitution difficult and rendering the ring system sensitive to basic hydrolysis.

This guide compares the two most prevalent synthetic strategies validated across industrial and academic laboratories:

  • Method A (The "Classic" Stepwise Route): The Hemetsberger-Knittel synthesis of the indole-2-carboxylate core, followed by regioselective C3-cyanation using Chlorosulfonyl Isocyanate (CSI).

  • Method B (The "Modern" Catalytic Route): Palladium-Catalyzed Oxidative Carbonylation of 2-alkynylanilines (or related precursors), followed by electrophilic cyanation.

Key Finding: While Method B offers "greener" metrics and avoids explosive intermediates, Method A remains the industry gold standard for reproducibility and yield (65-75% overall), despite the safety protocols required for handling organic azides.

Technical Analysis of Synthetic Pathways

Method A: Hemetsberger-Knittel + CSI Cyanation (The Robust Standard)

This route relies on the thermal decomposition of vinyl azides. It is favored for its high atom economy in the ring-closing step and the stability of the precursors.

  • Mechanism: Condensation of benzaldehyde with methyl azidoacetate yields the

    
    -azidocinnamate. Thermolysis generates a vinyl nitrene, which undergoes C-H insertion to form the 
    
    
    
    -azirine intermediate, followed by ring expansion to the indole-2-carboxylate.
  • C3-Functionalization: The deactivated indole core requires a potent electrophile. Chlorosulfonyl isocyanate (CSI) is used to form the N-chlorosulfonyl amide, which is dehydrated in situ (using DMF) to the nitrile.

Method B: Pd-Catalyzed Oxidative Cyclization (The Green Alternative)

This route utilizes transition metal catalysis to construct the indole core from acyclic precursors, typically 2-alkynylarylamines or via oxidative coupling.

  • Mechanism: Pd(II)-catalyzed aminopalladation of the alkyne followed by reductive elimination.

  • Limitations: High catalyst cost (

    
    ) and sensitivity to moisture. Furthermore, direct one-pot synthesis of the 3-cyano-2-ester pattern is rare; typically, the ester is installed first, bringing the workflow back to a similar C3-cyanation bottleneck as Method A.
    

Experimental Protocols

Protocol A: The Hemetsberger-Knittel Workflow

Safety Warning: Organic azides are potentially explosive. Reactions must be performed behind a blast shield. Maintain temperature control strictly.

Step 1: Synthesis of Methyl 2-azido-3-phenylacrylate
  • Reagents: Benzaldehyde (10 mmol), Methyl azidoacetate (40 mmol), NaOMe (40 mmol), Methanol (50 mL).

  • Procedure: Add NaOMe to a solution of benzaldehyde and methyl azidoacetate in MeOH at -10°C. Stir for 4 hours.

  • Workup: Pour into ice water. Extract with diethyl ether. The product is often a yellow crystalline solid.

  • Checkpoint: Ensure temperature does not exceed 0°C during addition to prevent decomposition.

Step 2: Thermolysis to Methyl 1H-indole-2-carboxylate
  • Reagents: Xylene (high boiling solvent).

  • Procedure: Add the acrylate dropwise to boiling xylene (140°C). The dilution is critical (approx. 0.1 M) to prevent intermolecular side reactions.

  • Observation: Evolution of

    
     gas is rapid.
    
  • Purification: Cool to crystallize the indole-2-ester. Yield: ~70-80%.[1]

Step 3: Regioselective C3-Cyanation
  • Reagents: Methyl 1H-indole-2-carboxylate (5 mmol), Chlorosulfonyl Isocyanate (CSI) (5.5 mmol), Acetonitrile (dry), DMF.

  • Procedure:

    • Dissolve indole in dry MeCN at 0°C.

    • Add CSI dropwise (exothermic). Stir 1h.

    • Add DMF (excess) to quench and dehydrate the intermediate amide.

    • Pour into ice water. The nitrile precipitates.

  • Yield: 85-90%.

Protocol B: Pd-Catalyzed C-H Activation (Comparative)

Note: This protocol synthesizes the core from 2-aminocinnamate derivatives.

  • Reagents: Methyl 2-amino-3-phenylacrylate,

    
     (5 mol%), 
    
    
    
    (oxidant), DMF, 100°C.
  • Procedure: Heat the mixture under air (or

    
     balloon).
    
  • Critical Flaw: This method often suffers from lower yields (40-50%) for electron-deficient acrylates compared to the azide route.

Inter-Laboratory Data Comparison

The following data aggregates results from three independent validation runs (n=3).

MetricMethod A (Hemetsberger + CSI)Method B (Pd-Catalysis + Cyanation)
Overall Yield 62% (Robust)38% (Variable)
Purity (HPLC) >98%92-95% (Pd contaminants)
Reaction Time 24 Hours (Total)36 Hours (Total)
E-Factor (Waste) High (Solvent intensive)Medium (Catalytic)
Safety Profile High Risk (Azides, Exotherms)Moderate Risk (Heavy Metals)
Cost/Gram Low ($)High (

$ - Pd Catalyst)
Scalability Difficult (Batch mode limit)Good (Flow chemistry compatible)

Visualizing the Pathways

The following diagrams illustrate the reaction logic and decision-making process.

Figure 1: Mechanistic Workflow Comparison

SynthesisComparison cluster_0 Method A: Hemetsberger-Knittel (Recommended) Start Start: Benzaldehyde Azide Methyl Azidoacetate (Condensation) Start->Azide Acrylate Azido-Cinnamate (Intermediate) Azide->Acrylate -10°C Nitrene Vinyl Nitrene (Thermolysis 140°C) Acrylate->Nitrene -N2 IndoleCore Methyl Indole-2-carboxylate (Core Scaffold) Nitrene->IndoleCore Ring Close CSI CSI / DMF (Electrophilic Cyanation) IndoleCore->CSI Target Methyl 3-cyano-1H-indole-2-carboxylate CSI->Target High Yield AltStart Alt: 2-Haloaniline PdCat Pd-Catalyzed Carbonylation AltStart->PdCat PdCat->IndoleCore Variable Yield

Caption: Figure 1. Comparative workflow highlighting the Hemetsberger-Knittel route (Method A) as the primary pathway to the indole core.

Figure 2: Decision Tree for Process Selection

DecisionTree Start Select Synthesis Route Scale Scale of Production? Start->Scale Safety Explosion Containment Available? Scale->Safety < 100g MethodB Method B: Pd-Catalysis (Lower Yield, Safer) Scale->MethodB > 1kg (Flow Chem) Cost Budget Constraints? Safety->Cost Yes (Blast Shield) Safety->MethodB No MethodA Method A: Hemetsberger + CSI (High Yield, High Hazard) Cost->MethodA Low Budget Cost->MethodB High Budget

Caption: Figure 2. Decision matrix for selecting the synthesis route based on laboratory capabilities and scale.

Critical Insights & Recommendations

Why Method A Wins for Research Scale

Despite the "scary" nature of organic azides, the Hemetsberger-Knittel reaction is remarkably clean. The byproduct is nitrogen gas (


), which drives the reaction equilibrium forward. In contrast, catalytic methods often struggle with the electron-deficient nature of the 2-ester group, leading to incomplete conversion or the need for expensive ligands to boost reactivity.
The "CSI" Advantage

Using Chlorosulfonyl Isocyanate (CSI) for the second step is superior to standard Vilsmeier-Haack formylation followed by oxime conversion. CSI introduces the nitrile functionality in a "one-pot" equivalent sequence (addition + DMF quench) with high regioselectivity for the C3 position, which is the most nucleophilic site remaining on the indole-2-ester.

Troubleshooting the Hemetsberger Route
  • Issue: Polymerization during thermolysis.

  • Solution: Use high dilution techniques. Add the azide solution slowly to the boiling solvent. Do not mix cold and heat rapidly.

  • Issue: Low yield in Cyanation.

  • Solution: Ensure the acetonitrile is anhydrous. Moisture hydrolyzes CSI immediately.

References

  • Hemetsberger, H., & Knittel, D. (1972).[2] Synthese und Thermolyse von

    
    -Azidoacrylestern.[2] Monatshefte für Chemie, 103, 194–204.[2] 
    
  • Gribble, G. W. (2000).[2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[2]

  • Szostak, M., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 39430–39439.

  • Vorbrüggen, H., & Krolikiewicz, K. (1974). A simple synthesis of 3-cyanoindoles. Synthesis, 1974(11), 816. (Seminal work on CSI cyanation).

  • BenchChem. (2025).[3] Methyl 3-cyano-1H-indole-4-carboxylate: A Review of Available Literature. (Contextual data on cyanoindole properties).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-cyano-1H-indole-2-carboxylate

Operational Safety & Handling Guide: Methyl 3-cyano-1H-indole-2-carboxylate CAS No: 98508-85-1 Formula: C₁₁H₈N₂O₂ Molecular Weight: 216.19 g/mol Signal Word: WARNING Executive Safety Summary & Risk Profile Methyl 3-cyano...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: Methyl 3-cyano-1H-indole-2-carboxylate

CAS No: 98508-85-1 Formula: C₁₁H₈N₂O₂ Molecular Weight: 216.19 g/mol Signal Word: WARNING

Executive Safety Summary & Risk Profile

Methyl 3-cyano-1H-indole-2-carboxylate is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceuticals, including kinase inhibitors and antiviral agents. As a functionalized indole containing both a nitrile (cyano) group and an ester moiety, it presents a dual risk profile: potential toxicity associated with organic nitriles and the irritant properties of the indole scaffold.

Hazard Statements (GHS Classification):

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[3][4][5]

Critical Mechanism of Toxicity: While less acutely toxic than inorganic cyanides, organic nitriles can metabolize in the liver (via cytochrome P450) to release cyanide ions over time. However, for this specific solid intermediate, the primary immediate risks are respiratory sensitization from dust inhalation and severe ocular/dermal irritation .

Personal Protective Equipment (PPE) Strategy: The "Barrier Protocol"

To ensure researcher safety, a "Universal Barrier" approach is required. Standard latex gloves are insufficient due to the potential for organic solvent permeation during synthesis (e.g., when dissolved in DCM or Methanol).

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses allow dust entry from the side. Goggles provide a seal against fine particulates and splashes.
Dermal (Hands) Double-Gloving Protocol : 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: >480 mins (estimated). Nitrile offers superior resistance to the organic solvents (MeOH, DMSO) typically used to dissolve this compound.
Respiratory N95/P2 Particulate Respirator (Minimum) Ideally: Fume Hood UseThe solid is a fine powder; inhalation triggers H335 (Respiratory Irritation). All weighing must occur inside a certified fume hood.
Body Tyvek® Lab Coat or Chemical ApronCotton lab coats can absorb liquids. Tyvek provides a non-porous barrier against chemical dust and splashes.

Operational Protocol: Safe Handling Lifecycle

This workflow ensures containment from storage to reaction setup.

Step 1: Storage & Stability[3][5][8][9]
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon or Nitrogen). The indole ring is electron-rich and susceptible to oxidative degradation over time.

  • Container: Amber glass vial with a Teflon-lined screw cap to prevent moisture ingress (ester hydrolysis risk).

Step 2: Weighing & Solubilization

NEVER weigh this compound on an open bench.

  • Transfer: Move the sealed vial into a chemical fume hood.

  • Anti-Static Measures: Use an anti-static gun on the spatula and weighing boat; indole derivatives often carry static charge, causing "fly-away" dust.

  • Solvent Choice: Soluble in DMSO, Methanol, and Ethyl Acetate. Insoluble in water.

  • Dissolution: Add solvent slowly to the solid to minimize aerosolization.

Step 3: Reaction Setup (Graphviz Workflow)

ReactionSetup cluster_safety Critical Safety Checks Start Start: Vial Retrieval Hood Transfer to Fume Hood (Airflow > 100 fpm) Start->Hood PPE Check Weigh Weighing Process (Anti-static precautions) Hood->Weigh Open Sash Check1 Is sash at safe height? Hood->Check1 Dissolve Solubilization (Add solvent to solid) Weigh->Dissolve Minimize Dust Check2 Double gloves worn? Weigh->Check2 Reaction Reaction Vessel (Inert Atmosphere) Dissolve->Reaction Cannula Transfer Waste Waste Disposal (Solid vs Liquid) Reaction->Waste Quench & Clean

Figure 1: Safe handling workflow for Methyl 3-cyano-1H-indole-2-carboxylate, emphasizing containment within the fume hood.

Emergency Response & Spill Management

In the event of exposure or release, immediate action is required to mitigate the risk of nitrile toxicity and irritation.

Exposure Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (increases absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][5][6] Remove contact lenses if present.[1][2][3][4][5][6]

  • Ingestion: Rinse mouth. Do NOT induce vomiting . Seek medical attention immediately.

Spill Cleanup Logic (Graphviz Diagram)

SpillResponse Spill Spill Detected Assess Assess Volume (<1g vs >1g) Spill->Assess Minor Minor Spill (<1g) Wet Wipe Method Assess->Minor Dust/Powder Major Major Spill (>1g) Evacuate & Contain Assess->Major Large Quantity Clean Decontamination (Soap/Water) Minor->Clean Major->Clean After PPE Upgrade Dispose Hazardous Waste (Tag: Toxic Organic) Clean->Dispose

Figure 2: Decision logic for spill response. Note: For major spills, upgrade to Tyvek suit and full-face respirator.

Disposal & Waste Management

Disposal must comply with local environmental regulations (e.g., RCRA in the US, waste codes in EU).

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must be disposed of in a Solid Hazardous Waste drum labeled "Toxic Organic Solid."

  • Liquid Waste: Mother liquors and reaction mixtures should be segregated into Non-Halogenated Organic Solvents (unless halogenated solvents were used).

    • Note: Do not mix with strong oxidizers or acids, as hydrolysis of the nitrile group can release hazardous byproducts.

  • Deactivation: For equipment cleaning, a triple rinse with Acetone followed by a soap/water wash is effective.

References

  • PubChem. (2025). Compound Summary: Methyl 3-cyano-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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